3-Bromo-2-fluoroaniline
Description
The exact mass of the compound 3-Bromo-2-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPQOSVTIONWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625004 | |
| Record name | 3-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-95-5 | |
| Record name | 3-Bromo-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-fluoroaniline
Prepared by: Your Senior Application Scientist
This guide provides an in-depth technical overview of 3-Bromo-2-fluoroaniline (CAS No. 58534-95-5), a key building block in modern synthetic organic chemistry, with a particular focus on its applications in pharmaceutical research and development. We will explore its chemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to guide researchers and drug development professionals.
Core Compound Profile
3-Bromo-2-fluoroaniline is a substituted aniline derivative featuring both bromine and fluorine atoms on the aromatic ring. This unique substitution pattern makes it a valuable intermediate. The electron-withdrawing nature of the fluorine atom and the versatile reactivity of the bromine atom allow for a wide range of subsequent chemical modifications.
| Property | Value | Source |
| CAS Number | 58534-95-5 | |
| Molecular Formula | C₆H₅BrFN | |
| Molecular Weight | 190.01 g/mol | |
| Appearance | Light brown to brown crystalline powder or solid | |
| Boiling Point | 93-95 °C at 10 mmHg | |
| Melting Point | 39-41 °C | |
| Density | 1.631 g/cm³ | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | |
| SMILES | NC1=C(F)C(Br)=CC=C1 | |
| InChI Key | BMLHAFBYZOKBNS-UHFFFAOYSA-N |
Synthesis and Mechanism
The most common and efficient synthesis of 3-Bromo-2-fluoroaniline involves the regioselective bromination of 2-fluoroaniline. The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity, avoiding the formation of di- or other isomeric bromo derivatives.
Recommended Synthesis Protocol: Electrophilic Bromination
This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction is typically performed in a polar aprotic solvent to facilitate the reaction while minimizing side reactions.
Reaction: 2-Fluoroaniline → 3-Bromo-2-fluoroaniline
Causality:
-
Reagent Choice (NBS): N-Bromosuccinimide is preferred over elemental bromine (Br₂) for its ease of handling (solid vs. corrosive liquid) and its ability to provide a low, steady concentration of electrophilic bromine, which enhances regioselectivity.
-
Solvent Choice (Acetonitrile): Acetonitrile (CH₃CN) is an ideal solvent as it is polar enough to dissolve the starting material and NBS, but it is aprotic and does not compete in the reaction.
-
Temperature Control (0 °C to RT): Starting the reaction at a low temperature (0 °C) helps to control the initial exothermic reaction rate, preventing over-bromination and improving selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in acetonitrile (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-2-fluoroaniline.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-2-fluoroaniline.
Key Reactions and Synthetic Utility
The true value of 3-Bromo-2-fluoroaniline lies in its utility as a versatile building block. The amine, fluoro, and bromo groups each offer distinct reactivity, allowing for sequential and orthogonal chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation for building complex molecular scaffolds.
Example: Suzuki Coupling Protocol
This reaction is crucial for creating biaryl structures, a common motif in many pharmaceutical compounds.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2-fluoroaniline (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically dioxane and water (4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
While less reactive than other positions, the fluorine atom can undergo nucleophilic aromatic substitution under specific conditions, particularly when the ring is further activated.
Reactions of the Amine Group
The primary amine group is a versatile handle for various transformations, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of other functional groups.
Reactivity Logic Diagram
Caption: Key reactive sites of 3-Bromo-2-fluoroaniline.
Applications in Drug Discovery
3-Bromo-2-fluoroaniline is a precursor for synthesizing a variety of heterocyclic compounds that are of significant interest in medicinal chemistry. Its derivatives have been explored for their potential as:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors used in oncology.
-
Antimicrobial Agents: It is used in the synthesis of novel phenothiazine derivatives, which have shown potential as antimicrobial and anticancer agents.
-
CNS Agents: Substituted anilines are core structures in various compounds targeting central nervous system receptors.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Bromo-2-fluoroaniline.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or generating dust, a respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Avoid inhalation of dust and contact with skin and eyes.
Analytical Characterization
Confirming the identity and purity of 3-Bromo-2-fluoroaniline is critical. The following are expected analytical signatures:
-
¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically 6.5-7.5 ppm), with splitting patterns dictated by the fluorine and adjacent protons. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with the C-F and C-Br bonds causing significant shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-F stretching, and C-Br stretching bands.
Conclusion
3-Bromo-2-fluoroaniline is a high-value synthetic intermediate whose strategic arrangement of functional groups provides a robust platform for constructing complex molecules. Its utility in palladium-catalyzed cross-coupling and other transformations makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
-
Kumar, A., Sharma, S., & Kumar, N. (2021). Synthesis, characterization, and in vitro evaluation of novel phenothiazine derivatives as potential antimicrobial and anticancer agents. Journal of Molecular Structure, 1230, 129875. [Link]
Introduction: The Strategic Importance of 3-Bromo-2-fluoroaniline in Modern Synthesis
An In-Depth Technical Guide to 3-Bromo-2-fluoroaniline: Properties, Synthesis, and Applications
3-Bromo-2-fluoroaniline is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique trifunctional nature—an amine group, a bromine atom, and a fluorine atom on a benzene ring—offers medicinal chemists a versatile scaffold for structural elaboration. The strategic placement of these functional groups dictates the molecule's reactivity and provides multiple handles for diverse chemical transformations.
The presence of a fluorine atom, in particular, is of high interest in drug development. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity (LogP), metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] The bromine atom provides a reliable site for cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The aniline moiety is a classic precursor for a vast array of reactions, including diazotization and amide bond formation.
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Bromo-2-fluoroaniline, offering field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The physical and computational data for 3-Bromo-2-fluoroaniline are summarized below.
Core Chemical Properties
A compilation of essential physical and chemical identifiers for 3-Bromo-2-fluoroaniline provides a foundational understanding of the compound.
| Property | Value | Source(s) |
| CAS Number | 58534-95-5 | [3][4] |
| Molecular Formula | C₆H₅BrFN | [3] |
| Molecular Weight | 190.01 g/mol | [3] |
| Appearance | Liquid or solid | [5] |
| Boiling Point | 227.5 °C at 760 mmHg | [3][6] |
| Density | 1.695 g/cm³ | [3][6] |
| Flash Point | 91.4 °C | [3][6] |
| LogP | 2.17 | [7] |
| H-Bond Acceptors | 1 | [7] |
| H-Bond Donors | 1 | [7] |
Spectroscopic Signature
The spectroscopic data are crucial for confirming the identity and purity of 3-Bromo-2-fluoroaniline during and after synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum in DMSO-d₆ shows a multiplet for the three aromatic protons between δ 6.70-6.83 ppm and a broad singlet for the two amine protons at approximately δ 5.43 ppm.[8] The coupling patterns of the aromatic protons are complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbons ortho and meta to the fluorine will show smaller two-bond and three-bond couplings, respectively.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching around 1250-1350 cm⁻¹, and C-F stretching, which is typically a strong band in the 1100-1300 cm⁻¹ region.[9] The C-Br stretch appears at lower wavenumbers, usually between 500-650 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). For 3-Bromo-2-fluoroaniline (C₆H₅BrFN), the expected molecular ion peaks would be at m/z 189 and 191.[8]
Synthesis and Manufacturing
The most common and reliable laboratory-scale synthesis of 3-Bromo-2-fluoroaniline involves the reduction of its nitro precursor, 3-bromo-2-fluoronitrobenzene. This approach is favored due to the high yield and purity of the final product.
Workflow for the Synthesis of 3-Bromo-2-fluoroaniline
Sources
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- 2. briefingwire.com [briefingwire.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 58534-95-5 Cas No. | 3-Bromo-2-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
A Comprehensive Technical Guide to 3-Bromo-2-fluoroaniline
Abstract
3-Bromo-2-fluoroaniline is a critical halogenated aromatic amine that serves as a versatile building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring adjacent bromo and fluoro groups ortho to an amine, imparts specific steric and electronic properties that are highly sought after in the design of complex molecular architectures. This guide provides an in-depth analysis of 3-Bromo-2-fluoroaniline, beginning with its fundamental physicochemical properties, centered on its molecular weight. We will explore its synthesis, characterization, and pivotal applications, particularly in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of Halogenated Anilines
Halogenated anilines are a cornerstone of synthetic organic chemistry, primarily due to their utility as precursors in a vast array of chemical transformations. The introduction of halogen atoms onto the aniline scaffold dramatically influences the molecule's reactivity, lipophilicity, and metabolic stability. Specifically, the combination of bromine and fluorine offers distinct advantages:
-
Fluorine: The most electronegative element, fluorine, can alter a molecule's pKa, improve its binding affinity to target proteins through hydrogen bonding, and block metabolic oxidation at that position, thereby enhancing pharmacokinetic profiles.
-
Bromine: As a larger halogen, bromine is an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), providing a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds.
3-Bromo-2-fluoroaniline capitalizes on these features, making it a valuable intermediate in the synthesis of targeted therapeutics and advanced functional materials.[1]
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and development. The defining characteristic is its molecular weight, which is fundamental for all stoichiometric calculations.
Table 1: Core Physicochemical Data for 3-Bromo-2-fluoroaniline
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 190.01 g/mol | [2][3][4][5] |
| Molecular Formula | C₆H₅BrFN | [2][3][6] |
| CAS Number | 58534-95-5 | [3][4][6] |
| Physical Form | Solid or Liquid | [2][6] |
| Purity | Typically ≥98% | [5][6][7] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [5][8] |
| SMILES String | NC1=CC=CC(Br)=C1F | [2][5] |
| InChI Key | HYPQOSVTIONWSN-UHFFFAOYSA-N |[2][6] |
These properties dictate the handling, storage, and reaction conditions necessary for successful experimentation. For instance, its defined molecular weight of 190.01 g/mol is the starting point for calculating molar equivalents in reaction protocols.
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-2-fluoroaniline is a multi-step process that requires careful control of reagents and conditions to achieve the desired regioselectivity. A common and effective route involves the reduction of a nitroaromatic precursor.
Causality in Synthesis: The choice of a nitro-reduction pathway is strategic. Nitration of 2-fluorobromobenzene is more regioselective than direct halogenation of an aniline, where the activating amino group can lead to multiple products. The subsequent reduction of the nitro group is a high-yielding and well-established transformation.
A representative synthetic protocol is the reduction of 3-bromo-2-fluoronitrobenzene using tin(II) chloride.[3]
Experimental Protocol: Synthesis via Tin(II) Chloride Reduction
-
Reaction Setup: In a round-bottom flask purged with an inert gas (e.g., argon), charge 3-bromo-2-fluoronitrobenzene (1.0 eq) and dissolve it in a suitable solvent like dioxane.[3]
-
Reagent Addition: Add tin(II) chloride (SnCl₂) (approx. 5.0 eq) to the solution, followed by a catalytic amount of 1 N hydrochloric acid (HCl).[3] The acidic environment is crucial for the activity of the reducing agent.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 2 hours. The progress of the reaction should be monitored by a self-validating method such as Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Extraction: Concentrate the reaction mixture using a rotary evaporator. Take up the resulting residue in ethyl acetate. Perform a series of washes: first with 1 N aqueous sodium hydroxide (NaOH) to neutralize the acid and remove tin salts, followed by water and then a saturated sodium chloride (brine) solution to remove residual water.[3]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-fluoroaniline.[3]
-
Purification and Validation: The crude product can be purified by column chromatography if necessary. The identity and purity of the final compound must be confirmed by analytical techniques such as LC-MS and NMR spectroscopy. A successful synthesis should yield the product with a mass-to-charge ratio (m/z) of 190 (M+H)⁺.[3]
Diagram 1: Synthetic Workflow for 3-Bromo-2-fluoroaniline
Caption: A flowchart illustrating the reduction of 3-bromo-2-fluoronitrobenzene.
Analytical Characterization
To ensure the trustworthiness of any research or development process, rigorous analytical characterization of intermediates like 3-Bromo-2-fluoroaniline is non-negotiable.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z = 190.01.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic protons. A typical spectrum in DMSO-d₆ shows a multiplet for the three aromatic protons between δ 6.70-6.83 ppm and a singlet for the two amine protons around δ 5.43 ppm.[3]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the compound, which is typically expected to be ≥98% for use in drug discovery pipelines.[5][7]
Applications in Drug Discovery and Development
3-Bromo-2-fluoroaniline is not an end product but a high-value starting material. Its utility stems from the ability to functionalize the molecule at two distinct positions:
-
The Amino Group: Can be acylated, alkylated, or converted into other functional groups.
-
The Bromo Group: Serves as a handle for metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or heteroatom substituents.[1]
This dual reactivity makes it an ideal scaffold for building libraries of complex molecules for screening against biological targets. It is a known biochemical used in the synthesis of boronic acid derivatives, which are important reagents in their own right, particularly for Suzuki couplings.[3] While specific drug examples containing this exact fragment are often proprietary, its structural motif is prevalent in compounds targeting kinases, proteases, and other enzymes implicated in diseases like cancer and infectious diseases.[1]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Bromo-2-fluoroaniline must be handled with appropriate precautions.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] The GHS pictograms typically include GHS07 (Exclamation Mark).[2][6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid all personal contact.[9] Keep containers tightly sealed when not in use and store in a dry place.[10] Do not eat, drink, or smoke when using this product.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-2-fluoroaniline, with a precise molecular weight of 190.01 g/mol , is a strategically important chemical intermediate. Its value lies not in its final application, but in the potential it unlocks for medicinal chemists and material scientists. The unique interplay of its bromo, fluoro, and amino functional groups provides a versatile platform for constructing novel molecular entities with tailored properties. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
Sources
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. 3-Bromo-2-fluoroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 58534-95-5 Cas No. | 3-Bromo-2-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 8. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. combi-blocks.com [combi-blocks.com]
physical properties of 3-Bromo-2-fluoroaniline
CAS: 58534-95-5 | Formula: C₆H₅BrFN | M.W.: 190.01 g/mol [1][2][3][4]
Executive Summary
3-Bromo-2-fluoroaniline serves as a high-value pharmacophore scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals.[4] Its utility stems from its unique substitution pattern: the ortho-fluorine atom provides metabolic stability and conformational locking via intramolecular hydrogen bonding, while the meta-bromine offers a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[4]
This guide synthesizes physicochemical data, structural mechanics, and validated handling protocols to support researchers in the efficient utilization of this intermediate.[4]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models. Note the specific density and phase behavior, which requires careful handling during aliquoting.[4]
| Property | Value / Description | Contextual Note |
| Physical State | Liquid or Low-Melting Solid | MP is near ambient room temperature (~18–25°C).[4] Often supplied as a supercooled liquid.[4] |
| Boiling Point | 227.5°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[4] |
| Density | 1.695 g/cm³ | Significantly denser than water; phase separates quickly in aqueous extractions.[4] |
| Flash Point | 91.4°C | Class IIIA Combustible Liquid.[4] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 (Predicted) | Significantly less basic than aniline (pKa 4.[4]6) due to electron-withdrawing Br and F substituents.[4] |
| LogP | 2.17 | Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc).[4] |
| Solubility | DMSO, MeOH, DCM, EtOAc | Low water solubility.[4] |
Structural Mechanics & Reactivity
The chemical behavior of 3-Bromo-2-fluoroaniline is governed by the competing electronic effects of its substituents.[4]
-
Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive withdrawing effect (-I), lowering the pKa of the amine.[4] However, it also acts as a weak resonance donor.[4] Crucially, it blocks the ortho position from metabolic oxidation.[4]
-
Meta-Bromine: The bromine at the 3-position is the primary reactive site for cross-coupling.[4] It activates the ring towards nucleophilic aromatic substitution (
) at the 4-position if further derivatized with electron-withdrawing groups.[4]
Caption: Electronic influence of substituents on the reactivity profile of 3-Bromo-2-fluoroaniline.[4]
Validated Synthetic Protocol
While commercially available, in-house synthesis may be required for isotopic labeling or cost reduction.[4] The following protocol describes the reduction of 3-bromo-2-fluoronitrobenzene , a standard precursor.
Protocol: Tin(II) Chloride Reduction
Objective: Selective reduction of the nitro group without dehalogenation.[4]
Reagents:
-
3-Bromo-2-fluoronitrobenzene (1.0 equiv)[4]
-
Tin(II) chloride dihydrate (
, 5.0 equiv)[4] -
Concentrated HCl (catalytic drops)[4]
-
Solvent: Ethanol or 1,4-Dioxane[4]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 3-bromo-2-fluoronitrobenzene dissolved in ethanol (0.5 M concentration).
-
Addition: Add
portion-wise to control exotherm. Add 2-3 drops of conc. HCl to initiate. -
Reaction: Heat to reflux (70-80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).[4] The starting material (
) should disappear, replaced by the amine ( , stains with ninhydrin).[4] -
Quench: Cool to room temperature. Pour mixture into ice-water. Basify to pH >10 using 1N NaOH (Caution: Tin salts will precipitate as a thick white solid).[4]
-
Extraction: Filter through a Celite pad to remove tin salts (critical step to avoid emulsions).[4] Wash the Celite with EtOAc.[4] Extract the filtrate with EtOAc (3x).[4]
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 85–95%.
Quality Control & Characterization
Due to the potential for debromination during synthesis or storage degradation (oxidation), rigorous QC is required.[4]
Spectral Data (Reference)[4][6]
-
1H NMR (400 MHz, DMSO-d6):
-
Key Diagnostic: The broad singlet at 5.43 ppm confirms the amine.[4] The integration of the aromatic region (3H) confirms the retention of the bromine/fluorine pattern.[4]
QC Decision Tree
Use the following logic flow to determine material suitability for sensitive steps (e.g., late-stage coupling).
Caption: Quality Control logic flow for 3-Bromo-2-fluoroaniline prior to use in catalysis.
Storage & Safety Guidelines
Handling
-
Toxicity: Classified as Acute Tox. 4 (Oral/Inhalation).[4] Irritating to eyes and skin.[4][5][6]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[4] Handle in a fume hood to avoid inhalation of vapors.[4]
-
Phase Handling: If the material has solidified in the bottle (common in winter), gently warm the container in a water bath (30°C) to liquefy before dispensing.[4] Do not scrape solids, as this leads to static and loss of material.[4]
Storage
-
Conditions: Store at 2–8°C.
-
Atmosphere: Hygroscopic and air-sensitive.[4] Store under Argon or Nitrogen.[4]
-
Shelf Life: 12 months if sealed properly. Darkening indicates oxidation but often does not significantly affect coupling reactions if purity remains >95%.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769407, 3-Bromo-2-fluoroaniline.[4] Retrieved from [Link][4]
-
Bayer Schering Pharma. Patent US2011/34450 A1: Synthesis of Fluorinated Intermediates.[4] (Cited via ChemicalBook for SnCl2 reduction protocol).[4]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Introduction: The Strategic Importance of Halogenated Anilines
An In-Depth Technical Guide to 3-Bromo-2-fluoroaniline: Structure, Synthesis, and Applications in Modern Drug Discovery
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as foundational building blocks. Their unique electronic properties and reactivity patterns allow for the precise construction of complex molecular architectures. Among these, 3-Bromo-2-fluoroaniline (CAS No. 58534-95-5) emerges as a particularly valuable intermediate. This disubstituted aniline, featuring both bromine and fluorine atoms ortho and meta to the amine group, offers a trifecta of reactive sites. The strategic placement of these halogens influences the molecule's acidity, lipophilicity, and metabolic stability, making it a highly sought-after precursor in the synthesis of high-value compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its structure, nomenclature, physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Molecular Structure and Nomenclature
The systematic naming and structural representation of 3-Bromo-2-fluoroaniline are governed by IUPAC (International Union of Pure and Applied Chemistry) standards.
IUPAC Nomenclature
The name 3-Bromo-2-fluoroaniline is derived by identifying the parent molecule as aniline (a benzene ring substituted with an amino group, -NH₂). The substituents are then named and numbered based on their position relative to the principal functional group (the amino group), which is assigned position C1. The numbering proceeds around the ring to give the substituents the lowest possible locants.
-
-NH₂ (Amino group): Defines the parent "aniline" and is located at C1.
-
-F (Fluoro group): Located at the adjacent C2 position.
-
-Br (Bromo group): Located at the C3 position.
Other recognized synonyms include 3-bromo-2-fluorophenylamine and benzenamine, 3-bromo-2-fluoro-.[1]
Chemical Structure
The chemical structure combines an aromatic ring with three distinct functional groups, each contributing to its overall reactivity.
Caption: Chemical structure of 3-Bromo-2-fluoroaniline.
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, reaction setup, and purification. 3-Bromo-2-fluoroaniline is typically supplied as a liquid or a low-melting solid, reflecting its moderate intermolecular forces.[2]
| Property | Value | Source(s) |
| CAS Number | 58534-95-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BrFN | |
| Molecular Weight | 190.01 g/mol | [3] |
| Appearance | Liquid or low-melting solid | [2] |
| Boiling Point | ~227.5 °C at 760 mmHg | [1] |
| Density | ~1.695 g/cm³ | [1] |
| Flash Point | ~91.4 °C | [1] |
| Purity | Typically ≥98% | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-2-fluoroaniline requires a regioselective approach to ensure the correct placement of the three substituents. Two primary strategies are considered in the field: the reduction of a pre-functionalized nitrobenzene and the direct electrophilic bromination of 2-fluoroaniline.
Preferred Synthetic Route: Reduction of 3-Bromo-2-fluoronitrobenzene
The most reliable and high-yielding laboratory synthesis involves the chemical reduction of the corresponding nitro compound, 3-bromo-2-fluoronitrobenzene. This method is favored because the directing effects of the nitro and fluoro groups in the precursor allow for its unambiguous synthesis, leading to a pure final product.
Causality and Experimental Choice: The choice of a nitro-reduction pathway is a classic strategy in aniline synthesis. It circumvents the significant challenges of regioselectivity inherent in the direct halogenation of an activated aniline ring. The nitro group can be introduced and the molecule further functionalized before the final, high-yielding reduction to the desired amine. Tin(II) chloride (SnCl₂) in an acidic medium is a well-established and efficient reagent for this transformation, known for its high chemoselectivity in reducing nitro groups without affecting aryl halides.
Sources
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoroaniline from 3-bromo-2-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the synthesis of 3-bromo-2-fluoroaniline, a valuable building block in pharmaceutical and materials science. The primary focus is the reduction of the nitro group in 3-bromo-2-fluoronitrobenzene. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and discuss the critical aspects of reaction optimization, safety, and product characterization. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of 3-Bromo-2-fluoroaniline
3-Bromo-2-fluoroaniline is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring bromine, fluorine, and an amino group on the benzene ring, provides multiple reactive sites for further functionalization. This trifunctional characteristic makes it a highly sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Notably, it is utilized in the preparation of heterotricyclic carboxamides, which have shown potential as RIG-I agonists for the treatment of cell proliferation disorders.[1] The efficient and selective synthesis of this compound is therefore of paramount importance.
The most common and direct route to 3-bromo-2-fluoroaniline involves the reduction of its nitro precursor, 3-bromo-2-fluoronitrobenzene. This transformation, while conceptually straightforward, requires careful consideration of the reducing agent and reaction conditions to achieve high yield and purity, while avoiding unwanted side reactions.
Mechanistic Considerations: The Reduction of Aromatic Nitro Compounds
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. Several reagents and methodologies can accomplish this, each with its own advantages and limitations. For the specific case of 3-bromo-2-fluoronitrobenzene, the choice of reducing agent is critical to avoid dehalogenation or other side reactions.
Commonly employed methods for nitro group reduction include:
-
Catalytic Hydrogenation: This method, often utilizing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, is highly efficient for many nitro reductions.[2][3] However, a significant drawback is its potential to reduce other functional groups, and in the case of aryl halides, dehalogenation can be a competing reaction.[2]
-
Metal-Acid Systems: Reagents such as iron in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl) are classic and effective choices for nitro group reduction.[2][3][4] These methods are generally tolerant of a wider range of functional groups compared to catalytic hydrogenation.[2][4]
-
Metal Salts: Tin(II) chloride (SnCl₂) is a mild and selective reducing agent for nitro groups, often used when other reducible functionalities are present in the molecule.[2][3]
For the synthesis of 3-bromo-2-fluoroaniline, the use of tin(II) chloride (SnCl₂) is a well-documented and reliable method that selectively reduces the nitro group without affecting the bromo and fluoro substituents.[5][6]
The mechanism of nitro group reduction by SnCl₂ in an acidic medium is a stepwise process involving electron transfer from Sn(II) to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[7][8] The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating the reduction process.[7]
Experimental Protocol: Synthesis of 3-Bromo-2-fluoroaniline
This section provides a detailed, step-by-step protocol for the synthesis of 3-bromo-2-fluoroaniline from 3-bromo-2-fluoronitrobenzene using tin(II) chloride. This protocol is based on established and validated procedures.[5][6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-2-fluoronitrobenzene | C₆H₃BrFNO₂ | 220.00 | 1.10 g | 5.0 |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 5.64 g | 25.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | 2 drops | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| 1 M Sodium hydroxide solution | NaOH | 40.00 | As needed | - |
| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filter funnel and filter paper
Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-bromo-2-fluoroaniline.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.10 g (5.0 mmol) of 3-bromo-2-fluoronitrobenzene in 40 mL of 1,4-dioxane.[6]
-
Addition of Reagents: To the stirred solution, slowly add 5.64 g (25.0 mmol) of tin(II) chloride dihydrate, followed by 2 drops of 1 M hydrochloric acid.[6] The addition of a catalytic amount of acid is crucial to initiate the reduction process.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the volatile components (1,4-dioxane) using a rotary evaporator.[6]
-
Extraction: Dissolve the residue in 80 mL of ethyl acetate.[6] Transfer the solution to a separatory funnel.
-
Washing: Wash the organic phase sequentially with 1 M sodium hydroxide solution (2 x 80 mL) and saturated sodium chloride solution (40 mL).[6] The basic wash is essential to remove any remaining acidic tin salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification (if necessary): The crude product, 3-bromo-2-fluoroaniline, is often obtained in high purity (typically >95%).[5] If further purification is required, column chromatography on silica gel can be employed.
Expected Yield and Product Characteristics
-
Yield: A typical yield for this reaction is around 90-95%.[5][6]
-
Appearance: Colorless oil.[6]
-
Molecular Weight: 190.01 g/mol .[5]
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromo-2-fluoronitrobenzene: This compound is a reddish-brown solid and should be handled with care.[6] It is important to avoid inhalation, ingestion, and skin contact.[9][10][11]
-
Tin(II) chloride: This reagent is corrosive and can cause skin and eye irritation.
-
1,4-Dioxane: This solvent is flammable and a suspected carcinogen.
-
Hydrochloric acid and Sodium hydroxide: These are corrosive and should be handled with caution.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.[9][10][11][12][13]
Product Characterization
The identity and purity of the synthesized 3-bromo-2-fluoroaniline should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of 3-bromo-2-fluoroaniline in DMSO-d₆ is expected to show a multiplet for the aromatic protons in the range of δ 6.70-6.83 ppm and a singlet for the amine protons around δ 5.43 ppm.[5]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. An expected m/z value for the protonated molecule [M+H]⁺ is 190.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, particularly the N-H stretching vibrations of the primary amine.
Conclusion
The reduction of 3-bromo-2-fluoronitrobenzene using tin(II) chloride is a reliable and high-yielding method for the synthesis of 3-bromo-2-fluoroaniline. This guide has provided a comprehensive overview of the reaction, including mechanistic insights, a detailed experimental protocol, safety considerations, and analytical characterization techniques. By following the procedures outlined in this document, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for its application in pharmaceutical and materials science research. The principles and techniques discussed herein are broadly applicable to the reduction of other aromatic nitro compounds, making this a valuable resource for a wide range of synthetic chemists.
References
-
Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.). Google Patents.
-
Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. (n.d.). OrgoSolver. Retrieved February 7, 2026, from [Link]
- US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents. (n.d.). Google Patents.
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16). askIITians. Retrieved February 7, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 7, 2026, from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- CN102993022A - Preparation method of bromoaniline - Google Patents. (n.d.). Google Patents.
-
CAS No : 58534-95-5 | Product Name : 3-Bromo-2-fluoroaniline | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]
- CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents. (n.d.). Google Patents.
- Spotlight 346. (2011). Synlett, 2011(4), 587-588.
-
Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Acta Chimica Slovenica, 64(1), 185-191.
-
Catalytic Hydrogenation Reaction - AZoM. (2016, July 11). AZoM. Retrieved February 7, 2026, from [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
What are the properties and reactions of 3-BROMO-2-FLUORONITROBENZENE? - FAQ. (n.d.). Metoree. Retrieved February 7, 2026, from [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200 - PubChem - NIH. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing). (n.d.). Nanoscale Advances. Retrieved February 7, 2026, from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]
-
3.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2025, February 2). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 3-bromo-2-fluoroaniline. As a polysubstituted aniline, this substrate presents a unique case study in regioselectivity, governed by the complex interplay of the electronic and steric effects of its amino, bromo, and fluoro substituents. This document delineates the theoretical principles dictating the orientation of incoming electrophiles, offers field-proven insights into practical experimental considerations, and provides detailed, self-validating protocols for key EAS reactions, including nitration, bromination, and sulfonation. The strategic use of a protecting group for the highly activating amino functionality is a central theme, ensuring controlled and selective transformations. This guide is intended to serve as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the strategic functionalization of this versatile aromatic building block.
Introduction: The Strategic Importance of Polysubstituted Anilines
Substituted anilines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The precise introduction of new functional groups onto the aniline core via electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry. 3-Bromo-2-fluoroaniline, with its distinct substitution pattern, offers a rich platform for the synthesis of complex molecular architectures. However, the successful and selective functionalization of this molecule requires a nuanced understanding of the competing directing effects of its substituents.
This guide will navigate the complexities of EAS on 3-bromo-2-fluoroaniline, providing a robust theoretical framework and practical, actionable protocols. We will explore how to harness the inherent electronic properties of the substituents to achieve desired regiochemical outcomes, a critical skill for any synthetic chemist working on the development of novel compounds.
The Directing Effects of Substituents on 3-Bromo-2-fluoroaniline: A Predictive Analysis
The regioselectivity of electrophilic aromatic substitution on 3-bromo-2-fluoroaniline is determined by the cumulative influence of the amino (-NH₂), bromo (-Br), and fluoro (-F) groups. Understanding their individual and collective directing effects is paramount to predicting the outcome of a reaction.
-
The Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through a strong positive mesomeric (+M) effect. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. The -NH₂ group is a potent ortho, para-director.
-
The Halogen Substituents (-Br and -F): Halogens exhibit a dual nature. They are deactivating due to their electron-withdrawing inductive (-I) effect, which reduces the overall reactivity of the ring. However, they possess lone pairs of electrons that can be donated to the ring via a positive mesomeric (+M) effect, directing incoming electrophiles to the ortho and para positions.[1][2] In the case of fluorine, the +M effect can be more pronounced compared to bromine, partially offsetting the strong -I effect.[3]
Synergistic and Antagonistic Effects:
In 3-bromo-2-fluoroaniline, the powerful ortho, para-directing influence of the amino group dominates. The available positions for substitution are C4, C5, and C6.
-
C4-position: para to the amino group and meta to the bromo and fluoro groups. This position is strongly activated by the amino group.
-
C6-position: ortho to the amino group and meta to the bromo and fluoro groups. This position is also strongly activated by the amino group, but may be subject to some steric hindrance from the adjacent amino and fluoro groups.
-
C5-position: meta to the amino group and ortho to the bromo group and para to the fluoro group. This position is the least activated by the amino group.
Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the C4 position often being favored due to reduced steric hindrance.
Caption: Predicted reactivity of positions on the 3-bromo-2-fluoroaniline ring.
The Critical Role of Amino Group Protection
The high reactivity of the amino group can lead to several complications in electrophilic aromatic substitution reactions:
-
Polysubstitution: The strongly activated ring can undergo multiple substitutions, leading to a mixture of products.[4]
-
Oxidation: The amino group is susceptible to oxidation by many electrophilic reagents, particularly nitric and sulfuric acids.
-
Anilinium Ion Formation: In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely altering the desired regiochemical outcome.
To circumvent these issues, it is imperative to protect the amino group by converting it into a less activating and non-basic functionality. The most common and effective strategy is acetylation , the formation of an acetanilide.[5]
Caption: Workflow for controlled electrophilic aromatic substitution on anilines.
Experimental Protocols
The following protocols are provided as robust starting points for the electrophilic aromatic substitution of 3-bromo-2-fluoroaniline. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protection of the Amino Group: Acetylation of 3-Bromo-2-fluoroaniline
Principle: The amino group is converted to an acetamido group by reaction with acetic anhydride. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for more controlled substitution.[4]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford N-(3-bromo-2-fluorophenyl)acetamide.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-2-fluoroaniline | 190.01 | 10 | 1.0 |
| Acetic Anhydride | 102.09 | 11 | 1.1 |
| Glacial Acetic Acid | - | - | Solvent |
Nitration of N-(3-bromo-2-fluorophenyl)acetamide
Principle: The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The acetamido group directs the substitution primarily to the para position (C4).[6]
Protocol:
-
Dissolution: In a flask cooled in an ice-salt bath (0-5 °C), dissolve N-(3-bromo-2-fluorophenyl)acetamide (1.0 eq.) in concentrated sulfuric acid.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature between 0 and 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The primary product is expected to be N-(3-bromo-2-fluoro-4-nitrophenyl)acetamide.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N-(3-bromo-2-fluorophenyl)acetamide | 232.05 | 5 | 1.0 |
| Concentrated Nitric Acid (68%) | 63.01 | 5.5 | 1.1 |
| Concentrated Sulfuric Acid | 98.08 | - | Solvent/Catalyst |
Bromination of N-(3-bromo-2-fluorophenyl)acetamide
Principle: Molecular bromine in a suitable solvent, often with a Lewis acid catalyst, is used as the brominating agent. The acetamido group will direct the incoming bromine to the para position (C4).[7]
Protocol:
-
Dissolution: Dissolve N-(3-bromo-2-fluorophenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: Add a solution of bromine (1.1 eq.) in the same solvent dropwise to the stirred solution at room temperature. A catalytic amount of iron(III) bromide can be added if required.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, expected to be N-(3,4-dibromo-2-fluorophenyl)acetamide.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N-(3-bromo-2-fluorophenyl)acetamide | 232.05 | 5 | 1.0 |
| Bromine | 159.81 | 5.5 | 1.1 |
| Glacial Acetic Acid | - | - | Solvent |
Sulfonation of N-(3-bromo-2-fluorophenyl)acetamide
Principle: Fuming sulfuric acid (sulfur trioxide in sulfuric acid) is a powerful sulfonating agent. The acetamido group will direct the sulfonyl group to the para position (C4).
Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a drying tube, place N-(3-bromo-2-fluorophenyl)acetamide (1.0 eq.).
-
Reagent Addition: Carefully add fuming sulfuric acid (oleum) dropwise to the acetanilide at room temperature.
-
Reaction: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be salted out by the addition of sodium chloride. The product is expected to be 2-acetamido-6-bromo-5-fluorobenzenesulfonic acid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N-(3-bromo-2-fluorophenyl)acetamide | 232.05 | 5 | 1.0 |
| Fuming Sulfuric Acid (e.g., 20% SO₃) | - | - | Reagent/Solvent |
Deprotection of the Amino Group: Hydrolysis of the Acetanilide
Principle: The acetamido group can be hydrolyzed back to the amino group under acidic or basic conditions.[4]
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the N-acetylated product (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry. Alternatively, the product can be extracted with an organic solvent.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N-acetylated Product | - | 1 | 1.0 |
| Ethanol | - | - | Solvent |
| Concentrated Hydrochloric Acid | - | - | Reagent/Catalyst |
Summary of Predicted Regiochemical Outcomes
The following table summarizes the predicted major products for the electrophilic aromatic substitution of N-acetyl-3-bromo-2-fluoroaniline.
| Reaction | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | N-(3-bromo-2-fluoro-4-nitrophenyl)acetamide |
| Bromination | Br⁺ | N-(3,4-dibromo-2-fluorophenyl)acetamide |
| Sulfonation | SO₃ | 2-acetamido-6-bromo-5-fluorobenzenesulfonic acid |
Conclusion
The electrophilic aromatic substitution of 3-bromo-2-fluoroaniline is a testament to the principles of regioselectivity in organic synthesis. By understanding the directing effects of the substituents and employing a strategic protection-deprotection sequence for the highly activating amino group, chemists can achieve controlled and selective functionalization of this versatile building block. The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of novel polysubstituted anilines, paving the way for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties. The interplay of electronic activation and deactivation, coupled with steric considerations, makes this system an excellent model for teaching and applying the fundamental concepts of physical organic chemistry to practical synthetic challenges.
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An In-depth Technical Guide to the Differential Reactivity of C-Br vs. C-F Bonds in 3-Bromo-2-fluoroaniline
Abstract: The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. 3-Bromo-2-fluoroaniline presents a compelling case study in chemoselectivity, offering two distinct carbon-halogen centers for synthetic elaboration. This technical guide provides a comprehensive analysis of the factors governing the differential reactivity of the C-Br and C-F bonds in this molecule. We will delve into the fundamental principles of bond strength and electronics, explore the practical applications in key reaction classes such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and provide experimentally-grounded protocols to guide the synthetic chemist in achieving selective transformations.
Foundational Principles: A Dichotomy in Bond Strength and Reactivity
The selective manipulation of one halogen over another in a polyhalogenated arene is predicated on the inherent differences in their carbon-halogen bonds. In the case of 3-bromo-2-fluoroaniline, the C-Br and C-F bonds exhibit a significant disparity in their bond dissociation energies (BDEs), a primary determinant of their reactivity.
The C-F bond is notably stronger and less prone to cleavage than the C-Br bond.[1] This is a consequence of the high electronegativity of fluorine, which imparts a greater ionic character to the C-F bond, and the effective overlap between the carbon and fluorine orbitals.[2] Conversely, the longer and more polarizable C-Br bond is weaker and more susceptible to both nucleophilic attack and oxidative addition by transition metal catalysts.[3][4]
| Bond | Typical Bond Dissociation Energy (Aromatic) | Key Characteristics |
| C-F | ~485 kJ/mol[5] | Strong, short, low polarizability |
| C-Br | ~285 kJ/mol[5] | Weaker, longer, high polarizability |
This fundamental difference in bond strength is the lynchpin for achieving selective reactions on 3-bromo-2-fluoroaniline.
Strategic Considerations: The Influence of the Anilino Group and Steric Factors
The reactivity of the C-Br and C-F bonds in 3-bromo-2-fluoroaniline is not solely dictated by their intrinsic properties but is also modulated by the electronic and steric influence of the substituents on the aromatic ring.
2.1. Electronic Effects of the Amino Group: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution due to its electron-donating mesomeric effect. However, in the context of nucleophilic aromatic substitution and cross-coupling reactions, its electronic influence is more nuanced. The lone pair on the nitrogen can participate in resonance, which can influence the electron density at the carbon atoms bearing the halogens.[1][4]
2.2. The "Ortho Effect" and Steric Hindrance: The fluorine atom is situated ortho to the amino group, a position known to exert unique steric and electronic influences, collectively termed the "ortho effect."[6][7] This proximity can lead to intramolecular hydrogen bonding between the N-H and the fluorine, potentially altering the acidity of the amine and the electron density around the C-F bond.[7] Furthermore, the fluorine atom and the adjacent bromine atom create a sterically hindered environment around the amino group, which can influence the approach of reagents and catalysts.[8][9][10]
Reaction Selectivity in Practice: A Tale of Two Bonds
The differential reactivity of the C-Br and C-F bonds can be strategically exploited in a variety of synthetic transformations.
3.1. Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bond
While seemingly counterintuitive given the strength of the C-F bond, nucleophilic aromatic substitution (SNAr) can be directed towards the C-F bond under specific conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group's ability to depart is a key factor.[11][12] In the case of 3-bromo-2-fluoroaniline, the presence of the electron-donating amino group generally disfavors SNAr. However, transformation of the amino group into a potent electron-withdrawing group, such as a nitro or cyano group, can activate the ring for nucleophilic attack. In such activated systems, fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and thus a prime target for nucleophiles.
3.2. Palladium-Catalyzed Cross-Coupling Reactions: The Realm of C-Br Activation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15] In the context of 3-bromo-2-fluoroaniline, these reactions overwhelmingly favor the activation of the weaker C-Br bond over the robust C-F bond.[16]
The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex.[17] The significantly lower bond dissociation energy of the C-Br bond makes it much more susceptible to this initial activation step compared to the C-F bond. This inherent preference allows for the selective functionalization at the bromine-bearing position.[18]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling, highlighting the selective oxidative addition of the C-Br bond.
Experimental Protocols: A Guide to Selective Functionalization
The following protocols provide a starting point for the selective functionalization of 3-bromo-2-fluoroaniline. Researchers should note that optimization of reaction conditions is often necessary to achieve high yields and selectivity.
4.1. Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-2-fluoroaniline with an arylboronic acid.[19][20][21]
Materials:
-
3-Bromo-2-fluoroaniline
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-fluoroaniline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Conclusion: A Versatile Building Block for Chemical Synthesis
The differential reactivity of the C-Br and C-F bonds in 3-bromo-2-fluoroaniline provides a powerful handle for the selective synthesis of complex organic molecules. By understanding the fundamental principles of bond strength, electronic effects, and reaction mechanisms, researchers can strategically target either the C-Br or C-F bond for functionalization. The weaker, more polarizable C-Br bond is readily activated in palladium-catalyzed cross-coupling reactions, while the stronger C-F bond can be targeted in nucleophilic aromatic substitution reactions under appropriate activating conditions. This chemoselectivity makes 3-bromo-2-fluoroaniline a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
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3-Bromo-2-fluoroaniline spectroscopic data
Technical Guide: Spectroscopic Characterization and Handling of 3-Bromo-2-fluoroaniline
Executive Summary
3-Bromo-2-fluoroaniline (CAS: 58534-95-5) is a critical disubstituted aniline intermediate, primarily utilized in the synthesis of fluorinated kinase inhibitors and boronic acid derivatives for Suzuki-Miyaura cross-coupling.[1][2][3][4][5][6] Its structural motif—possessing an electron-withdrawing fluorine atom ortho to the amine and a bromine atom at the meta position—creates a unique electronic environment that complicates standard spectroscopic analysis.[4]
This guide provides a definitive technical breakdown of its physicochemical properties, spectroscopic signatures (NMR, MS, IR), and a validated synthesis-to-QC workflow.[7] It is designed to allow researchers to distinguish this specific regioisomer from its isomers (e.g., 4-bromo-2-fluoroaniline) using self-validating spectral logic.[4]
Part 1: Chemical Profile & Structural Analysis
The presence of the fluorine atom at the C2 position is the defining feature of this molecule's reactivity and spectroscopy. It induces significant inductive effects (-I) and mesomeric donation (+M), while the bromine at C3 offers a handle for further functionalization but sterically crowds the C2-F bond.
| Property | Data |
| IUPAC Name | 3-Bromo-2-fluoroaniline |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 189.01 g/mol (based on ⁷⁹Br) / 190.01 (Average) |
| Physical State | Off-white to light brown solid or semi-solid |
| Boiling Point | ~230–235°C (Predicted) |
| pKa (Conjugate Acid) | ~2.5 (Reduced basicity due to ortho-F and meta-Br withdrawing effects) |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM; Insoluble in water |
Safety Advisory (H-Codes):
-
Handling: Use only in a fume hood. Avoid contact with strong oxidizers.[4]
Part 2: Spectroscopic Characterization
This section details the expected spectral data. Note: The most common error in identifying this compound is confusing it with 4-bromo-2-fluoroaniline. The NMR coupling constants detailed below are the primary method for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A. ¹H-NMR (400 MHz, DMSO-d₆)
The fluorine atom causes signal splitting of the aromatic protons (
| Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Interpretation |
| NH₂ | 5.43 | Singlet (br) | N/A | Exchangeable protons. Chemical shift varies with concentration/solvent.[4] |
| Ar-H (C4) | 6.70–6.85 | Multiplet | Ortho to Br, Meta to F. Overlaps frequently with H5/H6.[7] | |
| Ar-H (C5) | 6.70–6.85 | Multiplet | Meta to Br, Para to F. | |
| Ar-H (C6) | 6.70–6.85 | Multiplet | Ortho to F (largest H-F coupling). |
Diagnostic Check: In the correct isomer (3-Bromo), the proton environment is clustered. If you see a distinct doublet of doublets with large separation, suspect the 4-bromo isomer where symmetry is different.
B. ¹³C-NMR (100 MHz, DMSO-d₆) – The "Fingerprint"
Carbon-Fluorine coupling is the gold standard for verifying the substitution pattern. The C2 carbon will appear as a doublet with a massive coupling constant (
| Carbon | Shift (δ ppm)* | Splitting | Assignment Logic | |
| C2 | ~147.0–150.0 | Doublet | ~235–245 ( | Ipso-Fluorine. The distinct wide doublet confirms F attachment. |
| C1 | ~136.0 | Doublet | ~12–15 ( | Ipso-Amine. Split by ortho-F. |
| C3 | ~108.0 | Doublet | ~15–20 ( | Ipso-Bromine. Split by ortho-F. |
| C4/C5/C6 | 115.0–125.0 | Doublets | ~3–8 ( | Aromatic carbons split by meta/para F. |
Note: Shifts are estimated based on substituent additivity rules relative to benzene.
Mass Spectrometry (MS)
The presence of Bromine provides a distinct isotopic signature.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[7]
-
Molecular Ion (M+H)⁺:
-
Peak A: 190 m/z (containing ⁷⁹Br)
-
Peak B: 192 m/z (containing ⁸¹Br)[7]
-
-
Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).[4]
-
Validation: If the ratio is not 1:1, the sample is contaminated or is not a bromine species.[4][7]
Infrared Spectroscopy (FT-IR)
-
3300–3450 cm⁻¹: N-H stretching (Primary amine doublet).[4]
-
1620 cm⁻¹: N-H bending.[4]
-
1200–1250 cm⁻¹: C-F stretching (Strong, broad band).[4]
-
600–800 cm⁻¹: C-Br stretching.
Part 3: Experimental Protocols
Synthesis Workflow: Nitro Reduction
The most reliable route to 3-bromo-2-fluoroaniline is the reduction of 3-bromo-2-fluoronitrobenzene .[4] Direct bromination of 2-fluoroaniline often yields the para-isomer (4-bromo) as the major product.[4]
Reagents:
-
Reductant: Tin(II) Chloride (SnCl₂[1]·2H₂O) (5.0 eq) or Iron powder/NH₄Cl.
-
Solvent: Ethanol or EtOAc/Water.[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-bromo-2-fluoronitrobenzene in Ethanol (0.5 M concentration).
-
Addition: Add SnCl₂·2H₂O portion-wise to control exotherm.[4]
-
Reflux: Heat to 70°C for 2–3 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The starting material (high R_f) should disappear; the amine (lower R_f, UV active) appears.[4][7]
-
Workup:
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0→20% EtOAc in Hexanes).
Part 4: Visualization of Workflows
Diagram 1: Analytical Quality Control (QC) Logic
This decision tree illustrates how to validate the identity of the compound and rule out common isomers.
Caption: QC Decision Tree. A self-validating logic flow to distinguish 3-bromo-2-fluoroaniline from non-brominated impurities and regioisomers.
Diagram 2: Synthesis Pathway & Impurity Tracking
Visualizing the reduction route and potential side reactions.[4]
Caption: Synthesis Pathway. Reduction of the nitro-precursor is the preferred route to ensure regiospecificity, minimizing de-halogenation risks.[4][7]
References
-
National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 2776366, 3-Bromo-2-fluoroaniline. PubChem.[4] Retrieved from [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008).[4][7] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for general substituent additivity rules and coupling constants).
-
Dolbier, W. R. (2009).[4] Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Reference for
coupling constants).
Sources
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- 2. chemscene.com [chemscene.com]
- 3. 58534-95-5 Cas No. | 3-Bromo-2-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 4. scispace.com [scispace.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Theoretical Prediction and Spectral Analysis: A Causal Approach
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-fluoroaniline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-fluoroaniline. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of the spectrum, predictive analysis based on substituent effects and coupling phenomena, and a robust, field-proven protocol for acquiring high-resolution data.
The predictive analysis of an NMR spectrum is not merely an academic exercise; it is a critical step in validating experimental design and ensuring accurate interpretation. By understanding the electronic and spatial relationships within the 3-Bromo-2-fluoroaniline molecule, we can anticipate its spectral signature. This foreknowledge transforms data acquisition from a passive observation into an active, hypothesis-driven experiment.
Molecular Structure and Proton Environments
3-Bromo-2-fluoroaniline (CAS 58534-95-5) possesses a 1,2,3-trisubstituted benzene ring, resulting in three distinct aromatic proton environments: H-4, H-5, and H-6.[1] The amine group (-NH₂) introduces two chemically equivalent protons. The unique arrangement of an electron-donating group (-NH₂), a strongly electronegative and inductively withdrawing fluorine atom, and a bulky, electronegative bromine atom creates a complex interplay of electronic effects that governs the chemical shifts and coupling patterns of these protons.
Predicting Chemical Shifts: The Role of Substituent Effects
The chemical shift (δ) of an aromatic proton is exquisitely sensitive to the electron density at its position. Electron-donating groups (EDGs) increase electron density via resonance and shield nearby protons (shifting them upfield to lower ppm values), while electron-withdrawing groups (EWGs) decrease electron density and deshield them (shifting them downfield to higher ppm).[2]
-
Amino Group (-NH₂): A powerful EDG, it donates electron density into the ring, primarily at the ortho (C2, C6) and para (C4) positions.
-
Fluorine (-F): While highly electronegative and thus inductively withdrawing, fluorine also possesses lone pairs that can be donated into the π-system (a resonance-donating effect).[3] The inductive effect is generally dominant, but the resonance effect cannot be ignored and primarily influences the ortho and para positions.
-
Bromine (-Br): Similar to fluorine, bromine is an inductively withdrawing halogen but is a weaker resonance donor. Its primary influence is deshielding.
Causality in Chemical Shifts for 3-Bromo-2-fluoroaniline:
-
H-6: This proton is ortho to the powerfully donating -NH₂ group, which would strongly shield it. However, it is also ortho to the deshielding fluorine atom. The net effect is difficult to predict without reference data, but it is expected to be the most complex signal due to multiple large couplings.
-
H-4: This proton is para to the -NH₂ group, receiving significant shielding. It is meta to both the fluorine and bromine atoms, experiencing moderate deshielding. The strong shielding from the amino group is expected to be the dominant factor, likely making H-4 the most upfield of the aromatic signals.
-
H-5: This proton is meta to the -NH₂ and -F groups, so it experiences less of their resonance effects. It is, however, ortho to the deshielding bromine atom. Consequently, H-5 is predicted to be the most downfield (deshielded) of the three aromatic protons.
-
-NH₂ Protons: These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they often appear as a broad singlet.[4] In CDCl₃, the signal is also typically a broad singlet.[5]
Predicting Splitting Patterns: Homonuclear (¹H-¹H) and Heteronuclear (¹H-¹⁹F) Coupling
Spin-spin coupling provides through-bond connectivity information. In this molecule, we must consider both ¹H-¹H coupling and the significant ¹H-¹⁹F coupling, as ¹⁹F has a nuclear spin (I = ½) and 100% natural abundance.[6]
-
¹H-¹H Coupling Constants:
-
Ortho (³J_HH_): Typically 7-9 Hz.
-
Meta (⁴J_HH_): Typically 2-3 Hz.
-
Para (⁵J_HH_): Typically <1 Hz (often unresolved).
-
-
¹H-¹⁹F Coupling Constants:
Predicted Splitting for Each Proton:
-
H-6: Coupled to H-5 (ortho, ³J_H6-H5_ ≈ 8 Hz) and to the fluorine at C-2 (meta, ⁴J_H6-F_ ≈ 4-9 Hz). It should appear as a doublet of doublets (dd) .
-
H-5: Coupled to H-6 (ortho, ³J_H5-H6_ ≈ 8 Hz) and H-4 (ortho, ³J_H5-H4_ ≈ 8 Hz). This would suggest a triplet. However, it is also coupled to the fluorine at C-2 (para, ⁵J_H5-F_ ≈ 0-2 Hz), which may cause slight broadening or a finer splitting. The primary pattern should be a triplet (t) or a triplet of doublets (td) if the para coupling is resolved.
-
H-4: Coupled to H-5 (ortho, ³J_H4-H5_ ≈ 8 Hz) and to the fluorine at C-2 (ortho, ³J_H4-F_ ≈ 7-12 Hz). It should appear as a doublet of doublets (dd) .
Visualization of Coupling Interactions
The following diagram illustrates the key through-bond coupling relationships that determine the multiplicity of the aromatic proton signals.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways in 3-Bromo-2-fluoroaniline.
Summary of Predicted Spectral Data
The following table summarizes the predicted ¹H NMR data based on the analysis above. Chemical shifts are estimated relative to aniline (δ ≈ 6.6-7.2 ppm) and adjusted for substituent effects.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-5 | 6.9 - 7.1 | Triplet of doublets (td) or Triplet (t) | ³J_H5-H6_ ≈ 8; ³J_H5-H4_ ≈ 8; ⁵J_H5-F_ ≈ 0-2 |
| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | ³J_H6-H5_ ≈ 8; ⁴J_H6-F_ ≈ 4-9 |
| H-4 | 6.7 - 6.9 | Doublet of doublets (dd) | ³J_H4-H5_ ≈ 8; ³J_H4-F_ ≈ 7-12 |
| -NH₂ | 4.0 - 5.5 | Broad Singlet (s) | N/A |
Interpretation of Experimental Data
Experimental data reported for 3-Bromo-2-fluoroaniline in DMSO-d₆ shows the three aromatic protons as a complex multiplet between δ 6.83-6.70 ppm, with the amine protons appearing as a singlet at δ 5.43 ppm.[4]
Analysis:
-
Aromatic Region (δ 6.83-6.70 ppm): The observation of a single, complex multiplet for all three aromatic protons is consistent with our predictions. The chemical shifts of H-4, H-5, and H-6 are expected to be very close, and their complex splitting patterns (dd, td) would lead to significant signal overlap, making individual peak assignment impossible without higher field strength or 2D NMR techniques. The upfield position of this multiplet is in agreement with the strong shielding effect of the -NH₂ group.
-
Amine Protons (δ 5.43 ppm): The sharp singlet at 5.43 ppm is characteristic of amine protons in DMSO-d₆, a solvent known to reduce the rate of proton exchange compared to CDCl₃, sometimes allowing for the observation of coupling to adjacent protons (not applicable here).
Protocol for High-Resolution Spectrum Acquisition
To resolve the complex aromatic multiplet and validate the predicted couplings, a carefully designed, high-resolution experiment is necessary. This protocol is self-validating because it is designed to maximize resolution and signal-to-noise, ensuring that the resulting data is of sufficient quality for unambiguous interpretation.
Rationale for Protocol Design
The primary challenge is the spectral overlap in the aromatic region. To overcome this, we must maximize digital resolution and ensure the sample is meticulously prepared to achieve sharp, well-defined lines. The choice of a high-field spectrometer (≥500 MHz) is paramount, as it increases the chemical shift dispersion in Hz, pulling overlapping multiplets apart.
Step-by-Step Experimental Workflow
Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.
Detailed Steps:
-
Sample Preparation: Precisely weigh 5-10 mg of 3-Bromo-2-fluoroaniline. The concentration should be sufficient for a good signal-to-noise ratio in a reasonable time but not so high as to cause line broadening.[8]
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is excellent for anilines, as it minimizes peak distortion from proton exchange of the -NH₂ group.
-
Filtration and Transfer: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Norell 509-UP or equivalent) to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.
-
Shimming: Perform an automated gradient shimming routine to optimize the magnetic field homogeneity. This is the most critical step for achieving high resolution and sharp lineshapes.
-
Parameter Optimization: Acquire the spectrum using the parameters outlined in the table below. The key is a long acquisition time and a small spectral width focused on the region of interest to maximize digital resolution.
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Apply a gentle apodization function (e.g., a small exponential multiplication with a line broadening factor of 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.
Recommended Spectrometer Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 500 MHz | Increases spectral dispersion, crucial for resolving overlapping multiplets. |
| Solvent | DMSO-d₆ | Minimizes exchange broadening of the NH₂ signal and is a good solvent for the compound. |
| Temperature | 298 K (25 °C) | Standard temperature for routine analysis and comparison with databases. |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay without saturating the signal. |
| Acquisition Time (AT) | ≥ 4 seconds | A longer AT provides better digital resolution, which is essential for resolving small couplings. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete T1 relaxation, ensuring accurate integration and preventing signal distortion. |
| Number of Scans (NS) | 16 to 64 | Provides adequate signal-to-noise. Adjust as needed based on sample concentration. |
| Spectral Width (SW) | ~12 ppm | Sufficient to cover all expected signals, including solvent and impurities. |
Conclusion
The ¹H NMR spectrum of 3-Bromo-2-fluoroaniline is a textbook example of how competing substituent effects and complex spin-spin couplings dictate the appearance of a spectrum. While a standard-resolution spectrum may show an unresolvable multiplet, a detailed theoretical analysis allows for the confident prediction of the underlying chemical shifts and splitting patterns. By employing a high-field spectrometer and the optimized acquisition protocol detailed herein, researchers can resolve this complexity, definitively assign each proton, and extract the precise coupling constants that confirm the molecular structure with the highest degree of confidence.
References
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, Supporting Information. The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
El-Shahawy, A. S. (2015). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Soscún, H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. Retrieved February 7, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Adriaensens, P., et al. (1994). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. ResearchGate. Retrieved February 7, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Nature. Retrieved February 7, 2026, from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. ACS Omega. Retrieved February 7, 2026, from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved February 7, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Dihydrogen contacts observed by through-space indirect NMR coupling. (2015). Nature Communications. Retrieved February 7, 2026, from [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Retrieved February 7, 2026, from [Link]
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- 2. reddit.com [reddit.com]
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- 4. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 3-Bromo-2-fluoroaniline
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-2-fluoroaniline, a key building block in contemporary pharmaceutical and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a robust theoretical foundation, a field-tested experimental protocol, and a detailed guide to spectral interpretation. By integrating principles of substituent effects and carbon-fluorine coupling, this guide equips the reader with the expertise to confidently perform and interpret the ¹³C NMR spectrum of this and structurally related compounds, ensuring a high degree of scientific integrity and analytical precision.
Introduction: The Analytical Imperative for 3-Bromo-2-fluoroaniline
3-Bromo-2-fluoroaniline is a trisubstituted benzene derivative of significant interest in organic synthesis. Its unique substitution pattern—featuring an electron-donating amino group and two electron-withdrawing halogens—makes it a versatile precursor for the synthesis of complex heterocyclic compounds, agrochemicals, and pharmaceutical agents. The precise arrangement of these substituents is critical to its reactivity and the properties of the resulting products.
¹³C NMR spectroscopy stands as the definitive, non-destructive technique for confirming the isomeric purity and structural integrity of such molecules. Unlike other analytical methods, ¹³C NMR provides direct insight into the carbon skeleton.[1][2] For 3-Bromo-2-fluoroaniline, this analysis is particularly insightful due to the presence of the NMR-active ¹⁹F isotope, which introduces characteristic coupling patterns that serve as powerful diagnostic tools for unambiguous peak assignment. This guide will systematically unpack the theoretical and practical aspects of this analysis.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
A confident interpretation of the ¹³C NMR spectrum of 3-Bromo-2-fluoroaniline begins with a strong theoretical understanding of how each substituent—amino (-NH₂), fluorine (-F), and bromine (-Br)—influences the chemical environment of the six aromatic carbons. The final chemical shift (δ) of each carbon is a weighted sum of inductive and resonance effects.
Substituent Chemical Shift (SCS) Effects
The chemical shift of a carbon in a substituted benzene ring can be approximated by starting with the chemical shift of benzene (~128.5 ppm) and adding substituent-specific increments.
-
Amino Group (-NH₂): The nitrogen atom is electronegative, exerting an electron-withdrawing inductive effect. However, its lone pair of electrons participates in resonance, donating electron density into the ring. This resonance effect is dominant, causing significant shielding (an upfield shift to lower ppm values) at the ortho (C1) and para (C5) positions.[3][4] The carbon directly attached to the amino group (C1) is deshielded due to nitrogen's electronegativity.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, which deshields nearby carbons. However, like the amino group, it also possesses lone pairs that can be donated into the ring via resonance, causing a shielding effect. For fluorine, the inductive effect is generally stronger, but the resonance contribution is still significant.
-
Bromine (-Br): Bromine is also electronegative and withdraws electron density inductively. Its ability to donate electron density through resonance is weaker compared to fluorine and the amino group. The overall effect is typically a slight shielding of the attached carbon (the ipso-carbon) and deshielding of the other carbons.
The interplay of these effects in a polysubstituted ring can be complex, but a qualitative prediction is achievable. Additivity parameters derived from monosubstituted benzenes can provide a useful, albeit approximate, starting point for chemical shift prediction.[5]
Carbon-Fluorine (¹³C-¹⁹F) Coupling: The Definitive Diagnostic Tool
The most powerful feature in the ¹³C NMR spectrum of any fluorinated organic compound is the presence of spin-spin coupling between carbon and fluorine nuclei.[6] Since ¹⁹F is 100% abundant and has a spin of I = ½ (like a proton), it splits the signals of nearby carbon atoms into doublets. The magnitude of this splitting, known as the coupling constant (J), is highly dependent on the number of bonds separating the two nuclei and is a cornerstone of spectral assignment.
-
¹JCF (One-bond coupling): This is the direct coupling between the fluorine atom and the carbon it is attached to (C2). It is typically very large, ranging from -160 to -350 Hz. This large doublet is often the most downfield signal in the spectrum of fluorinated aromatics.
-
²JCF (Two-bond coupling): Coupling to carbons two bonds away (C1 and C3). This coupling is smaller, typically in the range of 15-30 Hz.
-
³JCF (Three-bond coupling): Coupling to carbons three bonds away (C4 and C6). This is usually smaller still, around 5-10 Hz.
-
⁴JCF (Four-bond coupling): Coupling to the carbon four bonds away (C5) is often very small and may not be resolved.
By identifying these characteristic doublet patterns and their corresponding coupling constants, we can systematically assign each signal to its specific carbon atom in the ring.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Adherence to a rigorous and well-documented protocol is essential for acquiring a high-quality, reproducible ¹³C NMR spectrum.
Sample Preparation
-
Analyte Purity: Ensure the 3-Bromo-2-fluoroaniline sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and good dissolving power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration provides a good balance between signal strength and acquisition time.
-
Internal Standard: Add a small amount (1-2 drops) of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.0 ppm for calibrating the chemical shift axis.[7]
-
Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30° pulse experiment with proton decoupling. |
| Solvent | CDCl₃ | Selected during sample preparation. |
| Acquisition Time (AQ) | 1.0 – 2.0 s | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of carbon nuclei between scans, which is important for signal intensity, though not strictly for quantitation in a standard experiment.[8] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 240-250 ppm | Encompasses the typical chemical shift range for organic molecules.[9] |
| Decoupling | Broadband Proton Decoupling | Irradiates all proton frequencies, causing all ¹³C-¹H couplings to collapse, simplifying the spectrum to singlets (or doublets in this case, due to ¹⁹F coupling).[10] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Workflow for ¹³C NMR Analysis
The entire process, from sample preparation to final analysis, follows a logical and self-validating sequence.
Caption: End-to-end workflow for ¹³C NMR analysis.
Spectral Analysis and Interpretation
Based on the theoretical principles, we can predict the key features of the 3-Bromo-2-fluoroaniline ¹³C NMR spectrum. All six aromatic carbons are in unique chemical environments and will therefore produce six distinct signals.[11][12]
Structure and Numbering:
Predicted Data and Assignments
The following table summarizes the predicted chemical shifts (δ), multiplicities due to C-F coupling, and coupling constants (JCF) for each carbon atom. These predictions are based on established substituent effects and typical coupling constant values found in the literature for similar structures.[13][14][15]
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Predicted JCF (Hz) | Assignment Rationale |
| C1 | ~138-142 | d | ~15-25 (²JCF) | Attached to -NH₂, two bonds from -F. Deshielded by N, shows two-bond C-F coupling. |
| C2 | ~148-155 | d | ~240-260 (¹JCF) | Directly attached to -F. Exhibits very large one-bond coupling and is significantly deshielded. |
| C3 | ~110-115 | d | ~15-25 (²JCF) | Attached to -Br, two bonds from -F. Shielded by ipso-bromo effect and shows two-bond C-F coupling. |
| C4 | ~128-132 | d | ~5-10 (³JCF) | CH carbon, three bonds from -F. Chemical shift is close to that of benzene, shows smaller three-bond coupling. |
| C5 | ~118-122 | s or small d | ~1-4 (⁴JCF) | CH carbon, four bonds from -F. Shielded by para-amino group. Four-bond coupling may not be resolved, appearing as a singlet. |
| C6 | ~124-128 | d | ~5-10 (³JCF) | CH carbon, three bonds from -F. Shows three-bond coupling. |
Step-by-Step Interpretation
-
Identify C2: Scan the downfield region of the spectrum (145-160 ppm). Look for a large doublet with a splitting of approximately 250 Hz. This is unequivocally C2, the carbon bearing the fluorine atom.
-
Identify C1 and C3: Search for two other doublets with a moderate coupling constant of ~15-25 Hz. These correspond to C1 and C3. C1, being attached to the electron-withdrawing nitrogen, will be further downfield (~138-142 ppm) compared to C3, which is attached to bromine (~110-115 ppm).
-
Identify C4 and C6: Look for two doublets with small coupling constants (~5-10 Hz). These are C4 and C6. Their chemical shifts will be relatively close, but can often be distinguished with the help of 2D NMR experiments like HSQC and HMBC if necessary.
-
Identify C5: The final signal, typically the most upfield of the CH carbons (~118-122 ppm), should appear as a singlet or a very narrowly split doublet. This is C5, which is shielded by the para-amino group and has a negligible four-bond coupling to fluorine.
Conclusion
The ¹³C NMR analysis of 3-Bromo-2-fluoroaniline is a powerful demonstration of how fundamental principles of chemical shifts and spin-spin coupling can be applied to achieve unambiguous structural elucidation. The key to a successful analysis lies not just in acquiring the data, but in understanding the underlying causality: the predictable electronic effects of the substituents and, most diagnostically, the characteristic through-bond coupling interactions between carbon and fluorine. By following the systematic workflow and interpretive strategy outlined in this guide, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Carbon-fluorine coupling constants, n J CF. ResearchGate. Available at: [Link]
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]
-
13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Chemistry Stack Exchange. Available at: [Link]
-
13C NMR spectroscopy • Chemical shift. SlidePlayer. Available at: [Link]
-
The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. PubMed. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. ResearchGate. Available at: [Link]
-
Predicting Carbon-13 NMR Spectra. Save My Exams. Available at: [Link]
-
The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. Available at: [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Synlett. Available at: [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. Available at: [Link]
-
Multinuclear NMR. Chemistry LibreTexts. Available at: [Link]
-
Carbon-fluorine spin coupling constants. Reddit. Available at: [Link]
-
How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
-
NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]
-
Fluorine Couplings in Carbon-13 Spectra. Harvard University. Available at: [Link]
-
Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford. Available at: [Link]
-
Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]
-
Supporting Information. New Journal of Chemistry. Available at: [Link]
-
Practical Guidelines to 13C-based NMR Metabolomics. NIST. Available at: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sc.edu [sc.edu]
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- 15. rsc.org [rsc.org]
Technical Whitepaper: Vibrational Spectroscopy Profiling of 3-Bromo-2-fluoroaniline
Executive Summary
3-Bromo-2-fluoroaniline is a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds, particularly for kinase inhibitors and boronic acid derivatives used in Suzuki-Miyaura coupling. Its structural complexity—featuring a primary amine, a highly electronegative fluorine, and a heavy bromine atom on a 1,2,3-trisubstituted benzene ring—presents a unique vibrational signature.
This guide provides a rigorous framework for the identification and quality control of 3-Bromo-2-fluoroaniline using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard spectral libraries that offer static images, this document details the causality of vibrational modes, providing researchers with a self-validating logic for structural confirmation.
Part 1: Structural Analysis & Vibrational Theory
Molecular Geometry and Dipole Moments
The molecule belongs to the
-
The "Ortho Effect": The proximity of the Fluorine (C2) to the Amine (C1) creates an intramolecular hydrogen bonding environment. This weakens the N-H bond force constant, typically shifting N-H stretching frequencies slightly lower than in non-fluorinated analogues.
-
Mass Effect (Reduced Mass
):-
C-F Bond: High force constant (
), low reduced mass High frequency (~1200–1250 cm⁻¹). -
C-Br Bond: Lower force constant, high reduced mass
Low frequency (< 650 cm⁻¹).
-
The 1,2,3-Trisubstitution Pattern
The substitution pattern (1-Amino, 2-Fluoro, 3-Bromo) imposes specific constraints on the aromatic ring breathing modes and out-of-plane (OOP) C-H bending. This pattern is the primary differentiator from isomers like 4-bromo-2-fluoroaniline.
Part 2: Experimental Methodology
To ensure reproducibility, two sampling protocols are validated: Attenuated Total Reflectance (ATR) for routine QC, and KBr Pellet for structural elucidation in the fingerprint region.
Protocol A: Diamond ATR (Routine QC)
Recommended for rapid identity confirmation.
-
Instrument Setup:
-
Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 32 scans (background), 32 scans (sample).
-
Range: 4000–525 cm⁻¹ (Note: ZnSe cuts off near 600 cm⁻¹, potentially obscuring the C-Br stretch).
-
-
Sample Application:
-
Place ~5 mg of solid 3-Bromo-2-fluoroaniline onto the crystal focal point.
-
Critical Step: Apply high pressure using the anvil clamp. Ensure the "preview mode" shows an absorbance of at least 0.1–0.2 A.U. to verify contact.
-
-
Cleaning:
-
Wipe with Isopropanol (IPA) followed by Dichloromethane (DCM) to remove halogenated residues.
-
Protocol B: KBr Pellet (Structural Elucidation)
Recommended for visualizing low-frequency bands (<600 cm⁻¹) obscured by ATR crystals.
-
Preparation:
-
Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).
-
Grind in an agate mortar until a fine, non-reflective powder is achieved (reduces Christiansen effect/scattering).
-
-
Pressing:
-
Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove water).
-
Result: A transparent disc.
-
-
Acquisition:
-
Collect spectrum against a blank air background.
-
Part 3: Spectral Assignment & Interpretation[1][2]
The spectrum is divided into three diagnostic zones.
Zone 1: High Frequency (4000 – 2800 cm⁻¹)
Primary Amine & Aromatic C-H
-
N-H Stretching (Doublet):
-
Asymmetric Stretch (
): ~3450–3480 cm⁻¹. -
Symmetric Stretch (
): ~3350–3380 cm⁻¹. -
Diagnostic Check: The separation between these peaks is characteristic of primary amines. If only one peak appears, the sample may be secondary (impurity) or wet (H-bonding broadening).
-
-
Aromatic C-H Stretch: Weak, sharp bands just above 3000 cm⁻¹ (typically 3030–3080 cm⁻¹).
Zone 2: The "Double Bond" & Functional Region (1700 – 1000 cm⁻¹)
The Fingerprint of Connectivity
-
N-H Scissoring (
): A medium-strong band at ~1620 cm⁻¹. -
Aromatic Ring Stretching (
): Pair of bands at ~1580 cm⁻¹ and ~1480 cm⁻¹.[1] The fluorine substitution often intensifies the 1480 band due to dipole changes. -
C-N Stretching: Strong band at ~1280–1310 cm⁻¹.
-
C-F Stretching (The Marker): A very strong, broad band in the 1200–1250 cm⁻¹ range.
-
Note: This is often the most intense peak in the spectrum due to the high polarity of the C-F bond.
-
Zone 3: Low Frequency & Fingerprint (< 1000 cm⁻¹)
Isomer Differentiation
-
1,2,3-Trisubstituted OOP Bending: Look for two strong bands in the 700–800 cm⁻¹ range.
-
This pattern distinguishes it from 1,2,4-trisubstituted isomers (which typically show a solitary strong band ~800–850 cm⁻¹).
-
-
C-Br Stretching: A moderate band typically found between 550–650 cm⁻¹.
-
Validation: If using KBr, this band is sharp. If using ZnSe ATR, this may appear as noise or a cutoff shoulder.
-
Summary of Characteristic Modes
| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Intensity |
| 3480 ± 20 | Primary Amine (-NH₂) | Asymmetric Stretch ( | Medium |
| 3380 ± 20 | Primary Amine (-NH₂) | Symmetric Stretch ( | Medium |
| 3070 ± 20 | Aromatic Ring | C-H Stretch | Weak |
| 1620 ± 10 | Primary Amine | N-H Scissoring (Bending) | Medium-Strong |
| 1580, 1475 | Benzene Ring | C=C Ring Skeletal Vibrations | Strong |
| 1290 ± 15 | Aryl C-N | C-N Stretch | Strong |
| 1230 ± 20 | Aryl Fluoride (C-F) | C-F Stretch (Diagnostic) | Very Strong |
| 760, 710 | 1,2,3-Trisubstituted Ring | C-H Out-of-Plane Bending | Strong |
| ~600 ± 30 | Aryl Bromide (C-Br) | C-Br Stretch | Medium |
Part 4: Visualization & Logic Flows
Workflow: Method Development for Halogenated Anilines
Caption: Figure 1. Decision matrix for sampling technique based on analytical needs (Routine ID vs. Full Structural Elucidation).
Logic Gate: Spectral Identity Confirmation
Caption: Figure 2. Step-by-step logic gate for confirming the chemical identity of 3-Bromo-2-fluoroaniline based on spectral markers.
Part 5: Quality Control & Troubleshooting
Common Impurities
-
Residual Solvent: Look for broad O-H bands (Water/Alcohol) or sharp C=O bands (Ethyl Acetate/Acetone) that do not belong to the aniline.
-
Oxidation (Nitro Impurity): If the starting material was 3-bromo-2-fluoronitrobenzene, look for residual Symmetric/Asymmetric
stretches at 1530 cm⁻¹ and 1350 cm⁻¹. These should be absent in the pure aniline.
Safety Note
3-Bromo-2-fluoroaniline is an acute toxin (Oral). All ATR cleaning must be performed inside a fume hood. Waste solvents (IPA/DCM) containing the analyte must be segregated into halogenated waste streams.
References
-
Sigma-Aldrich. 3-Bromo-2-fluoroaniline Product Data & Safety Sheet. Accessed 2023.[2] Link
-
NIST Mass Spectrometry Data Center. Infrared Spectroscopy of Substituted Anilines. NIST Chemistry WebBook, SRD 69. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (General reference for vibrational assignment of halogenated aromatics).
-
Wojciechowski, P. M., & Michalska, D. (2007).[4] Theoretical Raman and infrared spectra, and vibrational assignment for para-halogenoanilines. Spectrochimica Acta Part A. Link[4]
-
Thermo Fisher Scientific. Introduction to FT-IR Sample Handling: ATR vs Transmission. Link
Sources
Technical Monograph: Mass Spectrometric Characterization of 3-Bromo-2-fluoroaniline
Executive Summary
3-Bromo-2-fluoroaniline (C₆H₅BrFN) is a critical halogenated aniline intermediate, widely utilized in the synthesis of heterotricyclic carboxamides (e.g., RIG-I agonists) and kinase inhibitors. Its analysis presents specific challenges due to the competing ionization behaviors of the bromine and fluorine substituents.
This guide provides a definitive technical framework for the mass spectrometric analysis of 3-Bromo-2-fluoroaniline. It moves beyond basic spectral matching to explain the mechanistic origins of its ion signature, enabling researchers to distinguish this isomer from its regioisomers (e.g., 4-bromo-2-fluoroaniline) and validate purity in drug development pipelines.
Molecular Profile & Isotopic Signature[1][2]
The mass spectral identity of 3-Bromo-2-fluoroaniline is dominated by the isotopic abundance of Bromine.[1] Unlike Fluorine (monoisotopic ¹⁹F), Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br. This creates a distinct "doublet" signature in the molecular ion cluster, which serves as the primary confirmation of identity.
Physicochemical Properties
| Property | Value | Analytical Relevance |
| Formula | C₆H₅BrFN | Base for exact mass calculation. |
| MW (Average) | 190.01 g/mol | Used for general molarity calculations. |
| Monoisotopic Mass | 188.96 (⁷⁹Br) / 190.96 (⁸¹Br) | Critical: The MS will see two parent peaks, not one average. |
| Boiling Point | ~220°C (Predicted) | Suitable for Gas Chromatography (GC). |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Low basicity due to electron-withdrawing halogens; requires acidic mobile phase in LC-MS. |
The Isotopic Fingerprint
In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion (
-
Peak A (⁷⁹Br isotope): 100% Relative Abundance (normalized).
-
Peak B (⁸¹Br isotope): ~97.3% Relative Abundance.
Diagnostic Rule: If your spectrum does not show two peaks of nearly equal intensity at m/z 190 and 192 (nominal), the molecule does not contain the intact bromine moiety.
Instrumentation & Ionization Strategies
The choice between GC-MS and LC-MS depends on the analytical goal (purity vs. biological metabolism).
GC-MS (Electron Ionization - EI)
-
Primary Use: Raw material purity, volatile impurity profiling.
-
Mechanism: Hard ionization (70 eV).
-
Advantage: Provides rich structural information through fragmentation. The radical cation
is formed. -
Caveat: Anilines are polar. Use a non-polar column (5% phenyl) with a deactivated liner to prevent peak tailing.
LC-MS (Electrospray Ionization - ESI)
-
Primary Use: Trace analysis in biological fluids, metabolite identification.
-
Mechanism: Soft ionization.
-
Mode: Positive Ion Mode (
). The nitrogen lone pair accepts a proton to form . -
Advantage: High sensitivity; avoids thermal degradation.
Fragmentation Mechanics (EI Spectrum)
Understanding the fragmentation is essential for structural validation. The 3-bromo-2-fluoro substitution pattern dictates specific bond cleavages.
Key Fragmentation Pathways[3]
-
Molecular Ion (
): Strong intensity at m/z 189/191 (exact) or 190/192 (nominal). The aromatic ring stabilizes the radical cation. -
Loss of Bromine (
): The C-Br bond is the weakest link (Bond Dissociation Energy ~80 kcal/mol).-
Cleavage yields the 2-fluoroaniline cation (m/z ~111).
-
Note: This eliminates the isotopic doublet pattern. The m/z 111 peak is monoisotopic (containing only C, H, N, F).
-
-
Loss of HCN (
): Characteristic of anilines.-
Usually occurs after Br loss or from the parent ion.
-
m/z 111
m/z 84 (Cyclopentadienyl-fluoro cation).
-
-
Ortho-Effect (Loss of HF): The 2-fluoro position is ortho to the amine. Interaction can lead to the loss of HF (20 Da), though this is often less dominant than Br loss.
Visualization of Fragmentation Pathways
Figure 1: EI Fragmentation logic for 3-Bromo-2-fluoroaniline. The loss of Bromine is the energetically favored primary cleavage.
Analytical Protocol: GC-MS Method[4][5][6][7]
This protocol is designed to be self-validating . The resolution of the isotopic doublet serves as an internal check for mass accuracy and resolution.
System Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, slight polarity handles the amine well. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal van Deemter efficiency. |
| Inlet Temp | 250°C | Ensure flash vaporization without thermal degradation. |
| Injection | Split (10:1 or 20:1) | Anilines can overload the source; split mode improves peak shape. |
| Transfer Line | 280°C | Prevent condensation of high-boiling impurities. |
Oven Program (Temperature Ramp)
-
Initial: 60°C for 1.0 min (Focuses the solvent and volatile amine).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C.
-
Hold: 3.0 min at 280°C. Total Run Time: ~19 minutes.
Data Acquisition (MS)
-
Scan Range: m/z 40 – 350.
-
Solvent Delay: 3.0 min (Essential to protect the filament).
-
Threshold: 100 counts.
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.
Quality Control & Impurity Profiling
In a drug development context, you are not just looking for the target, but for specific process impurities.
Common Impurities
-
Des-bromo analog (2-Fluoroaniline): Result of over-reduction during synthesis.
-
Detection: Peak at m/z 111 (Parent ion), no doublet.
-
-
Dibromo species: Result of over-bromination.
-
Detection: Cluster at m/z ~268/270/272 (1:2:1 ratio).
-
-
Isomeric Impurities (4-Bromo-2-fluoroaniline):
-
Challenge: Mass spectrum is nearly identical.[2]
-
Solution: These must be separated chromatographically. 4-bromo isomers typically have slightly higher boiling points and retention times than 3-bromo isomers due to para-substitution symmetry/packing.
-
System Suitability Criteria
-
S/N Ratio: >10:1 for the m/z 190 peak at the Limit of Quantitation (LOQ).
-
Isotope Ratio: The intensity ratio of m/z 190 to 192 must be between 0.9 and 1.1. Deviation indicates interference or co-eluting impurities.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Halogenated Anilines Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing.
-
U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Basis for the GC parameters). Available at: [Link]
Sources
3-Bromo-2-fluoroaniline safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-fluoroaniline
For researchers, scientists, and professionals in drug development, the innovative potential of novel chemical entities is intrinsically linked to a rigorous understanding of their safety profiles. 3-Bromo-2-fluoroaniline (CAS No: 58534-95-5), a versatile aniline derivative, serves as a key building block in the synthesis of complex molecules, including potential therapeutics like KRASG12C inhibitors for anticancer drug development.[1] Its utility in preparing heterotricyclic carboxamides as RIG-1 agonists further underscores its importance in investigating treatments for cell proliferation disorders.[2]
This guide provides a comprehensive, technically-grounded overview of the safety data for 3-Bromo-2-fluoroaniline. Moving beyond a simple recitation of safety data sheet (SDS) information, we will explore the causality behind recommended safety protocols, empowering laboratory personnel to implement self-validating systems of safety and best practices when handling this compound.
Understanding the intrinsic hazards of 3-Bromo-2-fluoroaniline is the foundational step in any risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
The compound is classified as acutely toxic and a significant irritant.[3][4] The primary danger lies in its potential to cause harm through multiple routes of exposure: ingestion, skin contact, and inhalation.[3]
GHS Hazard Summary Table:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302: Toxic / Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331 / H332: Toxic / Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][5][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |
The signal word associated with these classifications is "Danger" or "Warning" , reflecting the serious potential for harm.[3][4] The presence of reactive fluorine and bromine atoms on the aniline ring contributes to its toxicological profile.[1]
Toxicological Profile: Understanding the "Why"
While comprehensive toxicological data for many research chemicals is limited, the available information necessitates a cautious approach.
-
Acute Effects: Exposure can lead to immediate and potentially severe health consequences. The classification "Toxic if swallowed, in contact with skin, or if inhaled" indicates that even small quantities can be dangerous.[3] The substance's metabolites may interfere with hemoglobin's ability to carry oxygen, a condition known as methemoglobinemia, which leads to oxygen starvation (anoxia) and can manifest as cyanosis (bluish skin discoloration).
-
Irritation: Direct contact will cause significant irritation to the skin and eyes.[3][5] Inhalation is likely to irritate the respiratory system.[3][5] This is a common property of halogenated anilines, where the electron-withdrawing nature of the halogens can enhance reactivity with biological tissues.
-
Chronic Effects: There is a notable lack of data regarding the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity.[7][8] This data gap is a critical piece of information for the research professional. The absence of evidence is not evidence of absence; therefore, the precautionary principle dictates that exposure should be minimized to prevent potential chronic health issues.
Proactive Exposure Control and Personal Protection
A self-validating safety protocol relies on a multi-layered approach to prevent exposure. This begins with engineering controls and is supplemented by rigorous personal protective equipment (PPE) usage.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of 3-Bromo-2-fluoroaniline must occur in a well-ventilated area.[3][5] For any procedure that could generate vapors, mists, or aerosols, a certified chemical fume hood is mandatory. The goal is to maintain airborne concentrations well below any established exposure limits and prevent inhalation.
-
Isolation: Where possible, designate specific areas and equipment for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Handle with gloves that have been inspected prior to use. The choice of glove material (e.g., nitrile, neoprene) should be based on breakthrough time and permeation rate for halogenated aromatic amines. Consult glove manufacturer data. Contaminated gloves must be removed using proper technique and disposed of as hazardous waste.
-
Protective Clothing: Wear a lab coat, long trousers, and closed-toe shoes. For tasks with a higher risk of splashes or spills, impervious clothing may be necessary.[3]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below safe levels, or during emergency situations, a full-face respirator with an appropriate organic vapor cartridge is required.[3] Respirator use must be part of a formal respiratory protection program.
Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][5]
-
Take off immediately all contaminated clothing and wash it before reuse.[3]
Experimental Workflow: A Risk Assessment Protocol
To ensure safety is integrated into the scientific process, a logical workflow should be followed for every experiment involving 3-Bromo-2-fluoroaniline.
Caption: Risk assessment workflow for handling 3-Bromo-2-fluoroaniline.
Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
-
General Advice: If symptoms persist, seek immediate medical attention and show the safety data sheet to the attending physician.[6][8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][8] If breathing is difficult or stops, provide artificial respiration.[5] Call a poison center or doctor immediately.[4][8]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[5][8] Seek medical advice if irritation occurs or if you feel unwell.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so.[5][8] Continue rinsing for at least 15 minutes.[9] If eye irritation persists, get medical advice/attention.[5][8]
-
Ingestion: If swallowed, rinse mouth with water.[3][5] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3][5] A water spray can be used for large fires only to cool containers.[5]
-
Specific Hazards: The compound is combustible and presents a slight fire hazard when exposed to heat or flame.[5] Combustion may produce highly toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen bromide.[5][8]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[5] Avoid breathing vapors, mist, or gas.[5] Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[5]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[5]
-
Containment and Cleanup: For minor spills, contain and absorb the spill with sand, earth, or another inert, non-combustible material.[5] Collect the material in a suitable, labeled container for disposal.[5] For major spills, follow the same procedure but alert emergency services.[5] After cleanup, decontaminate and launder all protective clothing before reuse.[5]
Handling, Storage, and Disposal
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[5] Use only in a well-ventilated area, preferably a fume hood.[5]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][5] The storage area should be locked up.[3][5] Protect from light and moisture, and store away from incompatible materials such as strong oxidizing agents.[5][7]
Physicochemical Data Summary:
| Property | Value |
| Molecular Formula | C₆H₅BrFN[4][10] |
| Molecular Weight | 190.01 g/mol [10] |
| Appearance | Yellow Liquid[4][5] |
| Boiling Point | 227.5 °C at 760 mmHg[3] |
| Flash Point | 91.4 °C[3] |
| Density | 1.695 g/cm³[3] |
Disposal Considerations
-
Product Disposal: Dispose of this material as hazardous waste. This should be done through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Do not allow it to enter sewer systems.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of as hazardous waste.[3]
-
Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.[5][6]
Conclusion
3-Bromo-2-fluoroaniline is a valuable reagent in modern chemical and pharmaceutical research. Its utility, however, is paired with significant health hazards that demand respect and careful management. By understanding the specific toxicological risks and implementing a multi-layered safety strategy—encompassing engineering controls, appropriate PPE, and rigorous protocols for handling, storage, and emergencies—researchers can mitigate these risks effectively. A culture of safety, grounded in technical understanding and proactive risk assessment, is essential to enabling scientific advancement without compromising the well-being of the professionals who drive it.
References
- 3 - SAFETY DATA SHEET. (n.d.).
- 3-Bromo-2-fluoroaniline - Apollo Scientific. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
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- Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. (n.d.).
- Chemwatch MSDS 17412 - s d fine-chem limited. (n.d.).
- CAS No : 58534-95-5 | Product Name : 3-Bromo-2-fluoroaniline | Pharmaffiliates. (n.d.).
- 3-Bromo-2-fluoroaniline | 58534-95-5 - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3-Bromo-2-fluoroaniline - Fluorochem. (n.d.).
- 58534-95-5 | 3-Bromo-2-fluoroaniline - ChemScene. (n.d.).
- 4-Bromo-3-fluoroaniline - SAFETY DATA SHEET. (n.d.).
- 3-Bromo-2-fluoroaniline - Sigma-Aldrich. (n.d.).
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A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Bromo-2-fluoroaniline
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to ensuring both experimental integrity and, most importantly, personal safety. 3-Bromo-2-fluoroaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a nuanced understanding of its properties to mitigate potential risks. This guide provides an in-depth, experience-driven protocol for the safe handling, storage, and disposal of 3-Bromo-2-fluoroaniline, moving beyond mere procedural steps to explain the causality behind each precaution.
Hazard Identification and Risk Assessment: A Proactive Approach
3-Bromo-2-fluoroaniline is classified as a hazardous substance, and a thorough understanding of its potential dangers is the first line of defense. The primary risks are associated with its toxicity upon ingestion, dermal contact, or inhalation.[1][2]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2] |
The causality behind these classifications lies in the chemical nature of halogenated anilines. The aniline moiety can be readily absorbed and interfere with biological processes, while the bromo and fluoro groups can enhance its reactivity and penetration through biological membranes. Similar to other anilines, there is a potential risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Reliance on PPE alone is insufficient. A robust safety protocol integrates engineering controls as the primary barrier against exposure.
Engineering Controls:
-
Fume Hood: All handling of 3-Bromo-2-fluoroaniline, including weighing, dispensing, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of its vapors or any aerosols that may form.[4][5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[6][7]
-
Emergency Equipment: An easily accessible and fully functional safety shower and eyewash station are mandatory in any area where this compound is handled.[4][5]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5][8] | Halogenated anilines can penetrate standard laboratory gloves. It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][9] | This combination provides comprehensive protection against splashes and vapors that could cause serious eye irritation or damage. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat and a chemical-resistant apron.[4][9] | This protects the wearer's skin and personal clothing from accidental spills. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[9] | Protects against spills that may reach the floor. |
| Respiratory Protection | Generally not required when working in a functional fume hood. In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[5][9] | This prevents inhalation of harmful vapors. |
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow minimizes the risk of exposure and accidents.
Experimental Workflow for Handling 3-Bromo-2-fluoroaniline
Caption: A logical workflow for the safe handling of 3-Bromo-2-fluoroaniline.
Detailed Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures: Rapid and Informed Response
In the event of an emergency, a calm and methodical response is crucial.
Emergency Response Flowchart
Caption: Immediate actions to take in case of exposure to 3-Bromo-2-fluoroaniline.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2][4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][7]
-
Ventilate the area and wash the spill site after the material has been removed.[11]
Disposal: Responsible End-of-Life Management
Improper disposal of 3-Bromo-2-fluoroaniline and its containers can pose a significant environmental hazard.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] This may involve incineration in a licensed chemical destruction facility.[1]
-
Contaminated Materials: Any materials used for spill cleanup or that are otherwise contaminated should be placed in a sealed, labeled container and disposed of as hazardous waste.
By integrating these principles of proactive risk assessment, multi-layered defense, and meticulous procedure, researchers can confidently and safely utilize 3-Bromo-2-fluoroaniline in their critical work, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer. [URL not available]
- Safety Data Sheet. Combi-Blocks. [URL not available]
- 3-Bromo-2-fluorobenzenamine SDS, 58534-95-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/3-bromo-2-fluorobenzenamine-cas-58534-95-5.html]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H61687&productDescription=2-BROMO-3-FLUOROANILINE+97%25&partNumber=H61687-25G&vendorId=VN00033897&countryCode=US&language=en]
- SAFETY DATA SHEET. Fisher Scientific. [URL not available]
- 3-Bromo-2-fluoroaniline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC8089_msds.pdf]
- 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/58534-95-5.html]
- Aniline. Rutgers University. [URL: https://rehs.rutgers.edu/wp-content/uploads/2016/09/Aniline-SOP.docx]
- What are the health and safety guidelines for Aniline in workplaces?. Knowledge. [URL: https://www.knowledge-share.com/what-are-the-health-and-safety-guidelines-for-aniline-in-workplaces/]
- 4-bromo-2-fluoroaniline. SD Fine-Chem. [URL: https://www.sdfine.com/images/msds/2016/4-Bromo-2-fluoroaniline-MSDS.pdf]
- 58534-95-5 | 3-Bromo-2-fluoroaniline. ChemScene. [URL: https://www.chemscene.com/products/3-Bromo-2-fluoroaniline-CS-W004725.html]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC177210250&productDescription=3-BROMOANILINE+99%25+25G&partNumber=AC177210250&vendorId=VN00033897&countryCode=US&language=en]
- 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2-FLUORO_ANILINE_348-54-9_MSDS.pdf]
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0125.pdf]
- Aniline. University of California, Santa Barbara. [URL: https://www.ehs.ucsb.edu/files/docs/sop/aniline-sop.pdf]
- Aniline - Incident management. GOV.UK. [URL: https://www.gov.uk/government/publications/aniline-incident-management/aniline-incident-management]
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem. [URL: https://www.benchchem.com/pdf/sop/BCHM1942704-SOP.pdf]
- Personal Protective Equipment Selection Guide. University of Arizona. [URL: https://rlss.arizona.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS. [URL: https://ehs.princeton.edu/laboratory-research-safety/laboratory-safety-manual/section-6-controlling-chemical-exposure/section-6c]
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commercial suppliers of 3-Bromo-2-fluoroaniline
An In-Depth Technical Guide to 3-Bromo-2-fluoroaniline for Researchers and Drug Development Professionals
Introduction
3-Bromo-2-fluoroaniline is a halogenated aromatic amine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the amine group, imparts specific steric and electronic properties that make it a valuable and versatile building block in organic synthesis. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the commercial landscape for sourcing 3-Bromo-2-fluoroaniline, robust protocols for quality assessment, synthesis, and purification, and a discussion of its critical applications, particularly in the development of kinase inhibitors. The aim is to equip scientists with the practical knowledge needed to effectively procure, handle, and utilize this important chemical intermediate.
Commercial Availability and Supplier Evaluation
The reliable sourcing of starting materials is a cornerstone of successful research and development. The quality and purity of 3-Bromo-2-fluoroaniline can vary between suppliers, impacting reaction outcomes, impurity profiles of downstream products, and ultimately, the integrity of the research.
Prominent Commercial Suppliers
A number of chemical suppliers offer 3-Bromo-2-fluoroaniline, ranging from large, multinational corporations to smaller, specialized companies. The choice of supplier will often depend on the scale of the research (milligram to kilogram), required purity, and the level of documentation needed.
| Supplier | Purity Levels Offered | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | Typically ≥97% | CoA, SDS | A leading supplier with a strong reputation for quality and extensive documentation.[1] |
| Alfa Aesar (Thermo Fisher) | Various grades, often >98% | CoA, SDS, NMR/FTIR data often available | Offers a wide range of purities and pack sizes suitable for both research and development. |
| ChemScene | Typically >98% | CoA, HPLC, NMR | Specializes in bioactive small molecules and building blocks for drug discovery.[2] |
| Ambeed | High purity with comprehensive analytical data | NMR, HPLC, LC-MS | Focuses on providing a wide range of building blocks with readily available analytical data.[3] |
| BLD Pharm | Various grades | NMR, HPLC, LC-MS, UPLC | Offers a broad portfolio of reagents and intermediates with detailed analytical information.[4] |
| Apollo Scientific | Typically >98% | CoA, SDS, FTIR | A UK-based supplier with a strong focus on fluorinated building blocks.[5] |
| Pharmaffiliates | High purity grades | CoA | Specializes in pharmaceutical impurities, reference standards, and intermediates. |
| Scimplify | Stock availability | Quote-based | A marketplace and manufacturer of specialty chemicals. |
| Chemical Bull Pvt. Ltd. | Industrial quantities | Quote-based | A manufacturer and exporter based in India. |
A Self-Validating Workflow for Supplier Qualification
Selecting a supplier should be a systematic process to ensure the quality and consistency of the starting material. The following workflow provides a self-validating system for qualifying a supplier for 3-Bromo-2-fluoroaniline.
Caption: A workflow for qualifying suppliers of 3-Bromo-2-fluoroaniline.
The causality behind this workflow is to establish trust through verification. An initial screen based on documentation is followed by empirical validation of a sample. This ensures that the material not only meets the specifications on paper but also performs as expected in the laboratory, preventing costly delays and ensuring the reproducibility of experimental results.
Quality Control and In-House Analysis
Even when sourced from a reputable supplier, it is prudent to perform in-house quality control on a new batch of 3-Bromo-2-fluoroaniline. This validates the supplier's Certificate of Analysis (CoA) and ensures the material is suitable for its intended use.
Analytical Specifications
The following table outlines the typical analytical specifications for high-purity 3-Bromo-2-fluoroaniline.
| Parameter | Specification | Method |
| Appearance | Off-white to light brown solid or liquid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR, MS |
| Purity | ≥ 98.0% | HPLC or GC |
| Melting Point | 33-36 °C | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be specified based on synthesis | GC-HS |
Spectroscopic Characterization
Verifying the structure of the incoming material is the most critical QC step. Below is a summary of the expected NMR data.
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.9-7.1 ppm (m, 2H): Aromatic protons.
-
δ ~6.6-6.8 ppm (m, 1H): Aromatic proton.
-
δ ~3.8 ppm (br s, 2H): Amine (-NH₂) protons. The chemical shift and broadness of this peak can vary with concentration and solvent.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145-150 ppm (d, J ≈ 240 Hz): Carbon bearing the fluorine (C-F). The large coupling constant is characteristic of a direct C-F bond.
-
δ ~130-135 ppm: Aromatic carbons.
-
δ ~120-125 ppm: Aromatic carbons.
-
δ ~115-120 ppm: Aromatic carbons.
-
δ ~105-110 ppm (d, J ≈ 20 Hz): Carbon bearing the bromine (C-Br).
Purity Assessment and Impurity Profiling
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A standard protocol is provided below. The identification of unknown impurities is crucial, as they can interfere with subsequent reactions. Advanced techniques like LC-MS or LC-SPE/NMR can be employed for structural elucidation of significant impurities.[6][7]
Experimental Protocol: HPLC Purity Analysis
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of 3-Bromo-2-fluoroaniline reference standard and dissolve in 10 mL of diluent (e.g., acetonitrile/water 50:50) to prepare a 1 mg/mL solution.
-
Preparation of Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the purity of the sample by area percentage, excluding the solvent peak.
Causality: This gradient HPLC method is designed to separate the relatively nonpolar analyte from more polar starting materials and more nonpolar byproducts, ensuring a comprehensive impurity profile. The use of a C18 column provides good retention for the aromatic compound, while the acidic mobile phase ensures the amine is protonated, leading to sharper peaks.
Synthesis and Purification Strategies
While commercially available, an in-house synthesis of 3-Bromo-2-fluoroaniline may be required for specific research purposes, such as isotopic labeling or the preparation of analogues. The most common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 3-bromo-2-fluoronitrobenzene.
Synthesis via Reduction of 3-Bromo-2-fluoronitrobenzene
This method is reliable and generally high-yielding. Tin(II) chloride is a common and effective reducing agent for this transformation.[8]
Experimental Protocol: Synthesis of 3-Bromo-2-fluoroaniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-fluoronitrobenzene (1.0 eq).
-
Solvent Addition: Add 1,4-dioxane (approx. 5 mL per gram of nitro compound).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in one portion.
-
Initiation: Add a few drops of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic and may require cooling in a water bath.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, carefully add the reaction mixture to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of dioxane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Causality: The use of an inert atmosphere prevents the oxidation of the aniline product. Tin(II) chloride is a classic and robust reducing agent for nitroarenes, and the acidic conditions facilitate the reduction process. The basic workup is essential to remove the tin salts, which would otherwise contaminate the product.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity material suitable for sensitive downstream applications.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a hexane/ethyl acetate mixture.
-
Dissolution: Dissolve the crude 3-Bromo-2-fluoroaniline in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hot hexanes until the solution becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Causality: Recrystallization is an effective purification technique because impurities are typically present in lower concentrations and will remain in the mother liquor upon cooling. Slow cooling is critical to allow the crystal lattice to form correctly, excluding impurities.
Applications in Medicinal Chemistry
3-Bromo-2-fluoroaniline is a key intermediate in the synthesis of numerous pharmaceutically active compounds. Its utility stems from the orthogonal reactivity of the amine, bromo, and fluoro-substituted positions.
Building Block for Kinase Inhibitors
A prominent application of 3-Bromo-2-fluoroaniline is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.
For example, it is a precursor to the 4-bromo-2-fluoroaniline moiety found in Vandetanib , a multi-kinase inhibitor approved for the treatment of certain types of thyroid cancer.[9] The synthesis involves an N-alkylation reaction between the aniline and a chlorinated quinazoline core.
The following diagram illustrates the general role of an aniline building block in the synthesis of a generic kinase inhibitor.
Caption: Role of 3-Bromo-2-fluoroaniline in kinase inhibitor synthesis.
The fluorine atom at the 2-position can form crucial hydrogen bonds or favorable dipole interactions within the ATP-binding pocket, while the bromine at the 3-position can be used for further derivatization to explore the solvent-exposed region of the protein, a common strategy in lead optimization.
Safe Handling, Storage, and Disposal
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the chemical.
Safety Precautions
Based on available Safety Data Sheets (SDS), 3-Bromo-2-fluoroaniline is classified as harmful and an irritant.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is generally stable under recommended storage conditions.[5] However, like many anilines, it may darken over time due to slow air oxidation, especially when exposed to light. This discoloration does not always indicate a significant drop in purity, but re-analysis is recommended for long-stored material.
Disposal
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. It is typically classified as hazardous waste and should be handled by a licensed disposal company.
Conclusion
3-Bromo-2-fluoroaniline is a high-value chemical intermediate with significant applications in drug discovery and development. For researchers and scientists, a thorough understanding of its commercial sourcing, quality control, handling, and synthetic utility is essential for successful and reproducible research. By implementing a systematic approach to supplier qualification, performing diligent in-house quality assessment, and adhering to safe laboratory practices, the full potential of this versatile building block can be realized. This guide provides the foundational knowledge and practical protocols to achieve these goals, empowering scientists to advance their research with confidence.
References
-
Kiselyov, A. S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14005-14055. Retrieved from [Link]
-
Urban, M., Sýkora, D., & Čabala, R. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Molecules, 22(3), 384. Retrieved from [Link]
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- 4. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
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Methodological & Application
The Strategic Role of 3-Bromo-2-fluoroaniline in Modern Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: The Unassuming Architect of Complex Pharmaceuticals
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often owes its existence to a series of lesser-known, yet critically important, precursor molecules. 3-Bromo-2-fluoroaniline is a prime example of such a vital intermediate. Its unique structural arrangement, featuring a bromine atom and a fluorine atom ortho and meta to an amino group on a benzene ring, provides a versatile scaffold for the construction of complex, biologically active molecules. This guide offers an in-depth exploration of 3-Bromo-2-fluoroaniline, from its fundamental properties and synthesis to its strategic applications in the synthesis of targeted cancer therapies and other advanced pharmaceuticals. For researchers and scientists in drug development, a thorough understanding of this intermediate is paramount for optimizing synthetic routes, ensuring purity, and ultimately, accelerating the path to novel therapeutics.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of the physical and chemical characteristics of 3-Bromo-2-fluoroaniline is the foundation for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 58534-95-5 | [1] |
| Molecular Formula | C₆H₅BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥98% | [1][2] |
| Solubility | Soluble in organic solvents. | [3][4] |
Spectroscopic Data:
The structural integrity of 3-Bromo-2-fluoroaniline is confirmed through various spectroscopic techniques. Representative data includes:
-
¹H NMR (DMSO-d₆, 400 MHz): δ = 6.83-6.70 (m, 3H), 5.43 (s, 2H).[5] This spectrum reveals the characteristic aromatic protons and the amine protons.
-
LC-MS: m/z = 190 (M+H)⁺.[5] This confirms the molecular weight of the protonated molecule.
-
IR Spectroscopy: The infrared spectrum would show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-N stretching, and C-Br and C-F stretching vibrations.[6]
Synthesis Protocol: A Reliable Route to a Key Intermediate
The most common and efficient synthesis of 3-Bromo-2-fluoroaniline involves the reduction of the corresponding nitro compound, 3-bromo-2-fluoronitrobenzene.[5] This method is favored for its high yield and relatively straightforward procedure.
Protocol: Synthesis of 3-Bromo-2-fluoroaniline
Objective: To synthesize 3-Bromo-2-fluoroaniline from 3-bromo-2-fluoronitrobenzene via reduction with tin(II) chloride.
Materials:
-
3-Bromo-2-fluoronitrobenzene
-
Tin(II) chloride (SnCl₂)
-
1 N Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Ethyl acetate
-
1 N Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g (4.54 mmol) of 3-bromo-2-fluoronitrobenzene in 5 ml of 1,4-dioxane under an inert argon atmosphere.[5]
-
Addition of Reducing Agent: To the stirred solution, add 4.3 g (22.72 mmol) of tin(II) chloride, followed by a few drops of 1 N hydrochloric acid.[5] The hydrochloric acid is crucial to activate the tin(II) chloride for the reduction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Concentrate the reaction mixture using a rotary evaporator to remove the dioxane.[5]
-
Take up the residue in ethyl acetate.[5]
-
Wash the organic phase sequentially with 1 N aqueous sodium hydroxide solution, water, and saturated sodium chloride solution.[5] The basic wash is to neutralize any remaining acid and remove tin salts.
-
-
Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: The resulting 3-Bromo-2-fluoroaniline is often of high purity (typically around 95% yield) and may be used directly in subsequent steps.[5] If further purification is required, column chromatography on silica gel can be employed.
Visualization of the Synthetic Workflow:
Caption: General coupling reaction for kinase inhibitor synthesis.
Case Study: Synthesis of Lapatinib
Lapatinib is another significant anti-cancer drug, a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. While various synthetic routes to Lapatinib exist, some patented methods may utilize precursors derived from substituted anilines. [7][8][9]The core principle often involves the construction of a quinazoline amine structure, where a substituted aniline is a key component. The strategic placement of halogen atoms, as seen in 3-Bromo-2-fluoroaniline, is crucial for modulating the drug's binding affinity and pharmacokinetic properties. [10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when working with 3-Bromo-2-fluoroaniline.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [11][12]Avoid inhalation of vapors and contact with skin and eyes. [12]* Storage: Store in a cool, dry place away from direct sunlight and incompatible materials. [11][13]Keep the container tightly sealed.
-
Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal. [12]Ensure adequate ventilation and remove all sources of ignition. [11]
Conclusion: A Versatile and Indispensable Intermediate
3-Bromo-2-fluoroaniline has firmly established its importance as a pharmaceutical intermediate. Its unique substitution pattern provides a gateway to a diverse range of complex molecules, most notably in the development of targeted cancer therapies. A thorough understanding of its synthesis, reactivity, and handling is crucial for any drug development professional aiming to leverage its potential in the creation of next-generation pharmaceuticals. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists in this dynamic field.
References
-
TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]
-
PYG Lifesciences. (2025, October 28). Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Wang, R., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3207-3245. [Link]
-
Bagley, M. C., et al. (2013). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. RSC Advances, 3(44), 21266-21271. [Link]
- Google Patents. (n.d.). CN102675297A - Preparation method of Lapatinib.
-
ResearchGate. (2025, August 6). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from [Link]
-
Semantic Scholar. (2016, December 14). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
China Pharmaceutical University Journal. (n.d.). Practical synthesis of lapatinib. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, March 22). Vandetanib NDA 22-405. Retrieved from [Link]
-
Acta Chimica Slovenica. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of anticancer drug vandetanib. Retrieved from [Link]
-
SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Practical synthesis of lapatinib. Retrieved from [Link]
-
Springer. (n.d.). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Retrieved from [Link]
Sources
- 1. 58534-95-5 Cas No. | 3-Bromo-2-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 4. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 5. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. CN102675297A - Preparation method of Lapatinib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
Application Note: Strategic Utilization of 3-Bromo-2-fluoroaniline in Medicinal Chemistry
Abstract
3-Bromo-2-fluoroaniline (CAS: 58534-95-5) is a high-value pharmacophore scaffold widely utilized in the synthesis of Type II kinase inhibitors, RIG-I agonists, and complex heterocycles. Its unique trisubstituted pattern—featuring a nucleophilic amine, a labile bromide, and an ortho-fluorine atom—presents a "privileged" electronic landscape. The fluorine atom at C2 exerts a profound ortho-effect, modulating the pKa of the amine and influencing the oxidative addition rates at the C3-bromide. This guide provides optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide diversification, specifically tailored to overcome the steric and electronic challenges posed by the C2-fluorine substituent.
Part 1: Chemical Profile & Reactivity Landscape
Physical & Chemical Properties
| Property | Data | Note |
| CAS Number | 58534-95-5 | Distinct from nitro-precursor (58534-94-4) |
| Formula | Highly functionalized arene | |
| Molecular Weight | 190.01 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Appearance | Off-white to brown solid | Light sensitive; store under inert gas |
| pKa (Aniline) | ~3.0 - 3.5 (Est.) | Reduced basicity due to inductive effect of ortho-F and meta-Br |
| Hazards | H302, H315, H319, H335 | Irritant; handle in fume hood |
The "Ortho-Fluoro" Effect
The strategic value of this molecule lies in the C2-Fluorine atom. Unlike a hydrogen atom, the fluorine exerts a strong inductive electron-withdrawing effect (-I), which:
-
Deactivates the Amine: The lone pair on the nitrogen is less available for nucleophilic attack compared to aniline, requiring stronger electrophiles or catalysts.
-
Activates the Bromide: The C3-Br bond is electronically activated for oxidative addition by Pd(0) species, often facilitating cross-coupling at lower temperatures than non-fluorinated analogs.
-
Metabolic Blocking: In final drug candidates, the C2-F blocks metabolic oxidation at this position, a common clearance pathway.
Reactivity Map (Graphviz)
Figure 1: Reactivity triad of 3-Bromo-2-fluoroaniline showing the interplay between functional groups.
Part 2: Experimental Protocols
Module 1: Chemo-selective Suzuki-Miyaura Coupling
Challenge: Performing C-C bond formation at C3 without protecting the C1-amine. Free amines can coordinate to Pd, poisoning the catalyst. Solution: Use of a base that does not deprotonate the amine significantly (weak base) and a bulky phosphine ligand to outcompete the amine for Pd coordination.
Protocol A: Synthesis of 3-(Aryl)-2-fluoroaniline (Biaryl Scaffold)
This protocol is optimized for coupling 3-bromo-2-fluoroaniline with aryl boronic acids to create biaryl cores common in kinase inhibitors (e.g., BRAF V600E inhibitors).
Reagents:
-
3-Bromo-2-fluoroaniline (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%) - Robust against air/moisture. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge 3-bromo-2-fluoroaniline (190 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and
(41 mg, 0.05 mmol). -
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous
(1.5 mL) via syringe. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW of Boronic Acid + 190 - 80 [Br] + 1).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch the catalyst system to
Module 2: "Reverse" Amide Coupling for Kinase Inhibitors
Context: In many kinase inhibitors (e.g., p38 MAP kinase inhibitors), the aniline nitrogen binds to the hinge region of the kinase. The synthesis often involves coupling the aniline to a carboxylic acid or acid chloride.
Protocol B: Coupling with Acid Chlorides (High Yield)
Due to the reduced nucleophilicity caused by the ortho-fluorine, standard EDC/NHS coupling may be sluggish. Acid chlorides or HATU are preferred.
Reagents:
-
3-Bromo-2-fluoroaniline (1.0 equiv)
-
Heteroaryl Acid Chloride (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-bromo-2-fluoroaniline (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen.
-
Base Addition: Add DIPEA (2.5 mmol) and cool the solution to 0°C.
-
Coupling: Add the acid chloride (1.1 mmol) dropwise (dissolved in 1 mL DCM if solid).
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM, dry, and concentrate. Recrystallization from EtOH is often sufficient for purification due to the high crystallinity of the amide product.
Part 3: Drug Development Workflow (Kinase Inhibitors)
The following diagram illustrates a typical "Convergent Synthesis" workflow used in the pharmaceutical industry to generate Type II Kinase Inhibitors using 3-bromo-2-fluoroaniline.
Synthesis Workflow Diagram
Figure 2: Convergent synthesis route for kinase inhibitors utilizing the Br-handle for late-stage library generation.
Key Application: RIG-I Agonists
Recent research highlights the use of 3-bromo-2-fluoroaniline in synthesizing heterotricyclic carboxamides that act as RIG-I (Retinoic acid-inducible gene I) agonists [2]. These compounds activate the innate immune response against viral infections.[2]
-
Mechanism: The aniline moiety is incorporated into a tricyclic core. The Fluorine atom provides a specific electrostatic contact within the binding pocket, while the Bromine is often replaced by a hydrophobic group during the optimization phase to improve cell permeability.
References
-
Royal Society of Chemistry (RSC). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." Chemical Science. Available at: [Link]
-
Pharmaffiliates. "3-Bromo-2-fluoroaniline Product Data and Applications." Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Bromo-2-fluoroaniline in Synthesis
3-Bromo-2-fluoroaniline is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and an aniline group for further functionalization, makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules.[1][2] The strategic placement of the fluorine atom ortho to the amine can influence the reactivity and conformational preferences of the resulting products, a feature often exploited in the design of bioactive compounds and functional materials.[3]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex aromatic systems, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] This guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed reactions utilizing 3-bromo-2-fluoroaniline as a key substrate. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, providing a framework for the successful application of these powerful synthetic methods.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[5][6] For a substrate like 3-bromo-2-fluoroaniline, the presence of the ortho-fluoro and amino groups can influence the reaction's efficiency. The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle. However, the adjacent amino group can potentially coordinate to the palladium center, which may require careful selection of ligands to promote efficient catalysis.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-fluoroaniline to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base that activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for ortho-substituted bromoanilines and is optimized for 3-bromo-2-fluoroaniline.[1]
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) | A reliable source of Pd(0) upon ligand coordination. |
| Ligand | SPhos (3 mol%) | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination for sterically demanding substrates. |
| Base | K₃PO₄ (2.0 equiv.) | A moderately strong base that effectively promotes transmetalation without causing significant side reactions. |
| Boronic Acid | Arylboronic acid (1.2 equiv.) | A slight excess ensures complete consumption of the starting aniline. |
| Solvent | Toluene/H₂O (10:1) | A biphasic solvent system that facilitates both the organic and inorganic components of the reaction. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting catalyst decomposition. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion, monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-fluoroaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol) in degassed toluene (5 mL).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7] This reaction is particularly useful for constructing complex aniline derivatives that are prevalent in pharmaceuticals.[8] The presence of the unprotected aniline in 3-bromo-2-fluoroaniline means that intermolecular self-coupling could be a potential side reaction, although the steric hindrance from the ortho-fluoro group may mitigate this. The choice of a bulky and electron-rich phosphine ligand is crucial to favor the desired cross-coupling over potential side reactions.[4]
Mechanistic Insights
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling, with the key difference being the nature of the nucleophile:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to 3-bromo-2-fluoroaniline.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
This protocol is designed for the coupling of 3-bromo-2-fluoroaniline with a variety of primary and secondary amines.
Table 2: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | RuPhos (4 mol%) | A bulky, electron-rich dialkylbiaryl phosphine ligand known to be effective for challenging C-N couplings, including those with heteroaryl halides.[9] |
| Base | NaOt-Bu (1.5 equiv.) | A strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction. |
| Amine | Primary or secondary amine (1.2 equiv.) | A slight excess of the amine coupling partner is generally used. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 100-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by an appropriate analytical technique. |
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.5 mmol).
-
Add 3-bromo-2-fluoroaniline (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Heck Reaction: Olefin Functionalization
The Heck reaction enables the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins.[10] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[11] For 3-bromo-2-fluoroaniline, the electronic properties of the aryl halide can influence the regioselectivity of the olefin insertion.
Mechanistic Overview
The Heck reaction proceeds through the following key steps:
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form an arylpalladium(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination of HBr (neutralized by the base), regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Protocol for the Heck Reaction
This protocol is suitable for the coupling of 3-bromo-2-fluoroaniline with electron-deficient olefins such as acrylates.
Table 3: Reaction Parameters for the Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A standard and effective palladium source for Heck reactions.[12] |
| Ligand | P(o-tolyl)₃ (4 mol%) | A phosphine ligand that has been shown to be effective in Heck couplings. |
| Base | K₂CO₃ (2.0 equiv.) | An inorganic base is required to neutralize the HBr generated during the catalytic cycle. |
| Alkene | Acrylate or Styrene derivative (1.5 equiv.) | A slight excess of the alkene is used to ensure complete reaction. |
| Solvent | DMF or NMP | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 120-140 °C | High temperatures are often necessary for the Heck reaction with aryl bromides. |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a sealed reaction vessel, add 3-bromo-2-fluoroaniline (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF or NMP (5 mL).
-
Seal the vessel and heat the mixture at 120-140 °C with stirring for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many areas of chemistry.[14] The reaction is typically co-catalyzed by palladium and copper salts.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination to give the final product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira reaction.
Protocol for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of 3-bromo-2-fluoroaniline with terminal alkynes.
Table 4: Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A common and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (4 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Ligand | PPh₃ (from catalyst) | Triphenylphosphine is a standard ligand for this reaction. |
| Base | Et₃N or i-Pr₂NH | An amine base is required to deprotonate the alkyne and neutralize the HBr by-product. |
| Alkyne | Terminal alkyne (1.2 equiv.) | A slight excess is generally sufficient. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room temperature to 60 °C | The reaction is often run at mild temperatures. |
| Reaction Time | 2-12 hours | Reaction progress can be conveniently monitored by TLC. |
Step-by-Step Methodology:
-
To a Schlenk tube under an inert atmosphere, add 3-bromo-2-fluoroaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF or DMF (5 mL) and the terminal alkyne (1.2 mmol).
-
Add the amine base (e.g., triethylamine, 2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed reactions of 3-bromo-2-fluoroaniline presented herein provide a versatile and powerful platform for the synthesis of a wide range of structurally diverse and functionally important molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this key building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The protocols provided in this guide serve as a robust starting point for the successful implementation of these transformative cross-coupling reactions.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Luba, A. E., et al. (2024).
- Suzuki, A. (2002). The Suzuki reaction with arylboron compounds in arene synthesis. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 53–106.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
- Althagafi, I. I., et al. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Kashani, S. K., et al. (2019).
- Tamami, B., et al. (2011). Heck reaction of n-butyl acrylate or styrene with various aryl halides.
- Anonymous. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Anonymous. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Reddit.
- Lubaeva, A. E., et al. (2024).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Anonymous. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Anonymous. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- Anonymous. (n.d.).
- Molander, G. A., & Brown, A. R. (2006). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC.
- Wikipedia. (n.d.).
- Hundertmark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)
- Gulea, M., et al. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
- Anonymous. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. MDPI.
- Ananikov, V. P., et al. (2016).
- Anonymous. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. boa.unimib.it [boa.unimib.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Application Note: Synthesis of Fluorinated Quinazoline Scaffolds for KRAS G12C Inhibitors
Primary Precursor: 3-Bromo-2-fluoroaniline Target Class: Covalent KRAS G12C Inhibitors (Quinazoline-based, e.g., ARS-1620 analogs)
Executive Summary & Strategic Rationale
The development of direct KRAS G12C inhibitors represents a paradigm shift in oncology, transforming a historically "undruggable" target into a tractable therapeutic opportunity. The efficacy of these inhibitors—such as Sotorasib, Adagrasib, and the pioneering ARS-1620—relies heavily on the precise geometric positioning of an acrylamide "warhead" to form a covalent bond with Cysteine 12 in the Switch-II Pocket (S-IIP).
This Application Note details the high-purity synthesis of 7-bromo-8-fluoroquinazolin-4(3H)-one derivatives using 3-Bromo-2-fluoroaniline as the critical starting material.
Why 3-Bromo-2-fluoroaniline?
-
Regiochemical Control: The pre-existing fluorine at the ortho position directs electrophilic aromatic substitution and protects the final drug scaffold from metabolic oxidation at the C8 position.
-
Orthogonal Functionalization: The bromine atom serves as a robust handle for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura) to install the hydrophobic "tail" required for S-IIP occupancy.
-
Scalability: Unlike pyridine-based routes which often require expensive lithiation steps, this aniline-based route utilizes the robust Sandmeyer-Isonitrosoacetanilide sequence, amenable to multi-kilogram scale-up.
Synthetic Pathway Overview
The synthesis proceeds through a Modified Sandmeyer-Isonitrosoacetanilide route, converting the aniline into an isatin intermediate, followed by oxidative ring opening to the anthranilic acid, and final cyclization to the quinazoline core.
Reaction Scheme Visualization (Graphviz)
Caption: Logical flow for the conversion of 3-Bromo-2-fluoroaniline to the core Quinazoline scaffold.
Detailed Experimental Protocols
Phase 1: Construction of the Isatin Core
This phase utilizes the Sandmeyer method to construct the indole ring system. This is preferred over the Stolle synthesis due to milder conditions and higher tolerance for the bromine substituent.
Materials:
-
3-Bromo-2-fluoroaniline (1.0 eq)
-
Chloral hydrate (1.1 eq)
-
Hydroxylamine hydrochloride (3.0 eq)
-
Sodium sulfate (anhydrous)
-
Concentrated Sulfuric acid (H₂SO₄)
Protocol:
-
Oxime Generation:
-
Dissolve 3-Bromo-2-fluoroaniline (50 g, 263 mmol) in water (600 mL) containing Na₂SO₄ (220 g).
-
Add a solution of chloral hydrate (47.8 g, 289 mmol) in water.
-
Add a solution of hydroxylamine hydrochloride (54.8 g, 789 mmol) in water.
-
Heat the mixture to reflux (100°C) for 2 hours. A beige precipitate (the isonitrosoacetanilide) will form.
-
Critical Checkpoint: Monitor via LC-MS for the disappearance of the aniline peak.
-
Cool to 25°C, filter the solid, wash with water (3 x 200 mL), and dry under vacuum at 50°C.
-
-
Cyclization:
-
Pre-heat concentrated H₂SO₄ (300 mL) to 50°C .
-
Add the dried oxime intermediate portion-wise over 30 minutes. Caution: Exothermic reaction. maintain internal temperature between 60-75°C.
-
After addition, heat to 80°C for 1 hour. The solution will turn deep red/black.
-
Pour the reaction mixture onto crushed ice (1 kg). The 6-bromo-7-fluoroisatin will precipitate as an orange/red solid.
-
Filter, wash with water until neutral pH, and dry.
-
Phase 2: Ring Opening to Anthranilic Acid
The isatin ring is oxidatively cleaved to yield the substituted benzoic acid, the direct precursor to the quinazoline.
Protocol:
-
Suspend 6-bromo-7-fluoroisatin (40 g) in 2N NaOH (400 mL).
-
Cool to 0°C in an ice bath.
-
Add Hydrogen Peroxide (30% w/w, 1.2 eq) dropwise, maintaining temperature <10°C. Note: Rapid addition causes foaming and yield loss.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Acidify carefully with concentrated HCl to pH 2-3.
-
The product, 2-amino-4-bromo-3-fluorobenzoic acid , precipitates as a tan solid. Filter and dry.
Phase 3: Quinazoline Scaffold Formation
This step locks the geometry of the core.
Protocol:
-
Mix the anthranilic acid (30 g) with Formamidine Acetate (1.5 eq) in 2-Methoxyethanol (300 mL).
-
Reflux at 125°C for 12 hours.
-
Cool to RT. The product usually precipitates upon cooling.
-
If no precipitate forms, concentrate the solvent by 50% and add water.
-
Filter the white/off-white solid: 7-bromo-8-fluoroquinazolin-4(3H)-one .
Analytical Specifications & Quality Control
To ensure the scaffold is suitable for high-value inhibitor synthesis (e.g., subsequent Suzuki coupling with atropisomeric ligands), strict QC is required.
Table 1: Key Analytical Markers
| Parameter | Specification | Method | Notes |
| Purity | >98.0% | HPLC (254 nm) | Impurities <0.5% at RRT 0.9 (unreacted acid) |
| Appearance | Off-white to pale yellow powder | Visual | Dark color indicates oxidative degradation |
| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 1H, H-2), 7.85 (dd, 1H, H-6), 7.60 (dd, 1H, H-5) | 400 MHz NMR | Diagnostic singlet at 8.15 confirms ring closure |
| Water Content | <0.5% w/w | Karl Fischer | Critical for subsequent POCl₃ chlorination |
Downstream Application: Synthesis of the Active Inhibitor
Note: This section outlines how the scaffold is converted into a bioactive KRAS G12C inhibitor.
The 7-bromo-8-fluoroquinazolin-4(3H)-one is not the final drug. It requires three further transformations:
-
C4-Chlorination: Reaction with POCl₃ or SOCl₂/DMF to generate 4-chloro-7-bromo-8-fluoroquinazoline .
-
S_NAr Displacement: Reaction with a Boc-protected piperazine (or similar linker) to install the solvent-exposed region.
-
Suzuki Coupling: The 7-bromo position is coupled with a boronic acid (e.g., 2-fluoro-6-hydroxyphenyl boronic acid) to create the atropisomeric axis that binds in the Switch-II pocket.
-
Acrylamide Installation: Deprotection of the piperazine and reaction with acryloyl chloride provides the covalent warhead.
Mechanistic Diagram: Covalent Inhibition
The final molecule functions by trapping KRAS in the GDP-bound state.[1][2]
Caption: Kinetic mechanism of the final inhibitor derived from the 3-Bromo-2-fluoroaniline scaffold.
Troubleshooting & Optimization
-
Issue: Low yield in Step 2 (Isatin formation).
-
Cause: Incomplete condensation or excessive exotherm during cyclization.
-
Solution: Ensure the oxime is fully dry before adding to H₂SO₄. Control addition rate strictly to keep T < 75°C.
-
-
Issue: Incomplete Ring Closure (Step 4).
-
Cause: Moisture in 2-Methoxyethanol or insufficient temperature.
-
Solution: Use anhydrous solvents. If conversion stalls, add 0.1 eq of acetic acid as a catalyst.
-
References
-
Patricelli, M. P., et al. (2016). "Selective Inhibition of KRAS G12C by a Small Molecule." Cancer Discovery. Link
-
Janes, M. R., et al. (2018). "Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor." Cell. (Describes ARS-1620 synthesis). Link
-
Kusaka, H., et al. (2016). "Methods and compositions for inhibition of ras."[1][3][4][5][6][7] World Intellectual Property Organization, WO2016049568A1. (Specific protocol for 3-bromo-2-fluoroaniline conversion). Link
-
Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry. Link
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link
Sources
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug - American Chemical Society [acs.digitellinc.com]
- 4. Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of RIG-I Agonists Utilizing the 3-Bromo-2-fluoroaniline Scaffold
Executive Summary
This application note details the strategic synthesis and validation of small molecule Retinoic Acid-Inducible Gene I (RIG-I) agonists derived from the privileged scaffold 3-Bromo-2-fluoroaniline . While viral RNA (5'-ppp-dsRNA) is the natural ligand for RIG-I, small molecule agonists (SMRAs) have emerged as critical immunotherapeutics for viral infections and oncology.
The 3-Bromo-2-fluoroaniline intermediate is uniquely suited for this application due to its halogenation pattern: the C2-Fluorine provides metabolic stability and modulates hydrogen bond acidity, while the C3-Bromine serves as a versatile handle for palladium-catalyzed cross-coupling to install hydrophobic "tail" groups essential for occupying the RIG-I RNA-binding pocket.
Strategic Rationale: The Pharmacophore
RIG-I activation requires a conformational shift from an auto-inhibited state to an open signaling state. Small molecules mimic this by binding to the RNA-binding domain (CTD) or the helicase domain.
Why 3-Bromo-2-fluoroaniline?
-
Deactivated Nucleophile: The ortho-fluorine atom inductively withdraws electron density from the amine, lowering its pKa. This requires specific coupling conditions (described below) but results in an amide bond with higher metabolic stability against amidases.
-
Orthogonal Functionalization: The meta-bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the creation of libraries to probe the hydrophobic cleft of the RIG-I regulatory domain.
-
Halogen Bonding: The fluorine atom can participate in multipolar interactions within the binding pocket, often enhancing potency by 5-10 fold compared to non-fluorinated analogs.
Chemical Synthesis Protocol
Objective: Synthesis of a representative Biaryl-Benzamide RIG-I Agonist. Scope: This protocol describes the coupling of the aniline to a heteroaryl core, followed by chain extension.
Reagents & Equipment
-
Starting Material: 3-Bromo-2-fluoroaniline (Purity >98%).
-
Core Acid: Indole-3-carboxylic acid (or proprietary heteroaryl acid).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Catalysts: Pd(dppf)Cl₂, Potassium Carbonate.
-
Solvents: Anhydrous DMF, 1,4-Dioxane.
Step 1: Amide Coupling (The "Head" Assembly)
Note: Due to the reduced nucleophilicity of the aniline caused by the ortho-fluorine, standard EDC/NHS coupling often fails. HATU is required.
-
Activation: In a flame-dried round-bottom flask, dissolve Indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 10 minutes.
-
Coupling: Add HATU (1.2 equiv). Stir for 15 minutes until the solution turns yellow/orange (active ester formation).
-
Addition of Scaffold: Add 3-Bromo-2-fluoroaniline (1.1 equiv) dropwise.
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by LC-MS for the disappearance of the acid (M-H) and appearance of the amide product.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield Target: >85% after flash column chromatography (Hexane/EtOAc).
Step 2: Suzuki-Miyaura Extension (The "Tail" Assembly)
This step installs the hydrophobic moiety required to displace the RIG-I CARD domains.
-
Setup: Dissolve the Amide Intermediate (from Step 1) in degassed 1,4-Dioxane/Water (4:1 ratio).
-
Partners: Add Phenylboronic acid derivative (1.5 equiv) and K₂CO₃ (3.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Critical: Perform this addition under a nitrogen stream to prevent catalyst oxidation.
-
Reaction: Reflux at 90°C for 12 hours under inert atmosphere.
-
Purification: Filter through Celite. Concentrate and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Visualizing the Workflow
The following diagram illustrates the chemical synthesis pathway and the subsequent biological mechanism of action.
Caption: Synthesis of 3-Bromo-2-fluoroaniline derived agonists and downstream RIG-I signaling cascade.
Biological Validation Protocol
Trustworthiness: A chemical compound is not an agonist until proven in a functional biological assay. The standard for RIG-I validation is the ISRE-Luciferase Reporter Assay .
Protocol: ISRE-Luciferase Reporter Assay
-
Cell Line: HEK293T cells (low endogenous RIG-I) or A549 cells (lung epithelial, physiologically relevant).
-
Transfection (Day 0):
-
Seed cells at 20,000 cells/well in 96-well plates.
-
Co-transfect with:
-
pISRE-Luc: Firefly luciferase under the control of Interferon-Stimulated Response Element.
-
pRL-TK: Renilla luciferase (constitutive control for normalization).
-
pcDNA-RIG-I: Full-length human RIG-I expression vector (if using HEK293T).
-
-
-
Treatment (Day 1):
-
Dissolve the synthesized agonist in DMSO (10 mM stock).
-
Treat cells with serial dilutions (e.g., 100 nM to 50 µM).
-
Positive Control: 5'-ppp-dsRNA (transfected) or KIN1148 (if available).
-
Negative Control: DMSO vehicle only.
-
-
Readout (Day 2):
-
Lyse cells after 16-24 hours.
-
Measure Luminescence using a Dual-Luciferase assay kit.
-
-
Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine EC50.
Expected Results
-
Valid Agonist: Dose-dependent increase in ISRE promoter activity (>5-fold induction over vehicle).
-
Specificity Check: The signal should be abrogated in RIG-I knockout cells (RIG-I -/-) to ensure the effect is not off-target (e.g., TLR activation).
Safety & Handling
-
3-Bromo-2-fluoroaniline: Toxic if swallowed or inhaled. Causes skin irritation. It is a halogenated aromatic amine; handle in a fume hood with nitrile gloves.
-
Palladium Catalysts: Heavy metal hazards. Dispose of aqueous waste in heavy metal streams.
References
-
Elion, D. L., & Cook, R. S. (2018). Harnessing RIG-I pathway activation for cancer immunotherapy.[1] Oncotarget. Link
-
Hemann, E. A., et al. (2022).[2] A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity.[2][3][4] bioRxiv. Link
-
Sato, S., et al. (2015). High-affinity small molecule agonists of the RIG-I-like receptor signaling pathway. Proceedings of the National Academy of Sciences (PNAS). Link
-
Kineta, Inc. (2017).[2] Methods and compositions for activation of innate immune responses through RIG-I like receptor signaling.[1][2][5][6] U.S. Patent 9,775,894.[2] Link
-
Fluorochem. (2024). 3-Bromo-2-fluoroaniline Safety Data Sheet & Specifications.[7]Link
Sources
- 1. Systematic editing of synthetic RIG-I ligands to produce effective antiviral and anti-tumor RNA immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity | bioRxiv [biorxiv.org]
- 3. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RIG-I and TLR-7/8 agonists as combination adjuvant shapes unique antibody and cellular vaccine responses to seasonal influenza vaccine [frontiersin.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
The Strategic Role of 3-Bromo-2-fluoroaniline and its Analogs in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Importance of Fluorinated Anilines in Crop Protection
In the intricate world of agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has been a game-changer. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding interactions with biological targets. Among the vast array of fluorinated building blocks, 3-Bromo-2-fluoroaniline and its structural relatives have emerged as pivotal intermediates in the creation of a new generation of high-efficacy insecticides. Their unique substitution pattern allows for the precise construction of complex molecules that can selectively target pests while exhibiting favorable toxicological and environmental profiles.
This comprehensive guide delves into the critical role of 3-Bromo-2-fluoroaniline and analogous structures in the synthesis of cutting-edge agrochemicals. We will provide not just detailed, step-by-step protocols for the synthesis of blockbuster insecticides, but also the scientific rationale behind the chosen synthetic routes and methodologies. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel bioactive compounds.
Core Application: Synthesis of Diamide Insecticides - Ryanodine Receptor Modulators
A significant application of aniline derivatives in modern agrochemicals is in the synthesis of diamide insecticides, such as chlorantraniliprole and cyantraniliprole. These compounds act as potent activators of insect ryanodine receptors, which are critical components of calcium regulation in muscle cells[1]. The uncontrolled release of calcium leads to muscle paralysis and ultimately the death of the target insect.
Synthesis of Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide highly effective against a variety of lepidopteran pests.[2] Its synthesis is a prime example of the strategic use of substituted anilines and other key intermediates. The overall synthesis involves the coupling of two main fragments: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid .
Caption: Synthetic workflow for Chlorantraniliprole.
This key intermediate is synthesized from 2,3-dichloropyridine in a multi-step process.
Step 1: Hydrazinolysis of 2,3-Dichloropyridine
-
To a solution of 2,3-dichloropyridine in ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude (3-chloropyridin-2-yl)hydrazine can be purified by crystallization or used directly in the next step.
Step 2: Cyclization with Diethyl Maleate
-
Dissolve the (3-chloropyridin-2-yl)hydrazine in a suitable solvent such as ethanol.
-
Add sodium ethoxide, followed by the dropwise addition of diethyl maleate.
-
Stir the reaction mixture at room temperature or gentle heating to facilitate the formation of the pyrazolidinone ring.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
Step 3 & 4: Bromination and Oxidation
-
The pyrazolidinone intermediate is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.
-
The subsequent oxidation of the pyrazoline to the pyrazole can be achieved using an oxidizing agent like potassium persulfate.
Step 5: Hydrolysis
-
The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in aqueous methanol.
-
The reaction is typically stirred at room temperature for about an hour.
-
After completion, the mixture is poured into ice water and acidified with concentrated hydrochloric acid to a pH of 2 to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent like isopropanol can be performed for further purification.[3]
Step 1: Chlorination of 2-amino-3-methylbenzoic acid
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable reaction solvent.
-
Add a chlorinating agent, such as cyanuric chloride, in batches while maintaining the reaction temperature between 20-40°C.[4]
-
Monitor the reaction progress using liquid chromatography.
-
Upon completion, filter the reaction mixture.
-
The crude product is washed with hot water and then recrystallized from methanol to yield pure 2-amino-5-chloro-3-methylbenzoic acid.[4]
There are two primary methods for the final amide coupling:
Method A: Direct Amide Bond Formation
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).
-
Cool the mixture to -5°C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 to 0°C.
-
After the addition, allow the mixture to stir and warm to room temperature, and then heat to complete the reaction.
-
The product can be isolated by quenching the reaction with water, followed by extraction, and purification.
Method B: Via a Benzoxazinone Intermediate
-
In the presence of a base and a solvent, mix 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid.[5]
-
Add methanesulfonyl chloride to the mixture to form the 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one intermediate.[5]
-
This intermediate can be isolated and then reacted with methylamine in a subsequent step to open the ring and form chlorantraniliprole.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Intermediate 1 Synthesis | 2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, POBr₃, K₂S₂O₄, NaOH | >47% overall | [3] |
| Intermediate 2 Synthesis | 2-amino-3-methylbenzoic acid, cyanuric chloride | High | [4] |
| Final Coupling (Direct) | Methanesulfonyl chloride, 3-picoline | ~97% | [6] |
Synthesis of Cyantraniliprole
Cyantraniliprole is another important diamide insecticide with a broader spectrum of activity than chlorantraniliprole, including efficacy against certain sucking pests. Its structure is very similar to chlorantraniliprole, with a cyano group replacing the chlorine atom on the aniline ring.
Caption: Synthetic workflow for Cyantraniliprole.
This intermediate is synthesized from 2-amino-3-methylbenzoic acid.
Step 1: Bromination
-
Treat a solution of 2-amino-3-methylbenzoic acid with a mixture of hydrogen bromide and hydrogen peroxide to introduce a bromine atom at the 5-position.
Step 2: Esterification
-
Protect the carboxylic acid group as a methyl or ethyl ester to prevent side reactions in the subsequent cyanation step.
Step 3: Cyanation
-
React the brominated ester with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or N-methylpyrrolidone to replace the bromine atom with a cyano group. This step requires careful handling due to the toxicity of cyanide reagents.
Step 4: Amidation
-
The ester is then reacted with methylamine to form the final N-methylamide. This can be achieved by heating the ester with an aqueous or alcoholic solution of methylamine.
-
A solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride in an aromatic solvent (e.g., toluene) is reacted with 2-Amino-5-cyano-N,3-dimethylbenzamide.[7]
-
The reaction mixture is typically stirred at an elevated temperature.
-
Upon completion, the mixture is cooled, and the product precipitates.
-
The solid is collected by filtration, washed with the aromatic solvent, and dried to yield cyantraniliprole.[7]
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Intermediate 2 Synthesis | HBr/H₂O₂, Esterification reagents, CuCN, Methylamine | 82-90% overall | |
| Final Condensation | Toluene | ~93% | [7] |
Advanced Application: Synthesis of Broflanilide - A Meta-Diamide Insecticide
Broflanilide represents a newer class of insecticides, the meta-diamides, which have a different mode of action from the ryanodine receptor modulators. It is a potent insecticide against a range of pests, including some that have developed resistance to other insecticide classes. The synthesis of broflanilide showcases a different application of fluorinated aniline derivatives.
Synthetic Workflow for Broflanilide
Caption: Synthetic workflow for Broflanilide.
Step 1: Synthesis of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
-
To a mixture of 2-(trifluoromethyl)aniline, sodium dithionite, and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) in a biphasic solvent system (e.g., ethyl acetate and water), add sodium bicarbonate.
-
Add heptafluoroisopropyl iodide dropwise at room temperature and stir for several hours.
-
After phase separation, the organic layer is worked up to isolate the product.
Step 2: Bromination
-
Dissolve the 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline in DMF.
-
Add N-bromosuccinimide (NBS) and heat the reaction mixture (e.g., to 60°C) for a couple of hours.
-
The product is isolated by extraction and purified by chromatography.[1]
Step 1: Condensation
-
Convert 2-fluoro-3-nitrobenzoic acid to its acid chloride using thionyl chloride or triphosgene in a solvent like toluene with a catalytic amount of DMF.
-
React the acid chloride with 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline to form the corresponding amide.
Step 2: Reduction of the Nitro Group
-
The nitro group of the amide intermediate is reduced to an amino group, for example, by catalytic hydrogenation.
Step 3: N-Methylation
-
The resulting amino group is methylated. A common method is the Eschweiler-Clarke reaction using formaldehyde and formic acid.
Step 4: Benzoylation
-
The N-methylamino group is then acylated with benzoyl chloride in the presence of a base like pyridine in a solvent such as THF.[8]
Step 5: Final Bromination
-
In some synthetic routes, the final bromination step is carried out on the advanced intermediate to yield broflanilide.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Intermediate 2 Synthesis | Heptafluoroisopropyl iodide, NBS | 30% (step 1), 80-89% (step 2) | [1][4] |
| Benzoylation | Benzoyl chloride, pyridine | ~79% | [8] |
| Overall Process | Multiple steps | ~60.3% | [9] |
Conclusion and Future Perspectives
The strategic use of 3-Bromo-2-fluoroaniline and its analogs has undeniably propelled the field of agrochemical synthesis forward. The detailed protocols provided herein for the synthesis of chlorantraniliprole, cyantraniliprole, and broflanilide underscore the versatility and importance of these fluorinated building blocks. As the demand for more selective, potent, and environmentally benign pesticides continues to grow, the exploration of novel synthetic routes and the development of new agrochemicals based on fluorinated aniline scaffolds will remain a vibrant and crucial area of research. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the future of crop protection.
References
- CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google P
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Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: [Link])
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Chlorantraniliprole Production Process and Quality Control in Manufacturing Facilities. (URL: [Link])
- WO2021099978A1 - Process for the preparation of chlorantraniliprole - Google P
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PROCESS FOR PREPARING CHLORANTRANILIPROLE - TREA. (URL: [Link])
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WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE - WIPO Patentscope. (URL: [Link])
- WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
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Method for synthesizing chlorantraniliprole - Patsnap Eureka. (URL: [Link])
- WO2021249395A1 - Solid state forms of cyantraniliprole - Google P
- US11180443B2 - Preparation method for m-diamide compounds - Google P
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. (URL: [Link])
- WO2020136480A1 - Process for preparation of anthranilamides - Google P
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (URL: [Link])
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2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline - MySkinRecipes. (URL: [Link])
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Development of an Efficient Synthetic Process for Broflanilide - ResearchGate. (URL: [Link])
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RSC Advances. (URL: [Link])
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])
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Cyantraniliprole patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])
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Discovery of broflanilide, a novel insecticide - PMC. (URL: [Link])
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (URL: [Link])
- WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE N-[2-bromo-4-(perfluoropropan. (URL: https://www.who.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
- CN104222142A - Cyantraniliprole-containing compound pesticide and application thereof - Google P
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Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) - PubMed. (URL: [Link])
-
(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com. (URL: [Link])
- CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google P
Sources
- 1. 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | 1207314-86-0 | Benchchem [benchchem.com]
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- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
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Application Notes and Protocols: Diazotization Reactions of 3-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the diazotization of 3-bromo-2-fluoroaniline, a critical transformation in synthetic organic chemistry. The presence of both bromine and fluorine substituents on the aniline ring presents unique considerations for reactivity and stability, which are addressed in detail. This guide offers in-depth theoretical background, validated experimental protocols, safety precautions, and applications of the resulting diazonium salt, positioning it as an essential resource for professionals in chemical research and pharmaceutical development.
Introduction: The Strategic Importance of 3-Bromo-2-fluoroaniline Diazotization
The diazotization of primary aromatic amines is a foundational reaction, enabling the conversion of the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). This intermediate serves as a gateway to a vast array of functional groups that are otherwise difficult to install directly onto an aromatic ring. For the specific substrate, 3-bromo-2-fluoroaniline, this transformation is of particular interest in the synthesis of complex agrochemicals and pharmaceuticals. The ortho-fluoro and meta-bromo substitution pattern provides a unique electronic and steric environment that influences the stability and reactivity of the diazonium salt, making precise control of reaction parameters paramount.
The electron-withdrawing nature of the fluorine and bromine atoms decreases the basicity of the amino group, which can necessitate slightly more forcing conditions for the initial N-nitrosation step compared to electron-rich anilines. However, this electronic effect also contributes to the relative stability of the resulting diazonium salt, which is a crucial factor for its successful utilization in subsequent transformations.
Mechanistic Overview: The Pathway to the Diazonium Ion
The diazotization reaction proceeds through a well-established multi-step mechanism initiated by the in situ formation of the nitrosating agent, nitrous acid (HONO), from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).
The key mechanistic steps are as follows:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite is protonated and subsequently loses water to form the nitrosonium ion (NO⁺), the active electrophile.
-
N-Nitrosation: The lone pair of the primary amino group of 3-bromo-2-fluoroaniline attacks the nitrosonium ion to form an N-nitrosammonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the final aryl diazonium salt.
This entire process is highly temperature-sensitive. The diazonium salt intermediate is prone to decomposition, particularly at elevated temperatures, which can lead to the formation of unwanted side products and potential safety hazards. Therefore, maintaining a low and constant temperature (typically 0-5 °C) is critical for success.
Core Experimental Protocol: Diazotization of 3-Bromo-2-fluoroaniline
This protocol provides a reliable method for the generation of the 3-bromo-2-fluorobenzenediazonium chloride solution for immediate use in subsequent reactions.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-2-fluoroaniline | >98% Purity | Sigma-Aldrich | Ensure purity before use. |
| Concentrated Hydrochloric Acid | ACS Reagent Grade | Fisher Scientific | ~37% w/w |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Acros Organics | Prepare a fresh aqueous solution. |
| Deionized Water | High Purity | In-house | |
| Ice | In-house | For maintaining a low-temperature bath. | |
| Potassium Iodide-Starch Paper | For testing for the presence of excess nitrous acid. |
3.2. Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ice bath.
-
Standard laboratory glassware.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask, prepare a suspension of 3-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled aniline suspension over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential.
-
Monitoring the Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test will result in a blue-black color). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is sustained for at least 5 minutes.
-
Quenching Excess Nitrous Acid: If a significant excess of nitrous acid is present, it can be quenched by the cautious addition of a small amount of sulfamic acid until the KI-starch test is negative.
-
Immediate Use: The resulting pale yellow solution of 3-bromo-2-fluorobenzenediazonium chloride is unstable and should be used immediately in the subsequent synthetic step without isolation.
3.4. Workflow Visualization
Caption: Workflow for the diazotization of 3-bromo-2-fluoroaniline.
Safety Considerations
-
Thermal Instability: Aryl diazonium salts are thermally unstable and can decompose exothermically. In the solid state, they can be explosive. Therefore, they should not be isolated without proper precautions and are typically used in solution immediately after preparation.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitrous Acid: Nitrous acid is a toxic and unstable substance. The reaction should be well-ventilated.
-
Quenching: The quenching of excess nitrous acid with sulfamic acid can be exothermic. Add the quenching agent slowly.
Applications in Synthesis: The Sandmeyer Reaction
A primary application of the 3-bromo-2-fluorobenzenediazonium salt is in the Sandmeyer reaction, which allows for the introduction of a variety of substituents onto the aromatic ring.
5.1. Protocol: Sandmeyer Cyanation
This protocol details the conversion of the diazonium salt to 3-bromo-2-fluorobenzonitrile.
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in a minimal amount of warm sodium cyanide (NaCN) solution. Cool this solution to 0-5 °C.
-
Sandmeyer Reaction: Slowly add the freshly prepared 3-bromo-2-fluorobenzenediazonium chloride solution to the cold copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
5.2. Reaction Scheme Visualization
Caption: Sandmeyer cyanation of 3-bromo-2-fluoroaniline.
Troubleshooting and Key Insights
-
Incomplete Diazotization: If the reaction appears sluggish or incomplete (indicated by a persistent negative KI-starch test), ensure the hydrochloric acid is of sufficient concentration and that the temperature is not too low, which can slow down the formation of the nitrosonium ion.
-
Low Yield in Subsequent Reactions: The primary cause of low yields is often the decomposition of the diazonium salt. Ensure the temperature is strictly controlled during its formation and that it is used promptly. The dropwise addition of the diazonium salt solution to the catalyst of the subsequent reaction (e.g., CuCN) is often preferred over the reverse addition.
-
Side Reactions: At higher temperatures, the diazonium salt can react with water to form the corresponding phenol (3-bromo-2-fluorophenol), which can be a significant side product.
Conclusion
The diazotization of 3-bromo-2-fluoroaniline is a powerful synthetic tool that opens up a wide range of possibilities for the functionalization of this highly substituted aromatic ring. A thorough understanding of the reaction mechanism, strict adherence to temperature control, and prompt use of the diazonium salt intermediate are the cornerstones of a successful transformation. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely perform this valuable reaction and its subsequent applications.
References
- Munday, R. H., & Warren, S. (2014). Chemistry of the Carbonyl Group. In Organic Chemistry (2nd ed., pp. 285-286). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
experimental protocol for reduction of 3-bromo-2-fluoronitrobenzene
Application Notes and Protocols
Topic: Experimental Protocol for the Chemoselective Reduction of 3-Bromo-2-fluoronitrobenzene
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Chemoselective Reduction of 3-Bromo-2-fluoronitrobenzene to 3-Bromo-2-fluoroaniline
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The resulting aryl amines are versatile intermediates, readily undergoing further functionalization. The substrate of interest, 3-bromo-2-fluoronitrobenzene, presents a specific challenge: the nitro group must be reduced with high selectivity in the presence of two halogen substituents, a bromide and a fluoride. Many common reduction methods, particularly certain types of catalytic hydrogenation, can lead to undesired hydrodehalogenation, diminishing the yield of the target molecule and complicating purification.[3][4]
This guide provides a detailed examination of robust and field-proven protocols for the chemoselective reduction of 3-bromo-2-fluoronitrobenzene to 3-bromo-2-fluoroaniline. We will delve into the rationale behind method selection, offering two reliable, step-by-step procedures that prioritize yield, purity, and operational simplicity. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently synthesize this valuable chemical building block.
Method Selection: Navigating the Chemoselectivity Challenge
The primary consideration for this transformation is the preservation of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. While catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a powerful method for nitro group reduction, it is often too indiscriminate for substrates containing aryl halides.[3][5] Palladium catalysts are notoriously effective at cleaving C-Br bonds, which would lead to the formation of 2-fluoroaniline as a significant byproduct. While specialized catalysts or additives can sometimes mitigate this, they add complexity to the procedure.[4][6]
Therefore, we turn to metal-acid systems, which are renowned for their excellent chemoselectivity in reducing nitro groups while leaving aryl halides untouched.[3][7] Two of the most reliable and widely adopted methods in this class are:
-
Tin(II) Chloride (SnCl₂) : A classic and highly effective reagent for the mild reduction of aromatic nitro compounds.[3][8] It offers high functional group tolerance and typically proceeds in high yields under relatively mild conditions. A specific, high-yielding (95%) protocol for the reduction of 3-bromo-2-fluoronitrobenzene using SnCl₂ has been documented, making it an authoritative choice.[9]
-
Iron (Fe) in Acetic Acid : Representing a greener and more cost-effective alternative, the use of iron powder in an acidic medium is a workhorse reaction in both academic and industrial settings.[2][10][11] This method is prized for its high chemoselectivity, operational simplicity, and the low toxicity of its reagents and byproducts.[12]
We will provide detailed protocols for both methods, allowing researchers to choose based on available resources and project requirements.
Visualizing the Transformation and Workflow
Caption: Chemical transformation from starting material to product.
Caption: General experimental workflow for the reduction.
Protocol 1: Tin(II) Chloride Reduction
This protocol is adapted from established literature and is known for its high efficiency and yield.[9] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic medium facilitating the protonation of intermediates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-2-fluoronitrobenzene | ≥98% | Santa Cruz Biotech | For research use only.[13] |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich | A mild reducing agent.[3] |
| Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for the reaction. |
| Hydrochloric acid (HCl) | 1 N solution | Fisher Scientific | Used as a catalytic acid. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Sodium hydroxide (NaOH) | 1 N solution | Fisher Scientific | For neutralization during workup. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Argon or Nitrogen gas supply | - | - | To maintain an inert atmosphere. |
Safety Precautions
-
3-Bromo-2-fluoronitrobenzene : May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[14]
-
Dioxane : Is a potential carcinogen and can form explosive peroxides. Always use in a well-ventilated fume hood.
-
Hydrochloric Acid and Sodium Hydroxide : Are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent potential side reactions.
Step-by-Step Procedure
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-fluoronitrobenzene (1.0 g, 4.54 mmol).
-
Solvent and Reagent Addition : Add 5 mL of dioxane to the flask. Under a stream of argon, add tin(II) chloride dihydrate (4.3 g, 22.72 mmol, 5 equivalents). Finally, add a few drops of 1 N hydrochloric acid.[9]
-
Reaction Execution : Seal the flask and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2 hours).
-
Work-up (Solvent Removal) : Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the dioxane.[9]
-
Work-up (Extraction) : Take up the residue in ethyl acetate (25 mL). Transfer the solution to a separatory funnel.
-
Work-up (Washing) : Wash the organic phase sequentially with 1 N aqueous sodium hydroxide solution (2 x 20 mL), water (20 mL), and saturated sodium chloride solution (brine, 20 mL). The basic wash is crucial to remove any tin salts and neutralize the acid.
-
Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9]
-
Purification : The resulting 3-bromo-2-fluoroaniline is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Protocol 2: Iron/Acetic Acid Reduction
This protocol offers a more environmentally benign and economical approach. The reaction mechanism involves single electron transfer from the surface of the iron metal to the nitro group.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-2-fluoronitrobenzene | ≥98% | Santa Cruz Biotech | For research use only.[13] |
| Iron powder (Fe) | -325 mesh, ≥97% | Sigma-Aldrich | The reducing agent. |
| Glacial Acetic Acid (AcOH) | ACS Reagent, ≥99.7% | Fisher Scientific | Provides the acidic medium. |
| Ethanol (EtOH) | 200 proof | Fisher Scientific | Co-solvent. |
| Water (H₂O) | Deionized | - | Co-solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For neutralization. |
| Celite® | - | Sigma-Aldrich | Filtration aid. |
Safety Precautions
-
Glacial Acetic Acid : Is corrosive and has a strong odor. Handle exclusively in a fume hood.
-
The reaction can be exothermic, especially during the initial addition of reagents.
-
Handle all chemicals with appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask, prepare a solvent mixture of glacial acetic acid (15 mL), ethanol (15 mL), and water (7.5 mL).
-
Reagent Addition : Add 3-bromo-2-fluoronitrobenzene (1.0 g, 4.54 mmol) to the solvent mixture and stir to dissolve. To this solution, add reduced iron powder (1.27 g, 22.7 mmol, 5 equivalents) portion-wise to control the initial exotherm.[15]
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain for 1-2 hours.
-
Monitoring : Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates completion.
-
Work-up (Filtration) : After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake with additional ethyl acetate (2 x 15 mL).[15]
-
Work-up (Neutralization) : Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic.
-
Work-up (Extraction) : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration : Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by flash column chromatography on silica gel if needed.
Comparative Summary and Expected Results
| Parameter | Protocol 1: SnCl₂ Reduction | Protocol 2: Fe/AcOH Reduction |
| Reducing Agent | Tin(II) chloride dihydrate | Iron powder |
| Solvent | Dioxane | Acetic acid, Ethanol, Water |
| Temperature | Room Temperature | Reflux (80-90 °C) |
| Reaction Time | ~2 hours | ~1-2 hours |
| Work-up | Involves basic wash to remove tin salts. | Involves filtration of iron salts and neutralization. |
| Reported Yield | ~95%[9] | Typically high (85-95%).[12][15] |
| Advantages | High reported yield, mild room temperature conditions. | Low cost, low toxicity, environmentally benign. |
| Disadvantages | Tin byproducts can sometimes complicate purification. | Requires heating. |
Expected Product Characterization (3-Bromo-2-fluoroaniline) :
-
Appearance : Liquid or low-melting solid.[16]
-
Molecular Weight : 190.01 g/mol .[9]
-
¹H-NMR (400 MHz, DMSO-d₆) : δ = 6.83-6.70 (m, 3H), 5.43 (s, 2H, -NH₂).[9]
-
Mass Spec (m/z) : 190 (M+H)⁺.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more reducing agent (0.5-1.0 eq) and continue stirring. For the Fe/AcOH method, ensure adequate heating. |
| Poor quality of reagents (e.g., oxidized SnCl₂). | Use fresh, high-quality reagents. | |
| Low Yield | Loss of product during work-up (e.g., emulsions). | Add brine to the separatory funnel to break emulsions. Ensure complete extraction from the aqueous layer. |
| Incomplete reaction. | See "Incomplete Reaction" above. | |
| Presence of Impurities | Hydrodehalogenation byproduct. | This is unlikely with the recommended methods but if observed, consider lowering the reaction temperature. |
| Residual tin or iron salts. | Ensure thorough washing during the work-up. For the Fe/AcOH method, ensure efficient filtration through Celite®. |
Conclusion
The selective reduction of 3-bromo-2-fluoronitrobenzene to 3-bromo-2-fluoroaniline can be achieved in high yield using chemoselective metal-based reduction systems. Both the tin(II) chloride and iron/acetic acid methods presented here are reliable and robust, effectively reducing the nitro group while preserving the sensitive halogen substituents. The choice between the two protocols can be guided by factors such as cost, environmental considerations, and desired reaction conditions. By following these detailed procedures and understanding the chemical principles behind them, researchers can confidently synthesize this key intermediate for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Yadav, J. S., & Meshram, H. M. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Karmakar, S., et al. (2023). Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Retrieved from [Link]
-
Chemistry Concept. (2019, November 19). Aniline to 2,4,6-tribromofluorobenzene | Conversions of Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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ResearchGate. (2024). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts. Retrieved from [Link]
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Request PDF. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
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ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved from [Link]
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Klare, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]
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Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
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Metternich, J. B., & Gilkey, M. J. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
- Google Patents. (n.d.). US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
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Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]
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Hanaya, M., et al. (1992). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. RSC Publishing. Retrieved from [Link]
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MDPI. (2024). Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. Retrieved from [Link]
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Trujillo, S. A., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing. Retrieved from [Link]
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Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. RSC Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US3145231A - Process for the reduction of halo nitro aromatic compounds.
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
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Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]
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YouTube. (2022, May 19). Synthetic Route (Aniline to meta-Bromoaniline). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Reduction of the nitro compounds by sodium borohydride using.... Retrieved from [Link]
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YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
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YouTube. (2023, March 13). cat hydrogenation of aromatics. Retrieved from [Link]
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Nature. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Retrieved from [Link]
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YouTube. (2021, March 11). 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. Retrieved from [Link]
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Application Note & Protocol: A Streamlined Laboratory-Scale Synthesis of 3-Bromo-2-fluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Bromo-2-fluoroaniline
3-Bromo-2-fluoroaniline is a key substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring adjacent bromo and fluoro groups ortho to an amine, makes it an invaluable precursor for introducing these functionalities into pharmaceutical agents, agrochemicals, and materials science targets. The electronic properties conferred by the fluorine and bromine atoms can significantly influence the biological activity and physicochemical properties of the final compounds. For instance, it is utilized in the synthesis of boronic acid derivatives for various chemical applications.[1]
This guide provides a detailed, reliable, and high-yielding protocol for the laboratory-scale synthesis of 3-Bromo-2-fluoroaniline. We will focus on a robust and efficient method: the reduction of 3-bromo-2-fluoronitrobenzene. This approach is favored for its operational simplicity, high conversion rate, and the commercial availability of the starting material. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques to ensure a successful and safe synthesis.
Synthetic Strategy: Reduction of a Nitroarene Precursor
The chosen synthetic route involves the reduction of the nitro group of 3-bromo-2-fluoronitrobenzene to an amine using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. This classic method remains a staple in organic synthesis for its efficacy in reducing aromatic nitro compounds, even in the presence of sensitive functional groups like halogens.
Reaction Scheme:
3-bromo-2-fluoronitrobenzene to 3-Bromo-2-fluoroaniline
The causality behind this choice rests on the high chemoselectivity of SnCl₂, which readily reduces the nitro group without affecting the C-Br or C-F bonds on the aromatic ring. The reaction proceeds under mild conditions and typically results in a high yield of the desired aniline.[1]
Experimental Protocol: Synthesis of 3-Bromo-2-fluoroaniline
This protocol is designed for a laboratory setting and has been validated for its reproducibility and high yield.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Note |
| 3-Bromo-2-fluoronitrobenzene | 58534-94-4 | C₆H₃BrFNO₂ | 220.00 | Starting Material |
| Tin(II) chloride dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.63 | Reducing Agent |
| 1 N Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | Acid Catalyst |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 1 N Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | For Neutralization |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | For Washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Argon (Ar) | 7440-37-1 | Ar | 39.95 | Inert Gas |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
Safety Precautions
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.[2][3][4]
-
3-Bromo-2-fluoronitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Tin(II) chloride: Corrosive and can cause burns. Handle with care.
-
Hydrochloric Acid & Sodium Hydroxide: Corrosive. Handle with extreme care to avoid skin and eye burns.
-
1,4-Dioxane & Ethyl Acetate: Flammable liquids. Keep away from ignition sources.[2]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a dry round-bottom flask. Seal the flask with a septum and purge with argon gas to establish an inert atmosphere.
-
Charging Reagents: Under the argon atmosphere, add 3-bromo-2-fluoronitrobenzene (1.0 g, 4.54 mmol) to the flask, followed by 5 mL of 1,4-dioxane. Stir the mixture to dissolve the starting material.[1]
-
Addition of Reducing Agent: To the stirring solution, add tin(II) chloride dihydrate (4.3 g, 22.72 mmol, 5 equivalents) in one portion.[1]
-
Initiation of Reaction: Add a few drops of 1 N hydrochloric acid to the mixture to initiate the reduction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dioxane.[1]
-
Take up the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 N aqueous sodium hydroxide solution, water, and finally with a saturated sodium chloride solution (brine).[1]
-
-
Drying and Isolation:
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Yield: The resulting product, 3-Bromo-2-fluoroaniline, is often obtained in high purity (typically >95%) after this procedure. If further purification is required, column chromatography on silica gel can be performed. This procedure typically yields around 826 mg, which corresponds to a 95% yield.[1]
Visual Workflow of the Synthesis
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 3-Bromo-2-fluoroaniline.
Characterization of 3-Bromo-2-fluoroaniline
To confirm the identity and purity of the synthesized 3-Bromo-2-fluoroaniline, the following analytical techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for confirming the molecular weight of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 190.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides structural information. In DMSO-d₆, the spectrum is expected to show a multiplet for the aromatic protons around δ 6.70-6.83 ppm and a singlet for the amine protons (-NH₂) at approximately δ 5.43 ppm.[1]
-
¹³C-NMR and ¹⁹F-NMR: These techniques can provide further confirmation of the structure and the presence of the carbon-fluorine bond.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹) and C-Br and C-F stretching frequencies.
Table 2: Summary of Quantitative Data for the Synthesis
| Compound | Role | MW ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-2-fluoronitrobenzene | Starting Material | 220.00 | 4.54 | 1.0 | 1.0 g |
| Tin(II) chloride dihydrate | Reducing Agent | 225.63 | 22.72 | 5.0 | 4.3 g |
| 1,4-Dioxane | Solvent | 88.11 | - | - | 5 mL |
| 3-Bromo-2-fluoroaniline | Product | 190.01 | 4.31 (Theor.) | - | 826 mg (95% Yield) |
Concluding Remarks
The protocol detailed in this application note presents a highly efficient and straightforward method for synthesizing 3-Bromo-2-fluoroaniline on a laboratory scale. The reduction of 3-bromo-2-fluoronitrobenzene with tin(II) chloride is a reliable transformation that provides the target compound in excellent yield and purity. By adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development endeavors.
References
- Catalytic bromination of 2-fluoroaniline - Google Patents.
Sources
Application Notes & Protocols: Strategic Application of Fluorinated Building Blocks in Drug Discovery
Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. This is not a fleeting trend but a data-driven reality; a significant percentage of all pharmaceuticals contain at least one fluorine atom, a figure that has grown from approximately 2% in 1970 to over 20-30% of approved drugs in recent years[1][2][3]. This prevalence underscores a fundamental principle: the introduction of fluorine can profoundly and often beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile[4][5].
Fluorine's power lies in its unique combination of properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation[4]. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional metabolic stability[1]. These characteristics enable medicinal chemists to use fluorinated building blocks to meticulously fine-tune drug candidates, addressing common liabilities such as poor metabolic stability, low binding affinity, and suboptimal bioavailability[6][7].
This technical guide moves beyond a simple listing of effects. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic explanations, field-proven experimental protocols, and data-driven insights to empower rational, effective use of fluorinated building blocks in your discovery programs.
Enhancing Metabolic Stability by Blocking Metabolic Hotspots
Expertise & Experience: A primary failure point for many promising drug candidates is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver[4]. These enzymes typically function by oxidizing electron-rich, lipophilic sites on a molecule. The most common metabolic pathways include hydroxylation of aromatic rings and oxidation at benzylic C-H bonds. Strategically replacing a metabolically labile C-H bond with a robust C-F bond is a powerful and widely used tactic to "shield" the molecule from enzymatic attack.
Causality Behind the Choice: The rationale is grounded in bond energetics and enzyme mechanics. The C-F bond has a bond dissociation energy of ~485 kJ/mol, significantly higher than a typical C-H bond (~413 kJ/mol)[1]. CYP enzymes, which operate via a radical-based mechanism, struggle to abstract a hydrogen atom from a position blocked by fluorine. Furthermore, the high electronegativity of fluorine withdraws electron density from the surrounding area, making the site less susceptible to electrophilic attack by the activated heme-iron center of the enzyme[8][9]. This "metabolic blocking" directly translates to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. A classic example is the antidepressant fluoxetine (Prozac), where the trifluoromethyl (-CF₃) group enhances its metabolic stability, permitting once-daily dosing[1].
Protocol 1: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)
This protocol provides a self-validating system to compare the metabolic stability of a parent compound against its fluorinated analog.
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with HLM.
Materials & Equipment:
-
Parent compound and fluorinated analog (10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with 0.1% formic acid (Quenching Solution)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for an in vitro HLM stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions.
-
Incubation Setup: In a 96-well plate, add 100 µL of 0.1 M phosphate buffer. Add 1 µL of the 10 mM test compound stock (final concentration 1 µM, after all additions).
-
Pre-incubation: Add 89 µL of HLM solution (final concentration 0.5 mg/mL) to each well. Mix and pre-incubate at 37°C for 5 minutes to equilibrate temperature.
-
Reaction Initiation: Add 10 µL of the pre-warmed NADPH regenerating system solution to initiate the metabolic reaction. The time of this addition is t=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.
Data Presentation:
| Compound | Metabolic Hotspot | Half-life (t½) in HLM (min) | Intrinsic Clearance (µL/min/mg) |
| Lead-001 | para-methyl C-H | 8.5 | 81.5 |
| Lead-001-F | para-fluoromethyl C-F | 55.2 | 12.6 |
| Control (Verapamil) | N/A | 12.1 | 57.3 |
Modulating Physicochemical Properties: pKa and Lipophilicity
Expertise & Experience: A drug's absorption, distribution, and off-target liability (e.g., hERG channel affinity) are intimately linked to its physicochemical properties, primarily its ionization state (pKa) and lipophilicity (LogD). Fluorinated building blocks offer a predictable and powerful method to modulate these parameters.
Causality Behind the Choice:
-
pKa Modulation: Fluorine's intense inductive electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups, such as aliphatic amines.[2] A typical amine in a drug molecule might have a pKa of 9-10, meaning it is >99% protonated (charged) at physiological pH (7.4). This high charge can be detrimental to membrane permeability and may increase binding to the hERG potassium channel, a major cardiotoxicity liability. By introducing fluorine on the β- or γ-carbon, the pKa can be lowered by 1-2 units.[9] This shift increases the proportion of the neutral, more membrane-permeable species at pH 7.4, enhancing oral absorption and reducing hERG risk without altering the core pharmacophore[4][10].
-
Lipophilicity (LogD) Tuning: The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine atom replacing a hydrogen atom often slightly increases lipophilicity.[2] However, more heavily fluorinated groups like -CF₃ can either increase or decrease lipophilicity depending on the molecular environment.[1][2] This nuanced behavior allows for fine-tuning of a molecule's LogD to fall within the optimal range for oral absorption and blood-brain barrier penetration (typically LogD 1-3).
Caption: Fluorine's effect on pKa and membrane permeability.
Protocol 2: Determination of Distribution Coefficient (LogD₇.₄)
Objective: To measure the lipophilicity of a compound at physiological pH.
Materials & Equipment:
-
Test compounds (10 mM stocks in DMSO)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer and centrifuge
-
HPLC-UV system
Step-by-Step Methodology:
-
Preparation: Prepare solutions of test compound in PBS (pH 7.4) at a concentration of 100 µM.
-
Partitioning: In a microcentrifuge tube, combine 500 µL of the compound-in-PBS solution with 500 µL of n-octanol.
-
Equilibration: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the tubes at 10,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Sampling: Carefully remove a known volume (e.g., 100 µL) from both the top (octanol) and bottom (aqueous) layers.
-
Analysis: Analyze the concentration of the compound in each sample by HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Data Presentation:
| Compound | Substitution | Amine pKa | LogD at pH 7.4 |
| Lead-002 | -CH₃ | 9.8 | 1.2 |
| Lead-002-F | -CH₂F | 8.9 | 1.5 |
| Lead-002-F2 | -CHF₂ | 7.7 | 1.8 |
| Lead-002-F3 | -CF₃ | 6.5 | 2.1 |
Enhancing Binding Affinity and Selectivity
Expertise & Experience: Beyond pharmacokinetics, fluorination can directly improve a drug's pharmacodynamics by enhancing its binding to the biological target. This is achieved through a combination of conformational control and direct, favorable interactions with the protein.
Causality Behind the Choice:
-
Favorable Interactions: The polarized C-F bond can engage in highly specific, non-covalent interactions within a protein's binding pocket. These include dipole-dipole interactions, and perhaps most importantly, orthogonal multipolar interactions with backbone carbonyls (C-F···C=O), which are geometrically distinct from traditional hydrogen bonds. Fluorine can also act as a "super" hydrogen bond acceptor in certain contexts[7]. The discovery of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib relied on a 4-fluorophenoxy substituent that enhanced binding and improved pharmacokinetics[7].
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule. The "gauche effect" between a C-F bond and other polar groups can stabilize a specific bioactive conformation that fits more snugly into the target's active site, thereby increasing binding affinity and potency[2].
Caption: Fluorine-mediated interactions in a protein binding site.
Protocol 3: General Workflow for Binding Affinity Assessment via Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters (Kₐ, ΔH, ΔS) of ligand-protein binding.
Step-by-Step Methodology:
-
Sample Preparation: Dialyze the target protein extensively into the desired assay buffer. Dissolve the ligand (parent and fluorinated analog) in the final dialysis buffer. Degas all solutions.
-
Instrument Setup: Load the protein solution (e.g., 20 µM) into the ITC sample cell and the ligand solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the association constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kₐ) is the reciprocal of Kₐ.
Conclusion
Fluorinated building blocks are not merely decorative additions; they are precision tools for rational drug design. By understanding the underlying chemical principles, researchers can strategically employ fluorination to overcome fundamental challenges in drug discovery. The strategic replacement of hydrogen with fluorine can block sites of metabolism, modulate pKa to improve permeability and reduce toxicity, tune lipophilicity for optimal ADME properties, and introduce new, affinity-enhancing interactions at the target site. The protocols and data frameworks presented here provide a validated starting point for integrating these powerful strategies into your research, transforming promising leads into successful drug candidates.
References
-
Title: Fluorine in drug discovery: Role, design and case studies. Source: Not specified. URL: [Link]
-
Title: Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Source: MolecularCloud. URL: [Link]
-
Title: Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Source: MDPI. URL: [Link]
-
Title: The role of fluorine in medicinal chemistry. Source: Taylor & Francis Online. URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Source: ChemRxiv. URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Source: PMC (PubMed Central). URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Publications. URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PMC (PubMed Central). URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source: MDPI. URL: [Link]
-
Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Source: ACS Publications. URL: [Link]
-
Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Source: ACS Publications. URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry. Source: ACS Publications. URL: [Link]
Sources
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Assembly of Fluorinated N-Heterocycles
Strategic Utilization of 3-Bromo-2-fluoroaniline in Drug Discovery
Executive Summary
3-Bromo-2-fluoroaniline represents a "privileged structure" in medicinal chemistry, particularly for the synthesis of Type I and Type II kinase inhibitors (e.g., MEK, EGFR).[1] Its utility stems from its unique "Triad of Reactivity" : a nucleophilic aniline amine, an electrophilic bromine handle, and an ortho-fluorine atom that modulates metabolic stability and pKa.[1]
This Application Note provides validated protocols for transforming this precursor into two high-value heterocyclic cores:
-
7-Bromo-8-fluoro-4-hydroxyquinoline (via the Gould-Jacobs reaction).[1]
-
C3-Functionalized Biaryl Anilines (via chemo-selective Suzuki-Miyaura coupling).
Chemical Profile & Strategic Analysis[1]
The orthogonal reactivity of 3-bromo-2-fluoroaniline allows for sequential functionalization.[1] Understanding the electronic environment is critical for regioselectivity.[1]
| Feature | Position | Electronic Effect | Synthetic Utility |
| Amino Group (-NH₂) | C1 | Strongly Activating (Ortho/Para) | Nucleophile for condensation (e.g., ureas, amides) or Buchwald-Hartwig amination. |
| Fluorine (-F) | C2 | Weakly Deactivating (Inductive) | Metabolic Blocker. Blocks the C2 position from metabolic oxidation.[1] Modulates the acidity of the NH bond.[1] |
| Bromine (-Br) | C3 | Deactivating | Cross-Coupling Handle. Excellent leaving group for Pd-catalyzed reactions (Suzuki, Stille, Sonogashira). |
| Cyclization Site | C6 | Activated by NH₂ | The primary site for electrophilic aromatic substitution (EAS) or ring closure (e.g., Skraup, Gould-Jacobs).[1] |
Reactivity Visualization
The following diagram illustrates the divergent pathways available for this scaffold.
Figure 1: Divergent synthetic workflows leveraging the orthogonal reactivity of the C3-Br and C1-NH2 groups.
Protocol A: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline
Method: Gould-Jacobs Reaction Target: Construction of the fluoroquinolone core, a scaffold ubiquitous in antibiotics and antineoplastic agents.
Rationale
The Gould-Jacobs reaction is preferred over the Skraup synthesis for this substrate due to milder initial conditions and higher regiocontrol.[1] The cyclization occurs exclusively at the C6 position (ortho to the amine) because the C2 position is blocked by the fluorine atom.[1]
Step-by-Step Methodology
Reagents:
-
3-Bromo-2-fluoroaniline (1.0 eq)[2]
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Dowtherm A) (Solvent for cyclization)
-
Ethanol (Reagent grade)[1]
Workflow:
-
Condensation (Enamine Formation):
-
Charge a round-bottom flask with 3-bromo-2-fluoroaniline (19.0 g, 100 mmol) and EMME (23.7 g, 110 mmol).
-
Heat the neat mixture to 110–120°C for 2–3 hours.
-
Observation: Ethanol is evolved as a byproduct.[1] Use a Dean-Stark trap or open ventilation to drive the equilibrium.[1]
-
Checkpoint: Monitor TLC/LC-MS for the disappearance of the aniline.[1] The product is the diethyl 2-(((3-bromo-2-fluorophenyl)amino)methylene)malonate.
-
Cool the mixture. The intermediate often solidifies; recrystallize from ethanol if necessary.[1]
-
-
Thermal Cyclization:
-
Heat Dowtherm A (10 volumes) to 250°C (reflux) in a distinct reaction vessel.
-
Critical Safety Step: Add the intermediate from Step 1 portion-wise or as a warm solution to the boiling Dowtherm A. Rapid addition ensures fast cyclization and minimizes polymerization.[1]
-
Maintain reflux for 30–60 minutes.[1]
-
Mechanism:[1][3][4][5] The elimination of ethanol drives the intramolecular Friedel-Crafts acylation at the C6 position.[1]
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The product, ethyl 7-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate , typically precipitates out of the diphenyl ether.
-
Dilute with hexane or diethyl ether to maximize precipitation.[1]
-
Filter the solid and wash extensively with hexane to remove traces of Dowtherm A.[1]
-
-
Hydrolysis & Decarboxylation (Optional):
Expected Yield: 65–75% (over two steps).[1]
Figure 2: The Gould-Jacobs reaction pathway converting the aniline precursor to the quinoline scaffold.
Protocol B: Chemo-selective Suzuki-Miyaura Coupling
Method: Pd-Catalyzed Cross-Coupling on Unprotected Anilines Target: Functionalization of the C3-Bromine without protecting the amine.[1]
Rationale
Historically, free amines poison Palladium catalysts.[1] However, modern ligand systems allow for the direct coupling of 3-bromo-2-fluoroaniline with boronic acids. This preserves the -NH2 and -F groups for subsequent heterocycle formation (e.g., benzimidazole formation).[1]
Step-by-Step Methodology
Reagents:
-
3-Bromo-2-fluoroaniline (1.0 eq)[2]
-
Aryl Boronic Acid (1.2 eq)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos or X-Phos (4 mol%) OR Pd(dppf)Cl₂.
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.[1]
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
Workflow:
-
Preparation:
-
Catalysis:
-
Add the Pd catalyst and ligand.[1]
-
Seal the vial and heat to 80–100°C for 4–12 hours.
-
-
Work-up:
Key Insight: The fluorine atom at C2 creates a "ortho-effect," slightly twisting the ring.[1] High-activity ligands like S-Phos are recommended to overcome steric crowding at the oxidative addition step.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization (Protocol A) | Incomplete condensation or polymerization. | Ensure Step 1 is complete (no free aniline) before heating to 250°C. Add intermediate slowly to hot Dowtherm.[1] |
| Pd-Catalyst Deactivation (Protocol B) | Free amine coordination to Pd.[1] | Increase catalyst loading to 5 mol%. Switch to Pd(dppf)Cl₂·DCM which is more robust against amines.[1] |
| Regio-isomers in Nitration | If nitrating this core... | Nitration of 3-bromo-2-fluoroaniline typically occurs at C6 (para to Br, ortho to NH2), not C4. Verify via NMR. |
| Solubility | Poor solubility of intermediates.[1] | The quinoline ester (Protocol A) is very insoluble.[1] Use hot DMF or acetic acid for recrystallization.[1] |
References
1.
Sources
regioselective reactions of 3-Bromo-2-fluoroaniline
Application Note: Regioselective Functionalization of 3-Bromo-2-fluoroaniline
Executive Summary
3-Bromo-2-fluoroaniline (CAS: 58534-95-5) is a high-value pharmacophore scaffold used extensively in the synthesis of Type I and Type II kinase inhibitors (e.g., BRAF, MEK inhibitors).[1][2][3][4] Its unique 1,2,3-substitution pattern offers a "chemical chessboard" where the interplay of steric crowding and electronic directing effects allows for highly specific regioselective functionalization. This guide details the chemo-electronic profile of the molecule and provides validated protocols for orthogonal functionalization: C–N bond derivatization, C–C cross-coupling at the bromide handle, and regioselective electrophilic aromatic substitution (EAS) at the C4 position.
Part 1: Chemo-Electronic Profile & Reactivity Analysis
To design successful syntheses, one must understand the competing forces on the benzene ring. 3-Bromo-2-fluoroaniline presents a crowded "buttressed" environment.[1][3]
Electronic Directing Effects
-
Amino Group (-NH₂ at C1): The strongest activator.[1][3] It directs electrophiles to the ortho (C6) and para (C4) positions.[1]
-
Fluorine Atom (-F at C2): A weak deactivator (inductive) but an ortho/para director (resonance).[1][3] It directs to C3 (blocked) and C5.[1][3]
-
Bromine Atom (-Br at C3): A deactivator and ortho/para director.[1][3] It directs to C2 (blocked), C4, and C6.
The "Ortho-Effect" and Steric Landscape
The 1,2,3-trisubstitution pattern creates significant steric strain.[3]
-
C4 Position (Para to -NH₂): This is the electronically most favorable site for Electrophilic Aromatic Substitution (EAS) due to the strong para-directing effect of the amine.[1] However, it is sterically flanked by the bulky Bromine atom at C3.
-
C6 Position (Ortho to -NH₂): This site is less sterically hindered (flanked by H and NH₂) but is electronically less favored than the para position for many electrophiles.[1][3]
-
Reactivity Verdict: Under kinetic control and standard conditions, C4 substitution dominates despite the steric hindrance from the adjacent bromine, driven by the overwhelming electronic activation from the para-amino group.
Acidity (pKa)
The conjugate acid of 3-bromo-2-fluoroaniline has a predicted pKa of ~2.[1][3]1. This is significantly lower than unsubstituted aniline (pKa ~4.6), indicating the amine is less basic and less nucleophilic due to the electron-withdrawing inductive effects of the ortho-F and meta-Br.[1][3] Implication: Nucleophilic attacks by this amine require stronger bases or more active electrophiles compared to standard anilines.[3]
Part 2: Reactivity Map & Visualization
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity pathways for 3-Bromo-2-fluoroaniline. The scaffold allows for sequential functionalization at N1, C3, and C4.
Part 3: Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3 Functionalization)
Objective: Couple an aryl boronic acid to the C3-Br position while preserving the free amine.[3] Challenge: Preventing amine coordination to the Pd catalyst and avoiding competitive C-N coupling (Buchwald-Hartwig).[1][3]
Reagents:
-
Coupling Partner: Aryl boronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for robustness with free amines.[1][3]
-
Base: K₂CO₃ (3.0 equiv)[1]
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the aniline (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Degassing: Add the solvent mixture (5 mL). Sparge with Argon or Nitrogen for 10 minutes.[3] Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][3]·DCM (0.03 mmol) quickly under positive inert gas pressure.[1][3] Cap the vial.
-
Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS.[1][3][5][6][7]
-
Checkpoint: The free amine usually does not interfere under these aqueous/basic conditions.[3] If conversion is low, increase temperature to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The free amine product is typically polar; expect elution at 20-40% EtOAc.[3]
Protocol B: Regioselective C4-Iodination (EAS)
Objective: Install an Iodine atom at the C4 position (para to amine) to create a 1,2,3,4-tetrasubstituted core. This allows for a second, orthogonal cross-coupling event later.[3]
Reagents:
-
Solvent: Acetonitrile (ACN) or DMF[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-bromo-2-fluoroaniline (1.0 mmol) in ACN (5 mL) in a round-bottom flask protected from light (foil-wrapped).
-
Addition: Cool the solution to 0°C (ice bath). Add NIS (1.05 mmol) portion-wise over 15 minutes.
-
Why Slow Addition? To prevent over-iodination or oxidation of the amine.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.
-
Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench unreacted iodine (solution turns from brown/red to yellow/colorless).
-
Extraction: Extract with EtOAc or DCM. Wash with water to remove succinimide byproduct.[3]
-
Isolation: Concentrate in vacuo. Recrystallization from Ethanol/Water is often sufficient, or use silica chromatography.[3]
Part 4: Data Summary & Troubleshooting
Table 1: Solvent Compatibility for Suzuki Coupling of Free Anilines
| Solvent System | Temp (°C) | Yield Profile | Notes |
| Dioxane/H₂O (4:1) | 85-100 | Excellent (>90%) | Best general purpose; solubilizes inorganic base well.[1][3] |
| Toluene/H₂O | 100 | Good (75-85%) | Requires phase transfer catalyst (e.g., TBAB) for best results.[1][3] |
| DMF (Anhydrous) | 100 | Moderate (50-60%) | Often leads to higher protodeboronation byproducts.[1][3] |
| Ethanol/H₂O | 80 | Good (70-80%) | Green alternative; ensure substrate solubility.[1][3] |
Troubleshooting Guide:
-
Problem: Low conversion in Suzuki coupling.
-
Problem: Mixture of C4 and C6 isomers during halogenation.
-
Problem: Formation of "Purple/Black" tars.
References
-
Regioselective Halogenation Context
-
Suzuki Coupling of Unprotected Anilines
-
Synthesis of Kinase Inhibitors (Encorafenib Context)
-
Chemical Property Data
Sources
- 1. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 5. 58534-95-5 | 3-Bromo-2-fluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 7. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tdcommons.org [tdcommons.org]
- 10. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: Scalable Synthetic Routes for 3-Bromo-2-fluoroaniline Derivatives
Abstract
3-Bromo-2-fluoroaniline and its derivatives are pivotal building blocks in the synthesis of high-value pharmaceutical and agrochemical compounds.[1][2] Their specific substitution pattern imparts unique physicochemical properties essential for biological activity. However, achieving regioselective synthesis of the 3-bromo isomer on a scalable basis presents significant challenges due to the complex directing effects of the amino and fluoro substituents. This document provides a detailed guide for researchers and process chemists on scalable and efficient synthetic strategies, focusing on methodologies that ensure high regioselectivity and yield. We will explore and contrast several key synthetic routes, provide detailed, field-tested protocols, and discuss the underlying chemical principles that govern their success.
Introduction: The Synthetic Challenge
The synthesis of specifically substituted anilines is a cornerstone of modern medicinal and process chemistry.[3] The 3-bromo-2-fluoroaniline scaffold is particularly valuable, but its preparation is not straightforward. Direct electrophilic bromination of 2-fluoroaniline is complicated by the powerful ortho-, para-directing nature of the amine group, leading to a mixture of isomers and polybrominated products, with the desired 3-bromo isomer being a minor component.[4] Therefore, achieving high purity and yield on a large scale necessitates more sophisticated, multi-step strategies that offer precise regiochemical control.
This guide will detail three primary scalable strategies:
-
Route A: Reduction of a Regio-defined Nitroaromatic Precursor
-
Route B: The Sandmeyer Reaction via Diazonium Salt Intermediate
-
Route C: Regiocontrol via a Sulfonation-Desulfonation Strategy
A comparative analysis of these routes will be provided to aid chemists in selecting the most appropriate method based on scalability, cost, and available resources.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route is a critical decision based on a trade-off between the number of steps, overall yield, cost of reagents, and operational complexity. The following diagram and table summarize the primary approaches discussed in this note.
Caption: High-level overview of the main synthetic routes.
| Parameter | Route A: Nitro Reduction | Route B: Sandmeyer Reaction | Route C: Sulfonation Strategy |
| Key Starting Material | 3-Bromo-2-fluoronitrobenzene | A suitable 2-fluoro-3-amino precursor | 2-Fluoroaniline |
| Typical No. of Steps | 1 (for this stage) | 2 (from amine) | 3 |
| Regioselectivity | Excellent (defined by precursor) | Excellent (defined by precursor) | Excellent (kinetically controlled) |
| Scalability: Pros | Often high yielding; clean reactions (catalytic hydrogenation). | Versatile for various substitutions.[5] | Uses cheap starting material; innovative low-temp desulfonation improves energy efficiency.[6] |
| Scalability: Cons | Requires synthesis of the nitro precursor. Metal reductants can generate significant waste. | Diazonium salts are unstable and require strict temperature control.[7] | Multi-step process; involves high-temperature sulfonation. |
Detailed Protocols and Methodologies
Route A: Reduction of 3-Bromo-2-fluoronitrobenzene
This approach is arguably the most direct for the final step, provided the nitroaromatic precursor is available. The conversion of a nitro group to an amine is a well-established and high-yielding transformation. The choice of reducing agent is critical for scalability.
Causality & Expertise: Catalytic hydrogenation is often preferred in industrial settings for its clean nature, producing water as the primary byproduct. However, it requires specialized high-pressure equipment. For laboratory to pilot-plant scale, reduction with tin(II) chloride offers a robust and reliable alternative that does not require specialized pressure reactors.[8] The reaction is driven by the transfer of electrons from Sn(II) to the nitro group in an acidic environment.
Detailed Protocol: Reduction using Tin(II) Chloride[8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), charge 3-bromo-2-fluoronitrobenzene (1.0 eq).
-
Solvent Addition: Add dioxane (or ethyl acetate) as the solvent, typically at a concentration of 0.5-1.0 M.
-
Reagent Addition: Add tin(II) chloride (SnCl₂, 5.0 eq) to the stirred solution.
-
Initiation: Add a few drops of 1 N hydrochloric acid to catalyze the reaction.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Take up the residue in ethyl acetate.
-
Carefully neutralize the mixture by washing with 1 N aqueous sodium hydroxide solution. Caution: This neutralization is exothermic.
-
Wash the organic phase sequentially with water and saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase in vacuo to yield crude 3-Bromo-2-fluoroaniline. The product can be further purified by column chromatography or distillation if necessary. A typical isolated yield for this reaction is >90%.[8]
Caption: Experimental workflow for the reduction of a nitro-precursor.
Route C: A Scalable Sulfonation-Bromination-Desulfonation Sequence
This elegant, multi-step route leverages a sulfonic acid group to act as a bulky, reversible blocking group, thereby directing the bromination to the desired meta-position relative to the fluorine atom. A patented method highlights a particularly scalable approach by optimizing the desulfonation step.[6]
Causality & Expertise: The key to this strategy is controlling the electrophilic aromatic substitution.
-
Sulfonation: In the first step, the bulky -SO₃H group is installed. Due to steric hindrance from the ortho-fluoro group, it preferentially adds to the para-position relative to the powerful activating amino group.
-
Bromination: With the para-position blocked, the subsequent bromination is directed to one of the remaining ortho-positions (relative to the amine), which is the desired 3-position of the final product.
-
Desulfonation: The final step removes the blocking group. The innovation in the cited patent is the use of anisole as a "sulfonic acid scavenger" in the presence of sulfuric acid. This allows the desulfonation to proceed at a much lower temperature (50-60 °C) compared to traditional high-temperature methods (often >150 °C), which is a significant advantage for industrial scalability, safety, and energy conservation.[6]
Detailed Protocol: Adapted from Patent CN116063184A[6]
Step 1: Sulfonation
-
Carefully add 2-fluoroaniline (1.0 eq) to concentrated (98%) sulfuric acid (3.0-4.0 eq).
-
Heat the mixture to 180-200 °C and maintain until the reaction is complete (monitor by suitable in-process control).
-
Cool the reaction mixture to room temperature. The product, 4-amino-3-fluorobenzene-1-sulfonic acid, will precipitate.
Step 2: Bromination
-
To the cooled mixture from Step 1, add hydrobromic acid and a hydrogen peroxide solution.
-
Gently heat the mixture to 35-45 °C to initiate the bromination.
-
After the reaction is complete, the intermediate 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide is isolated.
Step 3: Desulfonation
-
Dissolve the sulfonic acid intermediate from Step 2 in anisole.
-
Dropwise, add sulfuric acid to the solution.
-
Heat the mixture to 50-60 °C and maintain until the reaction is complete.
-
Perform a standard work-up involving neutralization, extraction with an organic solvent, and solvent removal to isolate the final product, 3-bromo-2-fluoroaniline.
This "one-pot" adaptation reduces intermediate isolation steps and minimizes aqueous waste streams, making it highly suitable for industrial production.[6]
Safety and Handling
Substituted anilines, including 3-bromo-2-fluoroaniline, should be handled with care as they are potentially toxic and can cause irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[11]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), and collect it in a sealed container for proper disposal.[12]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.[11]
Conclusion
While direct bromination of 2-fluoroaniline is not a viable scalable route to pure 3-bromo-2-fluoroaniline, several robust, multi-step strategies are available. For laboratory and pilot scales, the reduction of a pre-synthesized 3-bromo-2-fluoronitrobenzene precursor offers a high-yielding and reliable final step. For industrial-scale manufacturing, the sulfonation-bromination-desulfonation sequence presents a highly efficient and cost-effective approach, particularly with recent process optimizations that lower energy consumption. The choice of method will ultimately depend on the specific scale, economic constraints, and available starting materials of the project.
References
-
ResearchGate. (n.d.). Synthesis of substituted anilines and mesityl oxide derivatives. Available from: [Link]
- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]
-
WIPO Patentscope. (2023). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Available from: [Link]
-
Wikipedia. (n.d.). Aniline. Available from: [Link]
- Google Patents. (1996). JPH08295654A - Method for purifying aniline.
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 58534-95-5 | Product Name : 3-Bromo-2-fluoroaniline. Available from: [Link]
Sources
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-fluoroaniline by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-bromo-2-fluoroaniline and require a robust purification method using column chromatography. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a successful purification process.
Introduction: The Challenge of Purifying Substituted Anilines
3-Bromo-2-fluoroaniline is a valuable building block in organic synthesis. However, like many substituted anilines, its purification by silica gel column chromatography can be challenging. The basicity of the amine group can lead to strong interactions with the acidic silica gel surface, resulting in peak tailing, poor separation, and even degradation of the target compound. This guide will equip you with the knowledge and techniques to overcome these challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My 3-Bromo-2-fluoroaniline is streaking badly on the TLC plate. What does this indicate and how can I fix it?
A1: Streaking, or tailing, of an amine on a silica gel TLC plate is a classic sign of strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This interaction is primarily an acid-base interaction. To mitigate this, you need to neutralize the acidic sites on the silica gel.
-
Solution: Add a small amount of a volatile base to your TLC developing solvent. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). For example, if your solvent system is 9:1 Hexane:Ethyl Acetate, you would prepare a mixture of 90 mL Hexane, 10 mL Ethyl Acetate, and 0.5-1 mL of TEA. The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline to travel up the plate with less interaction, resulting in a more compact spot.[1][2][3]
Q2: I'm not getting good separation between my product and an impurity. How do I choose the right solvent system?
A2: The key to good separation is to find a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurities. The ideal Rf for the product on a TLC plate is typically between 0.2 and 0.4.[4]
-
Step-by-Step Solvent System Optimization:
-
Start with a non-polar system: Begin with a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. A good starting point is a 9:1 or 8:2 ratio of non-polar to polar solvent.
-
Run a TLC: Spot your crude material on a TLC plate and develop it in the chosen solvent system.
-
Analyze the result:
-
If all spots remain at the baseline, your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., to 7:3 or 6:4).
-
If all spots are at the top of the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., to 9.5:0.5).
-
-
Fine-tune the polarity: Make small, incremental changes to the solvent ratio until you achieve the desired separation with your product having an Rf in the target range. Remember to include 0.5-1% TEA in your final solvent system to prevent streaking.
-
Q3: My 3-Bromo-2-fluoroaniline seems to be decomposing on the column. What could be the cause and how can I prevent it?
A3: Decomposition of amines on silica gel is a known issue, again stemming from the acidity of the stationary phase. The prolonged contact time during column chromatography can exacerbate this problem.
-
Solutions:
-
Deactivate the silica gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent containing 1% TEA. This helps to neutralize the silica.[3]
-
Use an alternative stationary phase: If decomposition persists, consider using a less acidic stationary phase.
-
Work quickly: Do not let the column run unnecessarily long. Flash chromatography, where air or nitrogen pressure is used to speed up the elution, is highly recommended.[4][6][7]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. Eluent is not polar enough. 2. Strong adsorption to the silica gel. | 1. Gradually increase the polarity of your eluent. For example, if you are using 9:1 Hexane:EtOAc, switch to 8:2 or 7:3. 2. Add 1-2% methanol to your eluent to help displace the highly adsorbed compound. Ensure you have added TEA to your solvent system.[2] |
| Poor separation (co-elution of product and impurities) | 1. Inappropriate solvent system. 2. Overloading the column. 3. Column was packed improperly, leading to channeling. | 1. Re-optimize your solvent system using TLC to achieve better separation between the spots. 2. Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude material). Do not load more than 1-2% of the silica gel weight in crude material. 3. Ensure your column is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results.[8] |
| Product elutes too quickly (in the solvent front) | 1. Eluent is too polar. | 1. Decrease the polarity of your eluent. Start with a less polar solvent mixture. |
| Fractions are very dilute | 1. Column is too wide for the amount of sample. 2. Diffusion on the column. | 1. Use a narrower column. 2. Run the column faster using flash chromatography to minimize diffusion. |
Experimental Protocol: Column Chromatography of 3-Bromo-2-fluoroaniline
This protocol is a general guideline. The exact parameters should be optimized for your specific crude mixture based on TLC analysis.
1. Materials and Equipment:
-
Crude 3-Bromo-2-fluoroaniline
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Solvents: Hexane (or petroleum ether), Ethyl acetate, Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
2. Procedure:
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of your crude 3-Bromo-2-fluoroaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform TLC analysis with various ratios of Hexane:Ethyl Acetate containing 1% TEA to find a system where the Rf of the product is approximately 0.3.
Step 2: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, make a slurry of the silica gel in your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate with 1% TEA).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry. [8]
Step 3: Sample Loading
-
Dissolve your crude 3-Bromo-2-fluoroaniline in a minimal amount of your eluent or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to absorb.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with your eluent.
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by performing TLC on the collected fractions.
-
Once the desired product has completely eluted, you can increase the polarity of the solvent to flush out any remaining compounds.
Step 5: Analysis and Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-2-fluoroaniline.
-
Confirm the purity of the final product by TLC, NMR, and/or LC-MS.
Visualization of the Workflow
.dot
Caption: Workflow for the purification of 3-Bromo-2-fluoroaniline.
Safety Precautions
3-Bromo-2-fluoroaniline is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.
References
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
YouTube. (2020, August 28). Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel? Retrieved from [Link]
-
National Institutes of Health. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? : r/chemhelp. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography | Teledyne LABS [teledynelabs.com]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
preventing side reactions in the bromination of 2-fluoroaniline
Welcome to the technical support center for the selective bromination of 2-fluoroaniline. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important transformation. The synthesis of specifically substituted haloanilines, such as 4-bromo-2-fluoroaniline, is a critical step in the development of numerous pharmaceutical and agricultural agents.[1][2]
However, the high reactivity of the aniline scaffold presents significant challenges, frequently leading to a mixture of undesired side products. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high yield and selectivity in your reactions.
Understanding the Core Challenge: The High Activation of the Amino Group
The primary challenge in the bromination of 2-fluoroaniline stems from the powerful electron-donating nature of the amino (-NH₂) group. This group strongly activates the aromatic ring towards electrophilic aromatic substitution, making it highly susceptible to multiple substitutions and oxidation.[3][4] The fluorine atom, while deactivating, is not sufficient to temper this high reactivity. Consequently, three main side reactions are commonly encountered:
-
Over-bromination: The activated ring reacts rapidly with bromine, often leading to the formation of di- and tri-brominated products.[3][5][6][7]
-
Poor Regioselectivity: While the amino group is an ortho, para-director, the formation of multiple isomers is possible, complicating purification.[5][7][8]
-
Oxidation: Aniline and its derivatives are susceptible to oxidation by bromine, resulting in the formation of colored impurities and tars, which reduces yield and complicates work-up.[6]
The following sections address these specific issues in a question-and-answer format, providing both mechanistic explanations and practical, actionable solutions.
Troubleshooting & FAQs
Question 1: My reaction is producing significant amounts of 2,4,6-tribromo- and other poly-brominated products. How can I achieve mono-bromination?
Answer: This is the most common issue and is a direct result of the high reactivity of the aniline ring.[4] When molecular bromine (Br₂) is used, especially in a polar solvent like water, the reaction is often too fast and uncontrollable, leading to exhaustive bromination.[5][7]
Root Cause Analysis: The lone pair of electrons on the nitrogen atom of the amino group strongly donates into the benzene ring through resonance. This significantly increases the electron density at the ortho and para positions, making them extremely nucleophilic and prone to multiple attacks by the electrophile (Br⁺).[5][7]
Solution A: Amine Protection via Acetylation (Recommended)
The most robust and widely accepted method to prevent over-bromination is to temporarily "tame" the activating amino group by converting it to a less-activating acetamido (-NHCOCH₃) group.[6][9][10]
Why it works: The acetyl group is electron-withdrawing. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, making it less available for donation into the aromatic ring.[9] This moderately deactivates the ring, slowing down the reaction and allowing for controlled mono-substitution. The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position.[11]
Caption: Acetylation workflow to reduce amine reactivity.
Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline via Acetylation
Step 1: Acetylation of 2-Fluoroaniline
-
In a flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise, keeping the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-fluorophenyl)acetamide product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry thoroughly.
Step 2: Bromination of N-(2-fluorophenyl)acetamide
-
Dissolve the dried N-(2-fluorophenyl)acetamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or chloroform).[1]
-
Cool the solution to 0-5 °C.
-
In a separate flask, prepare a solution of molecular bromine (1.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the acetanilide solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction at this temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
-
Filter the precipitated 4-bromo-2-fluoroacetanilide, wash with water, and dry.
Step 3: Hydrolysis (De-protection)
-
Reflux the 4-bromo-2-fluoroacetanilide in a mixture of aqueous ethanol and concentrated hydrochloric acid until TLC indicates the disappearance of the starting material.
-
Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, 4-bromo-2-fluoroaniline.
-
Filter, wash with water, and dry. Recrystallize if necessary.
Solution B: Use of Milder Brominating Agents and Controlled Conditions
If avoiding a protection-deprotection sequence is necessary, careful selection of reagents and reaction conditions is critical.
Why it works: Milder reagents are less reactive and generate the electrophilic bromine species more slowly. Low temperatures decrease the reaction rate, allowing for better control. Aprotic, non-polar solvents can also temper the reaction by not promoting the ionization of the Br-Br bond as effectively as polar solvents.[7]
Comparison of Brominating Systems
| Reagent System | Solvent | Temperature | Key Advantages & Considerations |
| Br₂ / CH₂Cl₂ [1] | Methylene Chloride | 0 °C to RT | Simple, but requires strict 1:1 stoichiometry. Risk of over-bromination remains. |
| N-Bromosuccinimide (NBS) [12] | Acetonitrile, DMF | 0 °C to RT | Milder than Br₂. Easier to handle. Often provides better regioselectivity.[1] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) [13] | DMF | -30 °C to -20 °C | Highly selective for the 4-position, minimizes dibromination. Requires very low temperatures.[13] |
| Br₂ / Quaternary Ammonium Bromide Catalyst [1] | Methylene Chloride | RT | Catalytic cycle generates a controlled amount of the active brominating species. High yield and selectivity reported.[1] |
Question 2: I'm getting a mixture of isomers, including 6-bromo-2-fluoroaniline. How can I improve the para-selectivity?
Answer: Achieving high regioselectivity is crucial for avoiding difficult purification steps. The formation of the ortho (6-bromo) isomer competes with the desired para (4-bromo) product.
Root Cause Analysis: The -NH₂ and -F groups have competing directing effects. The -NH₂ group is a powerful ortho, para-director. The -F group is a weak deactivator but is also an ortho, para-director. The ultimate regioselectivity is determined by a combination of sterics and electronics. The stability of the intermediate carbocation (the sigma complex or arenium ion) is key. The para-substituted intermediate is generally more stable and formed faster due to less steric hindrance.[14][15]
Caption: Competing pathways for bromination of 2-fluoroaniline.
Solutions to Improve para-Selectivity:
-
Amine Protection: As described in Question 1, using an N-acetyl protecting group is highly effective. The steric bulk of the -NHCOCH₃ group strongly disfavors substitution at the adjacent ortho position, making the para position the overwhelmingly favored site of reaction.[11] This is the most reliable method.
-
Low Reaction Temperatures: Running the reaction at very low temperatures (e.g., -30 °C or below) can increase selectivity.[13] At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which corresponds to the formation of the more stable para-substituted intermediate. A patent describes the use of dibromantin in DMF at -34 °C to -23 °C for highly selective 4-position bromination.[13]
-
Choice of Solvent: Aprotic, non-polar solvents are generally preferred. A patent for the catalytic bromination of 2-fluoroaniline lists hexane, carbon tetrachloride, and methylene chloride as suitable solvents, as they can help precipitate the product as its hydrobromide salt, preventing further reaction and potential isomerization.[1]
Question 3: My reaction mixture is turning dark brown/black and I'm getting a low yield of an impure product. What is causing this?
Answer: The formation of dark, tarry materials is a classic sign of aniline oxidation.
Root Cause Analysis: Aniline and its derivatives are easily oxidized, and bromine is a potent oxidizing agent. The amino group can be oxidized to form nitroso, nitro, and various polymeric species, which are often intensely colored.[6] This side reaction consumes both your starting material and reagent, leading to poor yields and difficult purification.
Solutions to Prevent Oxidation:
-
Protect the Amine Group: Acetylation (Solution 1A) is again a primary solution. The acetamido group is significantly more resistant to oxidation than a free amino group.[9]
-
Strict Temperature Control: Maintain low temperatures throughout the reaction and especially during the addition of the brominating agent. Exotherms can accelerate oxidative side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions, particularly if the reaction is sensitive or run for an extended period.
-
Controlled Reagent Addition: Add the brominating agent slowly and sub-surface if possible. This prevents localized high concentrations of bromine, which can promote oxidation.
-
Use of Milder Reagents: N-bromosuccinimide (NBS) is generally less oxidizing than molecular bromine and is a good alternative if oxidation is a persistent problem.[16] Another approach involves generating bromine in situ from a bromide salt (like NaBr or NH₄Br) and an oxidant (like Oxone®), which can maintain a low, steady concentration of the active brominating species.[17]
Summary and Key Takeaways
Caption: Decision workflow for troubleshooting bromination reactions.
For the selective mono-bromination of 2-fluoroaniline at the 4-position, the most reliable and broadly applicable strategy is the protection of the amino group via acetylation. This single procedural change simultaneously addresses all three major challenges: it prevents over-bromination, ensures high para-regioselectivity, and minimizes oxidative side reactions. Where a protection-free synthesis is required, a carefully optimized combination of a mild brominating agent, low temperature, and an aprotic solvent is the recommended approach.
References
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. (2022). Khan Academy.[Link]
- Catalytic bromination of 2-fluoroaniline. (1991).
-
Aniline. (n.d.). Wikipedia.[Link]
- Selective halogenation of 2-fluoroaniline. (1984).
-
Reaction of Aniline With Bromine. (2020). Ekeeda.[Link]
-
Bromination of Aniline (video). (n.d.). Khan Academy.[Link]
-
Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.[Link]
-
During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? (2021). Quora.[Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. (n.d.). ResearchGate.[Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry.[Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.[Link]
- Preparation method of 2-bromo-5-fluoroaniline. (2013).
-
A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Synfacts.[Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.[Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). ResearchGate.[Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. (2007). The Journal of Organic Chemistry - ACS Publications.[Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society.[Link]
- Method for the bromination of aromatic compound. (1990).
-
Reactions of Aniline. (n.d.). Chemistry Steps.[Link]
-
Electrophilic substitution of Aniline/Activating group/-NHCOCH3 is less activating than -NH2group. (2021). YouTube.[Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.[Link]
-
When synthesizing para-nitroaniline from aniline, which protection strategy is commonly employed to prevent polysubstitution? (n.d.). Pearson+.[Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate.[Link]
- Preparation method of 2-bromo-4-fluoroacetanilide. (2015).
-
A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. (2006). ResearchGate.[Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube.[Link]
-
Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. (2015). PubMed.[Link]
Sources
- 1. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Bromination - Common Conditions [commonorganicchemistry.com]
- 17. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of 3-Bromo-2-fluoroaniline
Ticket ID: #SC-3B2F-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization and Troubleshooting of Sterically Congested, Unprotected Haloanilines
Executive Summary
Coupling 3-Bromo-2-fluoroaniline presents a "perfect storm" of catalytic challenges: the substrate contains a catalyst-poisoning free amine (
This guide provides a validated, self-correcting workflow to overcome these barriers without requiring amine protection, utilizing Buchwald Precatalyst technology.
Module 1: The "Why" – Root Cause Analysis
Before attempting the protocol, understand the three failure modes specific to this substrate.
The Amine Trap (Catalyst Poisoning)
The primary failure mode is the coordination of the free aniline nitrogen to the Palladium center.
-
Mechanism: In standard systems, the
acts as a ligand, displacing labile phosphines (like ). This forms an unreactive off-cycle "Pd-amine" complex, effectively shutting down the catalytic cycle. -
Solution: You must use a ligand that is bulky enough to sterically preclude the amine from binding to the Pd center.
The Ortho-Fluorine Effect
The fluorine atom at the 2-position (ortho to the bromide) creates a specific steric pocket.
-
Impact: While Fluorine is small (Van der Waals radius
Å), its position creates significant resistance during the transmetallation step. -
Electronic: The inductive withdrawal (
) of Fluorine activates the C-Br bond, but the resonance donation ( ) of the amine counteracts this. The net result is a substrate that requires a highly active catalyst to initiate oxidative addition.
Protodeboronation
If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridine or thiazole), the basic conditions required for Suzuki coupling often catalyze the hydrolysis of the C-B bond before coupling occurs.
Module 2: The Protocol (The Fix)
This protocol utilizes XPhos Pd G2 (Generation 2 Precatalyst). This system generates the active mono-ligated Pd(0) species at room temperature and is impervious to amine poisoning.
Reagent Table
| Reagent | Equiv. | Role | Critical Note |
| 3-Bromo-2-fluoroaniline | 1.0 | Electrophile | Use high purity (>98%). |
| Boronic Acid/Ester | 1.2 - 1.5 | Nucleophile | Excess required to account for protodeboronation. |
| XPhos Pd G2 | 0.02 (2 mol%) | Catalyst | Do not use Pd(PPh3)4 or Pd(dppf)Cl2. |
| 2.0 - 3.0 | Base | Mild base minimizes side reactions compared to alkoxides. | |
| THF : Water (4:1) | Solvent | 0.2 M | Biphasic system is essential for inorganic base solubility. |
Step-by-Step Methodology
-
Vessel Prep: Charge a reaction vial with a stir bar. If using a boronic acid prone to instability, purge the vial with Nitrogen/Argon before adding solids.
-
Solids Addition: Add 3-Bromo-2-fluoroaniline (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add XPhos Pd G2 (2 mol%).
-
Note: If XPhos Pd G2 is unavailable, SPhos Pd G2 is a viable alternative for sterically hindered substrates.
-
-
Solvent & Degassing: Add the THF/Water mixture. Sparge with inert gas for 5 minutes (bubbling gas directly into liquid) or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of active Pd(0).
-
Reaction: Seal the vessel. Heat to 60°C .
-
Checkpoint: Monitor by TLC/LCMS at 1 hour. Active catalysts like XPhos usually drive this reaction to completion < 2 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over
.
Module 3: Troubleshooting Logic (Visualized)
If the reaction fails, use this logic tree to diagnose the specific chemical failure.
Caption: Decision matrix for diagnosing Suzuki coupling failures based on crude reaction mixture analysis.
Module 4: Mechanistic Insight (The "Amine Trap")
Understanding why standard catalysts fail is crucial for trusting the XPhos solution. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive amine coordination.
Caption: The "Off-Cycle Trap" (Red) occurs when the substrate amine binds to Pd. Bulky ligands (XPhos) physically block this path, forcing the cycle towards Transmetallation.
Frequently Asked Questions (FAQs)
Q: Do I need to protect the aniline (e.g., as a Boc-carbamate) before coupling? A: With modern Buchwald precatalysts (XPhos, SPhos, RuPhos), no . These ligands are sufficiently electron-rich and bulky to prevent the amine from poisoning the catalyst. Protecting/deprotecting adds two unnecessary synthetic steps and reduces overall yield.
Q: My reaction stalled at 60% conversion. Should I add more catalyst? A: Generally, no. If the catalyst has died (precipitated as Pd black), adding more usually results in diminishing returns. Instead, check if your boronic acid has degraded (protodeboronation). Add more boronic acid (0.5 equiv) and a fresh portion of base, rather than more Pd.
Q: Can I use
Q: The product and starting material have the same Rf on TLC. A: This is common with haloanilines. The free amine dominates the polarity.
-
Tip: Treat a TLC aliquot with a drop of benzoyl chloride or acetic anhydride. The resulting amide derivatives often separate much better, allowing you to distinguish Product-NHBz from SM-NHBz.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Scope and Reactivity." Sigma-Aldrich Technical Bulletin.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.
-
Bruno, N. C., et al. (2013). "Rapidly Initiating Pd-Precatalyst for the Suzuki–Miyaura Coupling of Hindered Substrates." Chemical Science, 4, 916-920.
Navigating Thermal Challenges in 3-Bromo-2-fluoroaniline Chemistry: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the precise control of reaction parameters is paramount to achieving desired outcomes. This is particularly true when working with highly reactive intermediates such as 3-Bromo-2-fluoroaniline. The strategic placement of bromine and fluorine atoms on the aniline ring imparts unique chemical properties, making it a valuable building block in the synthesis of complex molecules. However, this reactivity also presents significant challenges, especially concerning temperature management. This technical support center provides a comprehensive guide to understanding and controlling temperature in reactions involving 3-Bromo-2-fluoroaniline, offering troubleshooting advice and frequently asked questions to ensure safe and successful experimentation.
The Critical Role of Temperature in 3-Bromo-2-fluoroaniline Reactions
The thermal sensitivity of reactions involving 3-Bromo-2-fluoroaniline stems from several factors. The aniline functional group is susceptible to oxidation and side reactions at elevated temperatures. Furthermore, many transformations involving this compound, such as diazotization and cross-coupling reactions, are often exothermic. Inadequate temperature control can lead to a cascade of undesirable events, including reduced yield, formation of impurities, and in worst-case scenarios, dangerous runaway reactions. Understanding the thermal profile of each reaction step is not merely a suggestion but a critical safety and quality control measure.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems that may arise during reactions with 3-Bromo-2-fluoroaniline, providing a systematic approach to diagnosis and resolution.
Issue 1: Low Yield in Sandmeyer Reaction (Diazotization-Substitution)
Question: My Sandmeyer reaction using 3-Bromo-2-fluoroaniline is consistently giving low yields of the desired product. What are the likely temperature-related causes?
Answer: The Sandmeyer reaction is a two-step process, and temperature control is critical in the initial diazotization step. The intermediate aryl diazonium salt is notoriously unstable at higher temperatures.
-
Causality: The diazonium salt of 3-Bromo-2-fluoroaniline, once formed, can readily decompose, leading to the formation of undesired phenols and other byproducts. This decomposition is highly temperature-dependent.
-
Troubleshooting Steps:
-
Strict Temperature Control during Diazotization: It is imperative to maintain the reaction temperature between 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite).[1] Use of a well-calibrated thermometer and an efficient cooling bath (ice-salt or a cryocooler) is essential.
-
Slow Reagent Addition: The addition of the diazotizing agent should be done dropwise to prevent localized hotspots. A rapid addition can cause a sudden exotherm that is difficult to control.
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent substitution step. Allowing it to warm up will lead to significant decomposition.
-
Pre-chilled Reagents: Ensure that all solutions and reagents are pre-chilled to the target temperature before mixing.
-
Issue 2: Poor Selectivity and Impurity Formation in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with 3-Bromo-2-fluoroaniline and observing the formation of significant impurities, leading to difficult purification. How can temperature be optimized to improve selectivity?
Answer: While Suzuki-Miyaura reactions are generally robust, their selectivity can be highly sensitive to temperature, especially with sterically hindered or electronically complex substrates like 3-Bromo-2-fluoroaniline.
-
Causality: Elevated temperatures can lead to several side reactions, including homo-coupling of the boronic acid, dehalogenation of the starting material, and catalyst decomposition. The steric hindrance from the ortho-fluorine and the electronic nature of the substituents can influence the optimal temperature for the desired cross-coupling pathway over these side reactions.
-
Troubleshooting Steps:
-
Temperature Screening: If you are observing significant byproduct formation, it is advisable to run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 70 °C, 90 °C) to identify the optimal range. For some sterically hindered anilines, lower temperatures have been shown to improve yields.[2]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial and can influence the optimal reaction temperature. Some modern catalysts are designed to be highly active at lower temperatures.
-
Controlled Heating: Use a reliable heating system (e.g., an oil bath with a temperature controller or a heating mantle with a thermocouple) to ensure a stable and uniform reaction temperature. Avoid localized overheating, which can occur with direct heating on a hot plate.
-
Issue 3: Reaction Appears to Stall or Proceed Slowly
Question: My reaction with 3-Bromo-2-fluoroaniline is proceeding much slower than expected, or seems to have stalled. Could this be a temperature issue?
Answer: While high temperatures can be detrimental, temperatures that are too low can also be problematic, leading to incomplete reactions.
-
Causality: Every reaction has a specific activation energy that must be overcome for it to proceed at a reasonable rate. If the reaction temperature is too low, the kinetic energy of the molecules may be insufficient to initiate or sustain the reaction.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If a reaction is sluggish at a lower temperature, a gradual and controlled increase in temperature can be attempted. Monitor the reaction progress closely by techniques like TLC or LC-MS as you increase the temperature in small increments (e.g., 10 °C).
-
Solvent Choice: The boiling point of your solvent will limit the maximum achievable reaction temperature. Ensure your chosen solvent is appropriate for the desired temperature range.
-
Re-evaluate Catalyst Activity: In some cases, the catalyst may require a certain temperature to become fully active. Consult the literature for the optimal temperature range for your specific catalyst system.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 3-Bromo-2-fluoroaniline?
A1: 3-Bromo-2-fluoroaniline should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3] Keeping it at room temperature in a tightly sealed container is generally acceptable for short-term storage. For long-term storage, refrigeration may be considered to minimize potential degradation.
Q2: Are reactions involving 3-Bromo-2-fluoroaniline typically endothermic or exothermic?
A2: Many common reactions involving anilines, such as diazotization and certain cross-coupling reactions, are exothermic. It is crucial to assume that any new reaction with 3-Bromo-2-fluoroaniline has the potential to be exothermic and to take appropriate precautions, such as controlled reagent addition and efficient cooling.
Q3: What are the signs of a potential runaway reaction?
A3: A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. Early warning signs can include a sudden increase in the reaction rate, a temperature rise that is difficult to control with the cooling system, and gas evolution. It is essential to have a clear emergency plan in place, which may include a quenching procedure or an emergency cooling system.
Q4: How can I accurately monitor the internal temperature of my reaction?
A4: For accurate temperature monitoring, a thermocouple or a calibrated thermometer should be placed directly into the reaction mixture. The temperature reading from the heating mantle or oil bath can be significantly different from the internal reaction temperature, especially for viscous mixtures or during highly exothermic events.
Q5: Does the presence of the fluorine and bromine atoms affect the thermal stability of 3-Bromo-2-fluoroaniline?
Experimental Protocols and Data
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagent/Catalyst System | Recommended Temperature Range (°C) | Key Considerations |
| Diazotization | NaNO₂, HCl | 0 - 5 | Strict temperature control is critical to prevent diazonium salt decomposition. |
| Sandmeyer (Bromination) | CuBr | 20 - 60 | Temperature can influence reaction rate and selectivity.[4] |
| Suzuki-Miyaura Coupling | Pd catalyst, base | 70 - 100 | Optimization may be required; lower temperatures can improve yield with hindered substrates.[2] |
Protocol 1: General Procedure for Diazotization of 3-Bromo-2-fluoroaniline
-
Dissolve 3-Bromo-2-fluoroaniline in a suitable acidic solution (e.g., HBr/H₂O) in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes) before proceeding to the next step.
Visualizing Reaction Control
Diagram 1: Decision Tree for Troubleshooting Low Yield in a Sandmeyer Reaction
Caption: Troubleshooting flowchart for low Sandmeyer reaction yields.
Diagram 2: Key Factors Influencing Temperature Control
Caption: Core considerations for effective temperature management.
Conclusion
Effective temperature control is a cornerstone of successful and safe synthesis when working with 3-Bromo-2-fluoroaniline. By understanding the underlying principles of thermal effects on reaction kinetics and stability, and by adopting a systematic approach to troubleshooting, researchers can mitigate risks and optimize outcomes. This guide serves as a foundational resource, and it is always recommended to consult relevant literature and safety data sheets before undertaking any new experimental work.
References
-
Siméon, F., et al. (2018). Halogenation reactions of 2-amino-1,3-thiazoles in the presence of CuBr/CuBr2 for the preparation of monohalo and dihalo 1,3-thiazole derivatives. RSC Advances, 8(32), 17897-17906. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available at: [Link]
-
Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24-27. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]
-
Ghaffari, M., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(43), 28243-28247. Available at: [Link]
-
Singh, R., et al. (2021). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 133(4), 1-8. Available at: [Link]
-
Shah, P. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Engineering Research & Technology, 11(5), 1-5. Available at: [Link]
-
Butt, M. S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Frontiers in Chemistry, 10, 852 Sandmeyer. Available at: [Link]
-
Zhang, W., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Angewandte Chemie International Edition, 57(42), 13995-13999. Available at: [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
-
Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 918. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis. Retrieved from [Link]
-
Gáspár, M., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Polymers, 14(15), 3141. Available at: [Link]
-
Salisu, A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Analytical Methods in Chemistry, 2024, 1-13. Available at: [Link]
-
ResearchGate. (2016). Kinetic Study of Decomposition of Ibuprofen under Isothermal Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]
-
IChemE. (1995). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]
-
ResearchGate. (2019). Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. Retrieved from [Link]
-
Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]
Sources
- 1. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-2-fluoroaniline
Welcome to the dedicated technical support guide for the synthesis and workup of 3-Bromo-2-fluoroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice to ensure the successful isolation of your target compound with high purity and yield.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the workup procedure for 3-bromo-2-fluoroaniline, offering explanations and actionable solutions.
Q1: My reaction mixture has turned into a thick, unmanageable slurry after quenching. What should I do?
A1: This is a common issue, often caused by the precipitation of salts or the product itself, especially if the reaction was performed at a low temperature and quenched with an aqueous solution.
-
Immediate Action: Add a sufficient amount of an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) to dissolve the product and facilitate stirring. Gentle warming may also be necessary but should be done cautiously to avoid decomposition of the product or boiling of the solvent.
-
Preventative Measure: When quenching the reaction, add the quenching solution slowly with vigorous stirring. It is also beneficial to allow the reaction mixture to warm to room temperature before quenching.
Q2: During the aqueous workup, I am observing emulsion formation. How can I break it?
A2: Emulsion formation is frequent when dealing with anilines due to their ability to act as surfactants, especially in the presence of salts.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of the organic components in the aqueous layer.
-
Filtration: If solid particles are present and contributing to the emulsion, filtering the mixture through a pad of Celite® can be effective.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Q3: My final product has a pink or reddish hue. What is the cause and how can I remove it?
A3: The discoloration is typically due to the presence of oxidized impurities. Anilines are susceptible to air oxidation, which forms colored byproducts.
-
Purification Strategy:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal. The charcoal will adsorb the colored impurities.
-
Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If other purification methods fail, column chromatography using silica gel is a reliable option for obtaining a pure, colorless product.
-
Q4: The NMR spectrum of my product shows the presence of starting material (2-fluoroaniline). How can I remove it?
A4: The presence of unreacted starting material indicates an incomplete reaction or inefficient purification.
-
Workup Modification: During the aqueous workup, an acidic wash can be employed to remove the more basic 2-fluoroaniline.
-
Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The 2-fluoroaniline will be protonated to form a water-soluble salt, which will partition into the aqueous phase. The desired product, 3-bromo-2-fluoroaniline, is less basic due to the electron-withdrawing effect of the bromine atom and will remain in the organic layer.
-
Caution: Be sure to neutralize the organic layer with a base wash (e.g., saturated aqueous sodium bicarbonate) and then wash with brine before drying.
-
Q5: What is the best way to remove residual N-bromosuccinimide (NBS) or its byproduct, succinimide?
A5: NBS is a common brominating agent, and both it and its succinimide byproduct can be contaminants.
-
Workup Protocol:
-
Quenching: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite. This will react with any unreacted NBS.
-
Aqueous Washes: Succinimide has some water solubility and can be removed with successive aqueous washes. Washing the organic layer with water and then brine is typically effective.
-
Base Wash: A wash with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) can help to deprotonate and dissolve the succinimide into the aqueous layer.
-
Detailed Experimental Workup Protocol
This protocol assumes the bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Materials:
-
Reaction mixture containing 3-bromo-2-fluoroaniline
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Charcoal (optional)
-
Celite® (optional)
-
Rotary Evaporator
-
Separatory Funnel
-
Filter Funnel and Flask
Procedure:
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M aqueous sodium thiosulfate solution with vigorous stirring to quench any unreacted NBS. Continue stirring for 10-15 minutes.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent like acetonitrile, add an organic solvent like ethyl acetate and water to create two distinct phases.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of the organic solvent (e.g., ethyl acetate).
-
Combine all organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
1 M HCl to remove unreacted 2-fluoroaniline.
-
Saturated aqueous NaHCO₃ to neutralize any residual acid and remove succinimide.
-
Brine to remove the bulk of the water.
-
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent. If discoloration is an issue, this is the point to perform a charcoal treatment before final filtration.
-
-
Solvent Removal and Isolation:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 3-bromo-2-fluoroaniline can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visual Workflow
The following diagram illustrates the general workup procedure for the synthesis of 3-Bromo-2-fluoroaniline.
Caption: Workflow for the workup and purification of 3-Bromo-2-fluoroaniline.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Yield | 70-90% | Highly dependent on reaction conditions and purification method. |
| Purity (by HPLC) | >98% | After recrystallization or column chromatography. |
| Organic Solvent Volume | 5-10 mL per mmol of starting material | For extraction and washing steps. |
| Aqueous Wash Volume | 2-3 mL per mmol of starting material | For each wash step. |
References
Technical Support Center: Byproduct Identification in 3-Bromo-2-fluoroaniline Reactions by GC-MS
Welcome to the technical support center for the analysis of 3-Bromo-2-fluoroaniline reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize 3-Bromo-2-fluoroaniline as a key intermediate and need to confidently identify and troubleshoot byproduct formation using Gas Chromatography-Mass Spectrometry (GC-MS). As a pivotal building block in medicinal chemistry, particularly in cross-coupling reactions, understanding its reactivity and potential side reactions is critical for ensuring the purity and efficacy of target molecules.
This document moves beyond a simple list of procedures. It is structured as a series of practical, scenario-based questions and answers to provide not just the 'how,' but the fundamental 'why' behind each analytical step and troubleshooting decision.
Section 1: Proactive Byproduct Analysis & Initial GC-MS Setup
Before encountering a specific problem, establishing a robust analytical method is paramount. This section addresses the foundational questions of method development for monitoring reactions involving 3-Bromo-2-fluoroaniline.
Q1: I'm planning a Suzuki-Miyaura coupling with 3-Bromo-2-fluoroaniline. What potential byproducts should I anticipate and how do I configure my GC-MS to detect them?
A1: Expert Analysis & Recommended Protocol
In a typical Suzuki-Miyaura reaction, where an aryl halide (3-Bromo-2-fluoroaniline) is coupled with a boronic acid, several side reactions can occur.[1][2] Proactive identification requires a GC-MS method capable of separating structurally similar compounds and a foundational understanding of the potential byproduct landscape.
Common Byproducts to Expect:
-
Homocoupling of Boronic Acid: The boronic acid reagent can couple with itself, especially in the presence of oxygen, forming a symmetrical biaryl compound.[3]
-
Dehalogenation (Protonolysis): The bromine atom on 3-Bromo-2-fluoroaniline can be replaced by a hydrogen atom from the solvent or trace water, yielding 2-fluoroaniline.[4]
-
Homocoupling of Aryl Halide: Two molecules of 3-Bromo-2-fluoroaniline can couple to form a bromo-fluoro-biphenyl diamine derivative.
-
Starting Material Impurities: Commercial 3-Bromo-2-fluoroaniline may contain isomers (e.g., 4-Bromo-2-fluoroaniline, 5-Bromo-2-fluoroaniline) or precursors like 2-fluoroaniline from its synthesis.[5][6]
Visualizing Potential Reaction Pathways
The following diagram illustrates the desired reaction alongside common side reactions.
Caption: Suzuki-Miyaura reaction pathway and common side reactions.
Recommended GC-MS Protocol:
This protocol provides a robust starting point for separating the parent compound from its likely byproducts.
| Parameter | Recommendation | Rationale (The 'Why') |
| GC Column | Mid-polarity, e.g., 5% Phenyl Methylpolysiloxane (DB-5ms, ZB-5ms) | This stationary phase provides excellent resolution for aromatic and halogenated compounds, separating isomers effectively. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of aniline derivatives without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and peak fronting, which is crucial for accurate quantification of major components. |
| Oven Program | Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A moderate starting temperature helps focus analytes at the column head, while the ramp effectively separates compounds with varying boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI), balancing ionization efficiency with minimizing thermal degradation in the source. |
| MS Quad Temp. | 150 °C | Standard temperature to maintain ion path cleanliness and consistent performance. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible, library-searchable fragmentation patterns, which are essential for identifying unknown byproducts.[7] |
| Scan Range | 45 - 450 m/z | This range covers the molecular weight of expected products and byproducts while excluding low-mass solvent ions. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific analytical challenges you may encounter during your experiments.
Q2: My chromatogram shows severe peak tailing for all aniline-containing compounds. What is the cause and how can I fix it?
A2: Expert Explanation & Troubleshooting Steps
Peak tailing with amines is a classic GC problem. The primary cause is unwanted interaction between the basic amine group (-NH₂) and active sites within the GC system.[8] These active sites are often acidic silanol (-Si-OH) groups on the surface of the inlet liner or the front end of the GC column.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting amine peak tailing in GC.
Step-by-Step Actions:
-
Inlet Liner Maintenance (Most Common Cause): The inlet liner is the first point of contact for your sample. Over time, active sites become exposed.
-
Column Contamination: Non-volatile material from your sample can accumulate at the head of the column, creating active sites.
-
Action: Cool the oven, carefully remove the column from the inlet, and trim approximately 10-15 cm from the inlet end using a ceramic scoring wafer for a clean, square cut.[11] Reinstall the column.
-
-
Insufficient Temperature: If later-eluting (higher boiling point) compounds are tailing more than earlier ones, it could indicate cold spots in the system.
-
Action: Ensure the inlet and MS transfer line temperatures are at least 20°C higher than the final oven temperature to prevent condensation.[11]
-
Q3: I have an unexpected peak in my chromatogram. How do I use the mass spectrum to identify it as a reaction byproduct?
A3: Expert Explanation & Identification Strategy
Identifying an unknown peak involves a systematic interpretation of its mass spectrum, focusing on the molecular ion and key fragmentation patterns. Halogenated compounds like those derived from 3-Bromo-2-fluoroaniline have distinctive isotopic patterns that are crucial for identification.
Key Identification Steps:
-
Identify the Molecular Ion (M⁺): This is typically the highest m/z peak in the spectrum (excluding noise). For compounds containing a single bromine atom, you will see a characteristic "doublet" for the molecular ion: two peaks of nearly equal intensity, separated by 2 m/z units (due to the natural abundance of isotopes ⁷⁹Br and ⁸¹Br).
-
Check Isotopic Patterns: If your unknown is a dimer (containing two bromine atoms), the M⁺ peak will appear as a "triplet" with a relative intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 ions.
-
Analyze Fragmentation:
-
Loss of Halogens: Look for fragments corresponding to the loss of -Br (M-79/M-81) or -F (M-19).
-
Loss of Small Molecules: Aromatic amines often show a loss of HCN (M-27).[12]
-
Aniline Fragments: The base peak for aniline itself is often m/z 93, with other key fragments at m/z 65 and 66.[13] These may appear in the spectra of your byproducts.
-
Example Byproduct Interpretation Table:
| Potential Byproduct | Formula | MW (for ⁷⁹Br) | Key MS Features to Look For |
| 2-Fluoroaniline (Dehalogenated) | C₆H₆FN | 111.1 | M⁺ at m/z 111. No Br isotopic pattern. |
| Boronic Acid Homocoupling (R-R) | Varies | Varies | Will lack Br and F. Fragmentation depends on the 'R' group. |
| Aryl Halide Homocoupling | C₁₂H₈Br₂F₂N₂ | 377.8 (for ⁷⁹Br₂) | M⁺ region shows a 1:2:1 triplet at m/z 378, 380, 382. |
| Unreacted Starting Material | C₆H₅BrFN | 190.0 | M⁺ region shows a 1:1 doublet at m/z 190, 192. |
Section 3: Advanced FAQs
Q4: Can I differentiate between positional isomers (e.g., 3-Bromo-2-fluoroaniline vs. 5-Bromo-2-fluoroaniline) by GC-MS?
A4: Yes, but it relies primarily on chromatographic separation (GC), not mass spectrometry (MS). Positional isomers often have very similar, if not identical, mass spectra because they fragment in similar ways. To differentiate them:
-
Chromatography is Key: Your best tool is the GC column. A high-resolution capillary column (like a DB-5ms) will typically separate isomers based on small differences in their boiling points and polarity, resulting in distinct retention times.
-
Confirmation with Standards: The only definitive way to confirm the identity of an isomer is to run an authentic standard of that compound under the same GC-MS conditions and match the retention time.
Q5: My reaction is a Buchwald-Hartwig amination. Are the byproducts different from a Suzuki coupling?
A5: Yes, the byproduct profile can differ. While dehalogenation of the starting material can still occur, the primary byproducts unique to Buchwald-Hartwig aminations often involve the amine coupling partner and the phosphine ligand used in the palladium catalyst.[14][15][16]
-
Amine Homocoupling: The amine reagent can sometimes couple with itself.
-
Hydrodehalogenation: Similar to Suzuki reactions, replacement of the bromide with a hydrogen can be a significant side reaction.[17]
-
Ligand-Related Byproducts: Phosphine ligands can be oxidized or undergo other transformations, which may appear in your chromatogram, especially if the reaction is run under air or at high temperatures for extended periods.
References
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]
-
Name Reaction in Organic Chemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
- Google Patents.
- Google Patents.
-
PubChem. 5-Bromo-2-fluoroaniline. [Link]
-
University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Determination of Aniline in Soil by ASE/GC-MS. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
NIST. Mass spectra of fluorocarbons. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
LabRulez GCMS. Peak Shape Problems: Tailing Peaks. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
YouTube. Tailing Peaks - Part 1 - GC Troubleshooting Series. [Link]
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. [Link]
-
LCGC North America. Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
Phenomenex. GC Troubleshooting Guide. [Link]
-
Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]
Sources
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- 6. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
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- 12. whitman.edu [whitman.edu]
- 13. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Multi-Halogenated Anilines
Welcome to the technical support center for the synthesis of multi-halogenated anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the preparation of these crucial building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in achieving regioselectivity during the direct halogenation of anilines?
-
Why is my palladium catalyst deactivating during cross-coupling reactions to introduce halogens?
-
What are the most effective methods for purifying multi-halogenated anilines from complex reaction mixtures?
-
-
Troubleshooting Guides
-
Case Study 1: Poor Regioselectivity in Direct Bromination of a Dichloroaniline
-
Problem: Multiple isomers are forming, and the desired 2-bromo-4,6-dichloroaniline is the minor product.
-
Solution: A stepwise guide to optimizing reaction conditions and exploring alternative strategies.
-
-
Case Study 2: Stalled Suzuki Coupling for the Introduction of a Fluoro-Substituted Phenyl Group
-
Problem: The reaction fails to go to completion, with significant starting material remaining.
-
Solution: A diagnostic workflow to identify the root cause and rescue the synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the direct halogenation of anilines?
The primary challenge in the direct halogenation of anilines stems from the strong activating and ortho-, para-directing nature of the amino group. This often leads to a lack of selectivity, resulting in the formation of multiple halogenated isomers and over-halogenation. The high reactivity of the aniline ring system can make it difficult to control the extent and position of halogen introduction. For instance, direct bromination of aniline often yields a mixture of mono-, di-, and tri-substituted products, with the 2,4,6-tribromoaniline being a common outcome.
To overcome this, several strategies can be employed:
-
Protecting the Amino Group: Acylation of the amino group to form an anilide moderates its activating effect and introduces steric bulk, which can favor para-substitution. The protecting group can be removed later in the synthetic sequence.
-
Use of Milder Halogenating Agents: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer better control over the halogenation process compared to elemental halogens (Br₂ or Cl₂).
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly influence the regioselectivity of the reaction.
Q2: Why is my palladium catalyst deactivating during cross-coupling reactions to introduce halogens?
Palladium catalyst deactivation in cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, is a frequent issue when working with halogenated anilines. Several factors can contribute to this:
-
Ligand Degradation: The phosphine ligands commonly used in these reactions can be susceptible to oxidation or P-C bond cleavage under the reaction conditions, especially at elevated temperatures.
-
Formation of Inactive Palladium Species: The catalyst can aggregate to form inactive palladium black, particularly if the concentration of the active catalytic species is too high or if the reaction is not adequately stirred.
-
Substrate- or Product-Induced Deactivation: The aniline substrate or the multi-halogenated aniline product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. Impurities in the starting materials, such as other halides or coordinating species, can also act as catalyst poisons.
To mitigate catalyst deactivation, consider the following:
-
Ligand Choice: Employing sterically hindered and electron-rich ligands can enhance catalyst stability and activity. Buchwald's biarylphosphine ligands are often effective in this regard.
-
Reaction Conditions: Optimizing the reaction temperature, catalyst loading, and solvent can help to prolong the catalyst's lifetime. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can help to stabilize the active catalytic species.
Q3: What are the most effective methods for purifying multi-halogenated anilines from complex reaction mixtures?
The purification of multi-halogenated anilines can be challenging due to the similar physical properties of the various isomers and byproducts. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation. A careful screening of different solvent systems is often required.
-
Crystallization: If the desired product is a solid, fractional crystallization can be a powerful purification technique. This method relies on differences in solubility between the desired product and impurities in a given solvent or solvent mixture.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC can be employed. While more expensive and time-consuming than column chromatography, it often provides superior resolution.
-
Derivatization: In some cases, it may be advantageous to derivatize the crude product mixture to facilitate separation. For example, converting the anilines to their corresponding amides can alter their chromatographic behavior, making separation easier. The desired aniline can then be regenerated by hydrolysis of the purified amide.
Troubleshooting Guides
Case Study 1: Poor Regioselectivity in Direct Bromination of a Dichloroaniline
Problem: "I am attempting to synthesize 2-bromo-4,6-dichloroaniline by direct bromination of 3,5-dichloroaniline with Br₂ in acetic acid. However, I am observing the formation of multiple isomers, with the desired product being a minor component. How can I improve the regioselectivity of this reaction?"
Analysis and Solution:
The direct bromination of 3,5-dichloroaniline is complicated by the directing effects of both the amino group (ortho-, para-directing) and the chloro substituents (ortho-, para-directing, but deactivating). The amino group's powerful activating nature dominates, leading to bromination at the positions ortho and para to it (positions 2, 4, and 6). This results in a mixture of 2-bromo-3,5-dichloroaniline, 4-bromo-3,5-dichloroaniline, and 2,4-dibromo-3,5-dichloroaniline, in addition to the desired 2-bromo-4,6-dichloroaniline (which is often not the major product due to steric hindrance).
Troubleshooting Workflow:
Technical Support Center: Stabilizing 3-Bromo-2-fluoroaniline
Product: 3-Bromo-2-fluoroaniline CAS: 58534-95-5 Chemical Class: Halogenated Aromatic Amine Support Tier: Senior Application Scientist Level
Introduction: The Stability Imperative
3-Bromo-2-fluoroaniline is a critical intermediate in the synthesis of fluorinated pharmaceuticals and boronic acid derivatives. Like many electron-rich anilines, it possesses a "chemical wanderlust"—it is thermodynamically prone to oxidation and photolytic degradation.
When stored improperly, this compound transitions from a pristine off-white/pale yellow solid to a brown or deep purple tar. This is not merely a cosmetic issue; these oxidation products (azobenzenes, phenylhydroxylamines, and quinones) act as radical scavengers and catalyst poisons in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
This guide provides a self-validating system to maintain the integrity of your material.
Part 1: Degradation Dynamics (The "Why")
Q: My sample has turned from pale yellow to dark brown. What happened?
A: You are witnessing oxidative polymerization , likely accelerated by light.[1]
Anilines are electron-rich. The nitrogen lone pair facilitates the formation of anilino radicals (
-
Initiation: Oxygen abstracts a hydrogen atom (or electron transfer occurs), forming a radical.
-
Propagation: These radicals couple to form hydrazobenzenes, which oxidize further to azobenzenes (colored reds/oranges) or polymerize into complex aniline blacks (dark brown/black tars).
-
Catalysis: Light (UV/Vis) dramatically accelerates this process by exciting the aniline molecule, lowering the activation energy for radical formation.
Q: Is the material still usable if it is slightly discolored?
A: Proceed with caution. [1]
-
Trace Color (Pink/Light Brown): Often indicates <1% impurity. Usable for robust reactions (e.g., simple nucleophilic substitutions) but risky for sensitive catalytic cycles.[1]
-
Dark Brown/Black: Significant degradation (>5%). Do not use without purification. The impurities can chelate metal catalysts (Pd, Ni) and lower yields.[1]
Part 2: Optimized Storage Protocols (The "How")
To prevent degradation, you must break the "Fire Triangle" of aniline instability: Oxygen, Light, and Heat .[1]
Standard Operating Procedure (SOP): Long-Term Storage
| Parameter | Specification | Mechanism of Action |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen (Inert) | Removes the oxidant ( |
| Container | Amber Glass | Blocks UV/Vis radiation (200–450 nm) that triggers photolysis. |
| Sealant | Parafilm® + Teflon Tape | Prevents moisture ingress and oxygen diffusion. |
| Desiccant | Silica Gel packet (Secondary) | Prevents hydrolysis of the C-F or C-Br bond (rare, but possible).[1] |
Visual Workflow: The "Inert-Seal-Store" System
Figure 1: The "Inert-Seal-Store" workflow ensures the compound is never exposed to oxidative stressors for prolonged periods.[1]
Part 3: Troubleshooting & Rescue (The "Fix")
Q: I need to rescue a degraded (brown) sample. How do I purify it?
A: The most reliable method for 3-Bromo-2-fluoroaniline is an Acid-Base Extraction . This leverages the basicity of the amine to separate it from neutral oxidative impurities (azo compounds/tars).
Protocol: Acid-Base Rescue
-
Dissolve: Dissolve the dark solid in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidify: Extract with 1M HCl . The aniline protonates (
) and moves into the aqueous layer. The dark impurities (neutral) stay in the organic layer. -
Wash: Wash the aqueous layer 2x with fresh organic solvent to remove trapped impurities. The aqueous layer should be clear or pale pink.[1]
-
Basify: Slowly add 2M NaOH or saturated
to the aqueous layer until pH > 10. The aniline will crash out as a free base (cloudy emulsion). -
Extract: Extract the now-basic aqueous layer with Ethyl Acetate (3x).
-
Dry & Concentrate: Dry the combined organics over
, filter, and rotary evaporate.-
Result: You should recover a pale yellow/off-white solid.
-
Q: How do I verify purity after rescue?
A: Do not rely solely on color.
-
TLC: Run in Hexanes:Ethyl Acetate (e.g., 4:1).[1] Impurities often stay at the baseline or run with the solvent front.
-
1H NMR: Check for peak broadening or extra aromatic signals.
-
Melting Point: Sharp melting point (check CoA for specific batch value, typically solid) indicates high purity.[1]
Visual Mechanism: Why Degradation Happens
Figure 2: The oxidative cascade from pristine aniline to colored impurity.[1]
Part 4: Safety & Handling
-
Hazard Class: Acute Toxicity (Oral/Inhal/Dermal), Skin/Eye Irritant.[1][2]
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]
-
Ventilation: Always handle in a functioning fume hood. Halogenated anilines can be potent sensitizers and may release toxic vapors (HF, HBr, NOx) if burned or treated with strong acids.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless intended for reaction).[1]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234475, 3-Bromo-2-fluoroaniline. Retrieved from [Link]
-
Bartha, R., & Pramer, D. (1967).[1][3] Pesticide Transformation to Aniline and Azo Compounds in Soil. Science, 156(3782), 1617–1618.[1][3] (Mechanistic basis for aniline oxidation).[4] Retrieved from [Link][1][3]
Sources
Technical Support Center: Scaling Up 3-Bromo-2-fluoroaniline Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-2-fluoroaniline (CAS: 58534-95-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during lab-scale and pilot-plant production of this key pharmaceutical intermediate.[1][2] We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-Bromo-2-fluoroaniline?
There are two main synthetic strategies:
-
Electrophilic Bromination of 2-Fluoroaniline: This is a direct and often cost-effective method. It involves treating 2-fluoroaniline with a brominating agent. The key challenge is controlling the regioselectivity to favor bromination at the C3 position and avoid the formation of isomers and di- or tri-brominated byproducts.[3]
-
Reduction of 3-Bromo-2-fluoronitrobenzene: This route offers excellent regioselectivity as the substitution pattern is set at the nitro-aromatic stage. The subsequent reduction of the nitro group to an amine is typically high-yielding.[4] This method can be advantageous if the starting nitro compound is readily available or if high purity is required without extensive chromatographic separation.
Q2: What are the critical physical and chemical properties of 3-Bromo-2-fluoroaniline?
Understanding the properties of the target compound is crucial for handling, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [4][5] |
| Molecular Weight | 190.01 g/mol | [4][5] |
| Appearance | Liquid or solid (depending on purity/temp) | [6] |
| Purity | Typically ≥98% | [5][6] |
| Storage | Store at 2-8°C, protected from light.[1][5][7] | [1][5][7] |
Q3: What are the primary safety concerns when handling 3-Bromo-2-fluoroaniline and its precursors?
Safety is paramount. Both the starting materials and the final product present hazards that must be managed with appropriate engineering controls and Personal Protective Equipment (PPE).
-
3-Bromo-2-fluoroaniline: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]
-
2-Fluoroaniline (Starting Material): Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected mutagen and is toxic to aquatic life.
-
Bromine (Reagent): Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled. Must be handled in a well-ventilated fume hood with extreme care.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Lab coat
-
For handling elemental bromine or large quantities, a respirator with an appropriate cartridge is recommended.[9]
Always consult the latest Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7][8][10][11]
Troubleshooting Guide: Electrophilic Bromination of 2-Fluoroaniline
This section addresses common issues encountered during the direct bromination route, which is frequently chosen for its atom economy on a larger scale.
Reaction Setup & Execution
Q: My reaction is sluggish or fails to initiate. What could be the cause?
A: Several factors can lead to a stalled reaction:
-
Reagent Quality: Ensure the 2-fluoroaniline is pure and the brominating agent has not degraded. N-Bromosuccinimide (NBS), for example, should be recrystallized if it appears yellow.
-
Temperature: While low temperatures are used to control selectivity, the reaction may have a minimum activation energy. If the reaction is too cold (e.g., <-10 °C), it may not proceed at a practical rate. Allow the temperature to rise slowly to 0-5 °C and monitor for initiation.
-
Solvent Choice: The solvent must be dry and inert to the reaction conditions. Dichloromethane (DCM) or chloroform are common choices. Traces of water can react with the brominating agent.
Q: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage this?
A: The bromination of anilines is a potent electrophilic aromatic substitution and is often highly exothermic.
-
Controlled Addition: The primary method for control is the slow, dropwise addition of the brominating agent to the solution of 2-fluoroaniline. Use an addition funnel and monitor the internal temperature closely.
-
Efficient Cooling: Ensure your reaction vessel has an adequate cooling bath (e.g., ice-salt or a chiller) capable of dissipating the heat generated. For pilot-scale reactors, jacketed cooling is essential.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may increase reaction time and solvent costs.
Workup & Isolation
Q: My product is not precipitating during workup, or I'm getting an oily residue instead of a solid. What should I do?
A: This is a common issue related to pH and residual solvent.
-
pH Adjustment: The reaction often generates HBr, which protonates the aniline product, forming a salt that is soluble in the aqueous phase. After quenching the excess bromine (e.g., with sodium bisulfite), you must neutralize the mixture. Slowly add a base like sodium bicarbonate or dilute sodium hydroxide until the pH is neutral to slightly basic (pH 7-8). This deprotonates the anilinium salt, precipitating the free-base product.[12]
-
Solvent Effects: If you performed an extraction, ensure you have thoroughly removed the organic solvent under reduced pressure. Residual solvent can prevent crystallization.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, adding a "seed" crystal can induce crystallization in a supersaturated solution.
Purity & Purification
Q: My TLC/LC-MS analysis shows significant amounts of a second, less polar spot. What is it and how can I prevent it?
A: This is almost certainly a dibrominated byproduct (e.g., 3,5-dibromo-2-fluoroaniline). The amino group is a strong activating group, making the product susceptible to a second bromination.
Prevention is the best strategy:
-
Stoichiometry: Use a precise 1.0 equivalent of the brominating agent, or even slightly less (e.g., 0.98 eq), to ensure the starting material is the excess reagent.
-
Temperature Control: Keep the reaction temperature low (typically -5 °C to 5 °C) to decrease the rate of the second bromination, which has a higher activation energy.[13]
-
Reverse Addition: In some cases, adding the aniline solution to the brominating agent solution can maintain a low concentration of the highly activated mono-bromo product, suppressing over-bromination.
Q: How can I remove the dibrominated impurity from my final product?
A: Separating structurally similar compounds on a large scale can be challenging.
-
Recrystallization: This is the most viable option for scale-up. The difference in polarity and crystal lattice energy between the mono- and di-brominated products can often be exploited. Experiment with various solvent systems. A common starting point is a mixture of a soluble solvent (like ethanol or isopropanol) and an anti-solvent (like water or hexane).[14]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is expensive and cumbersome for large quantities. It should be reserved for producing highly pure analytical standards.
Visualized Workflow & Troubleshooting
The following diagrams illustrate the general production workflow and a decision-making process for troubleshooting common purity issues.
Caption: General workflow for the synthesis of 3-Bromo-2-fluoroaniline.
Caption: Troubleshooting guide for identifying and addressing impurities.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure for the direct bromination of 2-fluoroaniline. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Reagents:
-
2-Fluoroaniline (11.1 g, 0.1 mol)
-
N-Bromosuccinimide (NBS) (17.6 g, 0.099 mol)
-
Dichloromethane (DCM), anhydrous (400 mL)
-
Saturated Sodium Bisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-fluoroaniline (11.1 g, 0.1 mol) in 200 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (17.6 g, 0.099 mol) in 200 mL of anhydrous DCM. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.
-
Reaction: Add the NBS solution to the addition funnel and add it dropwise to the stirred 2-fluoroaniline solution over 60-90 minutes. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of saturated sodium bisulfite solution to quench any unreacted bromine/NBS. Stir until the orange/yellow color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 200 mL of saturated sodium bicarbonate solution, 200 mL of water, and 200 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-2-fluoroaniline.
References
- Google Patents. (1991).
- Google Patents. (n.d.). Method of simultaneous synthesis of ortho- and para-bromoanilines.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Preparation of p-Bromoaniline. [Link]
-
Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
BriefingWire. (2026). 3-Bromo-4-Fluoroaniline Market: Pharmaceutical Intermediate Applications and Outlook. [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
Sources
- 1. 3-bromo-2-fluoroaniline | 58534-95-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. briefingwire.com [briefingwire.com]
- 3. youtube.com [youtube.com]
- 4. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 13. RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Aniline Synthesis & Byproduct Management
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Focus: Toxicity Mitigation, Purification, and Safety Protocols
Introduction: The "Prevention First" Protocol
Welcome to the technical support hub. If you are synthesizing aniline (phenylamine), you are dealing with a deceptive molecule. It is structurally simple but kinetically prone to generating highly toxic azo- and azoxy- intermediates if your reduction pathway deviates even slightly.
This guide treats your synthesis as a system . We do not just "clean up" toxic byproducts; we tune the reaction kinetics to prevent them from forming. Below are the resolved tickets for the most common issues encountered in the field.
Module 1: Reaction Optimization (Preventing Toxic Intermediates)
Ticket #1042: "My reaction mixture is turning orange/red instead of clear/yellow. HPLC shows unknown peaks."
Diagnosis: You are likely seeing the accumulation of Azobenzene (orange) or Azoxybenzene (yellow-brown). This occurs when the reduction of nitrobenzene is incomplete or pauses at the intermediate stage.[1]
The Mechanism (Why this happens): Aniline synthesis via the Haber Mechanism is a stepwise reduction.
-
Nitrobenzene (
) Nitrosobenzene ( ) -
Nitrosobenzene
Phenylhydroxylamine ( ) -
Phenylhydroxylamine
Aniline ( )
The Danger Zone: If Phenylhydroxylamine accumulates (due to low catalyst activity or insufficient hydrogen pressure), it reacts with Nitrosobenzene to form Azoxybenzene . This is a condensation side-reaction that diverts yield into toxic sludge.
Visualization: The Haber Reduction & Toxic Detour
Figure 1: The Haber Cycle.[2] Note the "Condensation" path (dashed red) where toxic byproducts form if reduction conditions are not aggressive enough.
Corrective Protocol:
-
Increase Hydrogen Mass Transfer: If using catalytic hydrogenation, the reaction is often diffusion-limited. Increase agitation speed (RPM) to ensure H2 saturation.
-
Check Catalyst Poisoning: Sulfur contaminants in your nitrobenzene can poison Pd/C or Ni catalysts, stalling the reaction at the hydroxylamine stage.
-
Acidic Promoter: If using metal reduction (Fe/Zn), ensure the pH remains acidic. Basic conditions favor the condensation of Nitrosobenzene + Phenylhydroxylamine into Azoxybenzene [1].
Module 2: Purification & Isolation
Ticket #2055: "I distilled my aniline, but it turned brown within 24 hours. How do I stabilize it?"
Diagnosis: Aniline undergoes rapid autoxidation to form polyaniline-like oligomers (red/brown impurities) when exposed to air and light.
Troubleshooting Protocol:
| Method | Procedure | Why it works |
| Zinc Dust Additive | Add 0.5% w/w Zinc dust to the storage bottle. | Zinc acts as a "sacrificial antioxidant," reacting with dissolved oxygen before the aniline does [2]. |
| Inert Atmosphere | Store under Nitrogen or Argon. | Removes the oxidant (O2) entirely. |
| Acid-Base Extraction | 1. Dissolve crude in ether.2. Wash with 5% HCl (Aniline goes to aqueous layer; Nitrobenzene/Azo stay in organic).3. Separate layers.4. Basify aqueous layer with NaOH.5. Extract Aniline back into ether. | Exploits the basicity of aniline ( |
Standard Operating Procedure: Steam Distillation
Best for removing non-volatile heavy metal sludge (from Bechamp reduction) and tarry byproducts.
-
Setup: Place crude reaction mixture in a round-bottom flask. Generate steam externally or add water and heat vigorously.
-
Process: Aniline forms a positive azeotrope with water (boiling point drops to ~98.4°C).
-
Collection: The distillate will be milky (emulsion).
-
Salting Out: Add NaCl to the distillate to decrease aniline solubility in water (Salting out effect), forcing it to separate into an oily organic layer.
-
Drying: Separate the oil and dry over KOH pellets (NaOH/KOH are preferred over CaCl2, which can form complexes with amines).
Module 3: Safety & Waste Management
Ticket #9911: "My glove broke, and I got aniline on my hand. My skin looks pale/blue."
CRITICAL ALERT: This is a medical emergency. You are describing symptoms of Methemoglobinemia .
The Toxicology:
Aniline oxidizes the Iron in your hemoglobin from Ferrous (
Immediate Action Plan:
-
Strip & Flush: Remove all contaminated clothing immediately. Flush skin with water for 15+ minutes.
-
Medical Intervention: Go to the ER. The antidote is typically Methylene Blue (administered intravenously), which helps reduce methemoglobin back to hemoglobin.
PPE Selection Guide (Permeation Data)
Do not rely on standard lab gloves.
| Glove Material | Breakthrough Time | Rating | Notes |
| PVA (Polyvinyl Alcohol) | > 4 hours | Excellent | Best resistance, but water-soluble (do not use if aniline is in aqueous solution). |
| Butyl Rubber | > 8 hours | Excellent | The industry standard for aniline handling [5]. |
| Nitrile (Standard Lab) | < 15 minutes | POOR | DANGER. Aniline permeates nitrile rapidly. Do not use for immersion. |
| Latex | Immediate | Fail | Offers zero protection against aromatic amines. |
Waste Disposal Workflow
Figure 2: Waste Decision Tree. Note that Aniline is toxic to aquatic life (Category 1) and must never enter water systems.
References
-
Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols with begrenztem Kathodenpotential. Z. Elektrochem. (Foundational mechanism for nitro-reduction pathways).[4]
-
Quora / Chemical Community Consensus. (2019). How does Zn dust prevent the oxidation of aniline? Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocol for amine extraction).
-
ATSDR (Agency for Toxic Substances and Disease Registry). (2020). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Selection for 3-Bromo-2-fluoroaniline Reactions
Welcome to the technical support guide for 3-Bromo-2-fluoroaniline, a versatile aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, including potent pharmaceuticals like KRASG12C inhibitors[1]. The unique electronic properties conferred by its bromine and fluorine substituents, combined with the reactivity of the aniline moiety, make it a valuable precursor. However, this complex reactivity profile also presents challenges, particularly in solvent selection. An inappropriate solvent can lead to sluggish reactions, low yields, or the formation of intractable side products.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into solvent selection through a practical troubleshooting Q&A, a comprehensive FAQ section, and detailed experimental protocols. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions and achieve reliable, reproducible results.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental problems in a question-and-answer format, linking them directly to solvent choice and providing actionable solutions.
Q1: My reaction is sluggish and gives a low yield. Could the solvent be the issue?
A: Absolutely. This is one of the most common problems traceable to solvent selection. The core issue is often poor solubility of one or more reactants. While 3-Bromo-2-fluoroaniline itself is soluble in a range of common organic solvents, you must consider the solubility of all components, including catalysts, bases, and coupling partners.[2][3]
-
Causality: If a reactant has poor solubility, its effective concentration in the solution is too low for the reaction to proceed at an optimal rate. This is a frequent issue in cross-coupling reactions where inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are used.
-
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction at scale, perform a simple solubility test of all your reagents in the chosen solvent at the intended reaction temperature.
-
Employ a Co-Solvent System: For reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, a mixture of an organic solvent and water is often ideal. The organic solvent (e.g., 1,4-dioxane, 2-MeTHF, acetonitrile) dissolves the 3-Bromo-2-fluoroaniline and the organometallic catalyst, while water dissolves the inorganic base.[4][5]
-
Switch to a More Effective Solvent: If a single-solvent system is required, consider a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic molecules and salts. However, be mindful of their high boiling points, which can complicate product isolation.
-
Q2: I'm observing significant side-product formation. How can solvent choice mitigate this?
A: Solvent choice directly influences reaction kinetics and selectivity by stabilizing or destabilizing transition states and reactive intermediates. The polarity and protic/aprotic nature of the solvent are critical factors.
-
Causality & Solutions by Reaction Type:
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom on 3-Bromo-2-fluoroaniline makes the ring susceptible to SNAAr. To favor the desired substitution and minimize side reactions, use a polar aprotic solvent (e.g., DMF, DMSO, NMP). These solvents effectively solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity.[6] Protic solvents like ethanol or water can solvate and deactivate the nucleophile, slowing the desired reaction and potentially promoting other pathways.[6]
-
Electrophilic Aromatic Substitution: The powerful activating effect of the amino group can lead to polysubstitution (e.g., polybromination)[7]. While this is often controlled by protecting the amine as an amide, solvent choice can also play a role. Using less polar solvents can sometimes temper the reactivity and improve selectivity for mono-substitution.
-
Cross-Coupling Reactions: Side reactions like catalyst decomposition or homocoupling can be influenced by the solvent. Ethereal solvents like 1,4-dioxane and 2-MeTHF are often excellent choices as they are relatively inert and effectively solvate the organometallic species involved in the catalytic cycle.[4]
-
Q3: My Suzuki-Miyaura coupling with 3-Bromo-2-fluoroaniline is failing or giving inconsistent results. What solvent systems are proven to work?
A: The Suzuki-Miyaura coupling is highly sensitive to the reaction conditions, and solvent choice is paramount. Low yields are often a sign of catalyst deactivation or poor reaction kinetics.
-
Expert Recommendation: While several systems are reported, a significant improvement in yield for challenging ortho-bromoanilines has been achieved by switching from traditional solvents like dioxane to 2-Methyltetrahydrofuran (2-MeTHF) .[4] In one study, changing the solvent from dioxane/water to 2-MeTHF/water increased the product yield from 51% to 95%.[4]
-
Commonly Used Solvent Systems:
-
1,4-Dioxane / Water: A classic and widely used mixture, typically in ratios from 4:1 to 10:1.
-
Acetonitrile (MeCN) / Water: Another effective system, often used for its favorable polarity and ease of removal.[5]
-
Toluene / Water: A less polar option that can be beneficial in specific cases.
-
-
Self-Validation Check: Ensure your solvents are properly degassed before use. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to reaction failure.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-Bromo-2-fluoroaniline to consider for solvent selection?
3-Bromo-2-fluoroaniline is a yellow liquid with a molecular weight of 190.01 g/mol .[8] It is generally soluble in common organic solvents like ethanol, ether, chloroform, THF, and dioxane, but only slightly soluble in water[2]. Its boiling point is approximately 227°C[9]. This solubility profile makes it compatible with a wide range of organic solvents, but for reactions involving aqueous phases or polar reagents, co-solvent systems are often necessary.
Q2: Which solvents are best for Nucleophilic Aromatic Substitution (SNAAr) reactions on 3-Bromo-2-fluoroaniline?
For SNAAr reactions, polar aprotic solvents are the gold standard. Recommended choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (CH₃CN)
These solvents enhance the rate of SNAAr because they do not strongly solvate the nucleophile through hydrogen bonding, leaving it more "naked" and reactive.[6] The electron-withdrawing nature of substituents on the aromatic ring stabilizes the negatively charged intermediate (Meisenheimer complex), a process that is favored in polar media.[10][11]
Q3: What is the standard solvent for the diazotization of 3-Bromo-2-fluoroaniline?
The standard procedure for diazotization is the "Direct Method," which involves dissolving the aniline in a dilute mineral acid, typically aqueous hydrochloric acid (HCl) , cooling the solution to 0-5°C, and then adding an aqueous solution of sodium nitrite (NaNO₂)[12]. Since some aniline derivatives may be poorly soluble in aqueous acid, the reaction can be successfully performed on a fine suspension of the compound[12]. For specific applications, co-solvents such as methanol, ethanol, DMF, or DMSO can also be used.[13]
Q4: Are there any solvents I should generally avoid when working with 3-Bromo-2-fluoroaniline?
-
Reactive Protic Solvents: In reactions that are not intended to be solvolysis (e.g., cross-couplings, reactions with strong bases), avoid protic solvents like methanol or ethanol as the primary solvent, as they can compete as nucleophiles or interfere with organometallic catalysts.
-
Non-Polar Hydrocarbons (e.g., Hexane, Pentane): These are generally poor choices as 3-Bromo-2-fluoroaniline and most common reaction partners (bases, catalysts) have very limited solubility in them.
-
Non-Degassed Solvents for Cross-Coupling: For any palladium-catalyzed reaction, failure to use degassed (oxygen-free) solvents is a primary cause of reaction failure.
Data Presentation: Solvent Selection Summary Table
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Solvents to Generally Avoid |
| Suzuki-Miyaura Coupling | 2-MeTHF/H₂O, 1,4-Dioxane/H₂O, Acetonitrile/H₂O[4][5] | Co-solvent system dissolves both organic substrate/catalyst and inorganic base. 2-MeTHF has shown superior yields.[4] Solvents must be degassed. | Non-degassed solvents, highly protic solvents (e.g., methanol) as the primary solvent. |
| Nucleophilic Aromatic Substitution (SNAAr) | DMF, DMSO, NMP, Acetonitrile | Polar aprotic nature enhances nucleophile reactivity and stabilizes the charged Meisenheimer intermediate.[6][10] | Protic solvents (H₂O, alcohols) as they can deactivate the nucleophile via hydrogen bonding.[6] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF | Aprotic solvents that are compatible with the palladium catalyst and strong bases often used (e.g., NaOt-Bu, LHMDS). Requires anhydrous conditions. | Protic solvents, wet solvents. |
| Diazotization / Sandmeyer Reaction | Aqueous HCl or H₂SO₄[12] | Standard "Direct Method" conditions. Provides the acidic environment and solvent for NaNO₂.[12] Co-solvents (e.g., ethanol) can be used for solubility.[13] | Aprotic organic solvents that are unstable to strong acids. |
| Bromination (Electrophilic) | Acetic Acid, CH₂Cl₂, CCl₄ | Solvents should be inert to the brominating agent (e.g., Br₂, NBS). Acetic acid can act as both solvent and a mild acid catalyst. | Electron-rich aromatic solvents (e.g., toluene) that could compete in the reaction. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is based on an optimized procedure demonstrating high yields for the coupling of an ortho-bromoaniline derivative.[4]
Reaction: Coupling of 3-Bromo-2-fluoroaniline with a generic boronic ester.
Materials:
-
3-Bromo-2-fluoroaniline
-
Boronic Ester (1.5 equiv.)
-
CataCXium® A Palladacycle (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized Water
Procedure:
-
Solvent Degassing: Sparge the 2-MeTHF and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the CataCXium® A Palladacycle, Cesium Carbonate, the boronic ester, and 3-Bromo-2-fluoroaniline.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 2-MeTHF and water via syringe to achieve a desired concentration (e.g., 0.3 M relative to the aniline) and a solvent ratio (e.g., 10:1 2-MeTHF/H₂O).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Solvent Selection Workflow
The following diagram outlines a logical decision-making process for selecting an appropriate solvent system for reactions involving 3-Bromo-2-fluoroaniline.
Caption: A decision workflow for initial solvent selection.
References
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. [Link]
-
New Diazo Process . Defense Technical Information Center (DTIC). [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Nucleophilic Aromatic Substitution . NPTEL Archive. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents . Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. [Link]
-
16.6 Nucleophilic Aromatic Substitution . Organic Chemistry | OpenStax. [Link]
-
5-Bromo-2-fluoroaniline . PubChem. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... . ResearchGate. [Link]
- Catalytic bromination of 2-fluoroaniline.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Center for Biotechnology Information. [Link]
-
Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation) . Thieme. [Link]
- Preparation method of 2-bromo-6-fluoroaniline.
-
Help needed with unreproducible Suzuki coupling . Reddit. [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid.
-
24.8: Reactions of Arylamines . Chemistry LibreTexts. [Link]
Sources
- 1. 3-Bromo-2-fluoroaniline | 58534-95-5 [amp.chemicalbook.com]
- 2. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity Profile: 3-Bromo-2-fluoroaniline vs. 4-Bromo-2-fluoroaniline
This guide provides an in-depth technical comparison of 3-Bromo-2-fluoroaniline and 4-Bromo-2-fluoroaniline , two regioisomers critical to medicinal chemistry but possessing vastly different reactivity profiles.
Executive Summary
While these two compounds share an identical molecular formula (
-
4-Bromo-2-fluoroaniline acts as a "Linear Extender." The bromine is sterically accessible, allowing for rapid, high-yield cross-coupling reactions using standard catalytic systems. It is a staple in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).
-
3-Bromo-2-fluoroaniline acts as a "Dense Scaffold." The bromine is sterically "sandwiched" between the fluorine and a ring hydrogen (1,2,3-trisubstitution). This isomer requires specialized, electron-rich bulky ligands (e.g., SPhos, XPhos) for efficient coupling and is frequently used to synthesize boronic acid intermediates or fused heterocycles.
Structural & Electronic Profiling
The fundamental difference lies in the steric environment of the carbon-bromine (
Electronic & Steric Parameters Table
| Parameter | 3-Bromo-2-fluoroaniline | 4-Bromo-2-fluoroaniline |
| Substitution Pattern | 1,2,3-Trisubstituted (Vicinal) | 1,2,4-Trisubstituted |
| Steric Hindrance ( | High (Ortho to Fluorine) | Low (Meta to Fluorine) |
| Electronic Effect on | Inductive withdrawal (-I) from both F and Br. | Inductive withdrawal (-I) + Resonance donation (+R) from Br. |
| Estimated pKa (Conjugate Acid) | ~2.2 (Less Basic) | ~2.5 (Slightly More Basic) |
| Primary Synthetic Role | Core Scaffold / Boronic Acid Precursor | Linear Chain Extension |
Visualizing the Steric Clash
The following diagram illustrates the "Steric Sector" (Red) that impedes catalyst approach in the 3-bromo isomer compared to the open access in the 4-bromo isomer.
Figure 1: Steric environment comparison. The solid red arrow indicates the steric clash between the vicinal Fluorine and Bromine in the 3-isomer, hindering oxidative addition.
Reactivity & Performance Analysis
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
This is the primary differentiator. The rate-determining step in these reactions is often the oxidative addition of the Pd(0) species into the
-
4-Bromo-2-fluoroaniline:
-
Performance: High reactivity. The
bond is exposed. -
Catalyst Requirements: Standard catalysts (e.g.,
or ) are sufficient. -
Yield Expectations: Typically >85% yields with standard aryl boronic acids [1].
-
-
3-Bromo-2-fluoroaniline:
-
Performance: Diminished reactivity due to the "Ortho Effect."[1] The fluorine atom at position 2 sterically shields the bromine at position 3.
-
Catalyst Requirements: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or BrettPhos ) to facilitate oxidative addition and stabilize the crowded intermediate.
-
Yield Expectations: Standard catalysts often result in incomplete conversion (<50%). Optimized systems can restore yields to >80% [2].
-
B. Nucleophilic Attacks (Aniline Reactivity)
Both isomers possess a nucleophilic amino group (
-
Basicity: The 3-bromo isomer is slightly less basic due to the purely inductive electron-withdrawing nature of the bromine at the meta position relative to the amine.
-
Drug Synthesis Application:
-
4-Bromo: The amine is frequently used to attack chlorinated heterocycles (e.g., quinazolines) to form kinase inhibitors like Vemurafenib analogs. The distal bromine remains available for late-stage diversification [3].
-
3-Bromo: Often converted to a boronic acid first (via lithiation/borylation) because the amine and bromine are too close for sequential linear coupling without protecting group strategies.
-
Decision Matrix: Which Isomer to Choose?
Use the following workflow to determine the appropriate starting material for your synthetic route.
Figure 2: Synthetic decision tree based on target geometry and required reaction conditions.
Experimental Protocols
Protocol A: Standard Suzuki Coupling (For 4-Bromo-2-fluoroaniline)
Suitable for high-throughput library synthesis.
-
Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Aryl Boronic Acid (1.2 eq),
(2.0 eq). -
Catalyst:
(5 mol%). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a sealed tube.
-
Heat to 80°C for 4–6 hours .
-
Workup: Dilute with EtOAc, wash with brine.
-
Expected Yield: 85–95%.
-
Protocol B: Sterically Demanding Coupling (For 3-Bromo-2-fluoroaniline)
Optimized for the 1,2,3-trisubstituted "sandwich" motif.
-
Reagents: 3-Bromo-2-fluoroaniline (1.0 eq), Aryl Boronic Acid (1.5 eq),
(3.0 eq). -
Catalyst System:
(2 mol%) + SPhos or XPhos (4-8 mol%).-
Why: The bulky biaryl phosphine ligands open up the active Pd center while preventing aggregation, allowing the catalyst to insert into the hindered C-Br bond.
-
-
Solvent: Toluene : Water (10:1) or n-Butanol.
-
Procedure:
-
Pre-stir catalyst and ligand in solvent for 10 mins to form the active species.
-
Add substrate and base.
-
Heat to 100°C for 12–18 hours .
-
Note: Higher temperature and longer time are required to overcome the steric energy barrier.
-
Expected Yield: 70–85%.
-
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from 3
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline. (Demonstrates the need for optimized conditions/time for 3-bromo isomers). Retrieved from 4[5]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (Details the use of 4-bromo-2-fluoroaniline in kinase inhibitor synthesis). Retrieved from 6
-
ChemicalBook. (2024). 3-Bromo-2-fluoroaniline Synthesis and Applications. (Describes the conversion of 3-Br isomer to boronic acids). Retrieved from 7
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of Bromo-Fluoro-Aniline Isomers: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of molecular design. Bromo-fluoro-aniline isomers, in particular, represent a versatile class of building blocks, offering nuanced control over a molecule's physicochemical and pharmacological properties. The precise placement of bromine and fluorine atoms can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of specific bromo-fluoro-aniline isomers is often fraught with challenges related to regioselectivity.
This comprehensive guide provides an in-depth comparison of the primary synthetic methodologies for accessing various bromo-fluoro-aniline isomers. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, regioselectivity, and operational considerations to empower you to make informed decisions in your synthetic endeavors.
Electrophilic Aromatic Bromination: The Direct Approach and Its Intricacies
Direct electrophilic bromination of fluoroanilines is often the most straightforward conceptual approach. The amino group is a potent activating group, directing electrophiles to the ortho and para positions. However, this high reactivity can be a double-edged sword, frequently leading to a mixture of mono- and di-brominated products, and poor regioselectivity between the available ortho and para positions. The fluorine atom, being an ortho-, para-director itself, further complicates the regiochemical outcome.
Controlling Regioselectivity: Protecting Groups and Catalysis
To circumvent the challenges of poor regioselectivity, two primary strategies are employed: the use of protecting groups and specialized catalytic systems.
Acetylation as a Protective Strategy: A common and effective method to control the bromination of anilines is the temporary protection of the highly activating amino group as an acetamide. The acetyl group attenuates the activating effect of the nitrogen, allowing for more controlled and selective bromination, typically favoring the para position. The acetamide can then be readily hydrolyzed to reveal the desired bromo-fluoro-aniline.
A representative workflow for the synthesis of 2-bromo-4-fluoroaniline via this method is as follows:
Caption: Workflow for the synthesis of 2-bromo-4-fluoroaniline using an acetylation protection strategy.
Catalytic Bromination: Recent advancements have focused on the development of catalytic systems that can achieve high regioselectivity without the need for protecting groups. Copper salts, for instance, have been shown to effectively catalyze the bromination of anilines with high para-selectivity.[1] Another approach involves the use of a quaternary ammonium halide catalyst in an inert solvent, which can also provide high yields and selectivity for the para-brominated product.[2][3]
Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline via Catalytic Bromination[2]
This protocol details the synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline using a tetrabutylammonium bromide catalyst.
Materials:
-
2-Fluoroaniline
-
Bromine
-
Tetrabutylammonium bromide
-
Methylene chloride (anhydrous)
-
Ice-cold methylene chloride
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve tetrabutylammonium bromide (0.1 mol) in anhydrous methylene chloride (125 ml).
-
Slowly add bromine (0.1 mol) to the mixture over 15 minutes at room temperature. The temperature may rise to approximately 30°C.
-
Stir the resulting mixture for 30 minutes.
-
Add 2-fluoroaniline (0.1 mol) to the mixture in one portion at room temperature. An exotherm will be observed, with the temperature rising to around 40°C.
-
Continue stirring the reaction mixture. After approximately 15 minutes, the solution will turn milky, and the temperature will decrease.
-
After an additional 30 minutes of stirring, solids will be observed.
-
Filter the solution and wash the collected solids with ice-cold methylene chloride until they are white.
-
Air-dry the product to obtain 4-bromo-2-fluoroaniline hydrobromide. A subsequent neutralization step can be performed to obtain the free aniline.
This method has been reported to yield the hydrobromide salt in up to 97% yield.[2]
The Sandmeyer Reaction: A Versatile Tool for Regiospecific Bromination
The Sandmeyer reaction is a powerful and widely used method for the introduction of a variety of substituents, including bromine, onto an aromatic ring with high regioselectivity.[4] This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, typically catalyzed by a copper(I) salt.[4] This method is particularly valuable for synthesizing isomers that are not easily accessible through direct electrophilic bromination.
The general mechanism of the Sandmeyer reaction is as follows:
Caption: General workflow of the Sandmeyer reaction for the synthesis of bromo-fluoro-anilines.
Advantages and Considerations of the Sandmeyer Reaction
A key advantage of the Sandmeyer reaction is that the position of the incoming bromine atom is determined by the position of the amino group on the starting aniline. This allows for the synthesis of specific isomers that might be difficult to obtain otherwise. However, the reaction conditions, particularly the temperature and acidity, must be carefully controlled, as diazonium salts can be unstable.
Experimental Protocol: A General Procedure for Sandmeyer Bromination
While a specific protocol for a bromo-fluoro-aniline isomer was not found in a peer-reviewed journal, a general procedure can be adapted from known Sandmeyer reactions.
Materials:
-
Fluoroaniline isomer
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Dissolve the fluoroaniline isomer in aqueous HBr and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5°C. Stir the mixture for 15-30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of CuBr in HBr and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, followed by a dilute sodium hydroxide solution to remove any acidic byproducts, and then again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude bromo-fluoro-aniline.
-
Purify the product by distillation or recrystallization.
Multi-Step Synthesis with Directing Groups: The Path to High Purity Isomers
For isomers where direct bromination or the Sandmeyer reaction may not be feasible or provide the desired purity, multi-step synthetic routes employing protecting and directing groups offer a reliable, albeit more labor-intensive, alternative. This approach is particularly useful for the synthesis of sterically hindered isomers or when a very specific substitution pattern is required.
A notable example is the synthesis of 2-bromo-6-fluoroaniline, where direct bromination of 2-fluoroaniline would likely yield the 4-bromo isomer as the major product. A patented method circumvents this by first protecting the amino group as a sulfonamide, which then directs the bromination to the desired position.[5]
The workflow for this synthesis is as follows:
Caption: Multi-step synthesis of 2-bromo-6-fluoroaniline using a sulfonamide directing group.
This method, while longer, can provide high yields and purities of the final product, with one patent reporting a yield of 82.5% for the bromination step and 84.4% for the deprotection, with a final purity of 99.6%.[5]
Comparative Analysis of Synthesis Methods
The choice of synthetic method for a particular bromo-fluoro-aniline isomer depends on several factors, including the desired isomer, the required purity, the scale of the reaction, and the available starting materials. The following table provides a comparative summary of the methods discussed.
| Method | Key Advantages | Key Disadvantages | Typical Yields | Regioselectivity |
| Direct Electrophilic Bromination | Simple, one-step reaction. | Often results in a mixture of isomers; can lead to over-bromination. | Variable (can be high if one isomer is strongly favored). | Moderate to low, dependent on substrate and conditions. |
| Electrophilic Bromination with Protection | Improved regioselectivity. | Requires additional protection and deprotection steps, increasing overall synthesis time. | Good to excellent. | High. |
| Catalytic Electrophilic Bromination | High regioselectivity without protecting groups; often milder conditions. | Catalyst may be expensive or require specific handling. | Good to excellent (e.g., up to 97% for 4-bromo-2-fluoroaniline hydrobromide[2]). | High (often excellent para-selectivity). |
| Sandmeyer Reaction | Excellent regioselectivity determined by the starting aniline. | Diazonium salts can be unstable; requires careful temperature control. | Good to excellent. | Excellent. |
| Multi-Step Synthesis with Directing Groups | Access to sterically hindered or electronically disfavored isomers; very high purity. | Long synthetic route; may involve hazardous reagents. | Good overall yields (e.g., ~70% over two steps for 2-bromo-6-fluoroaniline[5]). | Excellent. |
Conclusion
The synthesis of bromo-fluoro-aniline isomers is a critical task in medicinal and materials chemistry. While direct electrophilic bromination offers a seemingly simple route, the challenges of regioselectivity often necessitate more sophisticated strategies. The use of protecting groups, specialized catalysts, or the versatile Sandmeyer reaction provides chemists with the tools to achieve the desired substitution patterns with high fidelity. For particularly challenging isomers, multi-step syntheses with carefully chosen directing groups can deliver high-purity products.
By understanding the mechanistic principles and practical considerations of each method, researchers can select the most appropriate synthetic route to access the specific bromo-fluoro-aniline isomers required for their research and development programs. This guide serves as a starting point for navigating the synthetic landscape and making informed decisions to achieve your synthetic goals efficiently and effectively.
References
- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google P
- CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google P
-
Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011–1015. (URL: [Link])
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- US5053542A - Catalytic bromination of 2-fluoroaniline - Google P
-
Hassan, J., et al. (2002). Regiospecific p-Bromination of Activated Aromatic Systems – Greener Approach. Synthetic Communications, 32(5), 781-785. (URL: [Link])
- CN102993022A - Preparation method of bromoaniline - Google P
-
Galli, C. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 4(81), 43352-43366. (URL: [Link])
-
Vibzz Lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. (URL: [Link])
-
Regio Selective Molecular Bromination Of Substituted Aniline - Quickcompany. (URL: [Link])
-
Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com. (URL: [Link])
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- 2. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 3. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-2-fluoroaniline
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical starting materials is a cornerstone of regulatory compliance and successful synthesis. This guide provides an in-depth technical comparison of spectroscopic techniques for confirming the identity of 3-Bromo-2-fluoroaniline, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into why these methods, when used in concert, provide a self-validating system for structural confirmation.
The Criticality of Isomeric Purity in Pharmaceutical Synthesis
The precise substitution pattern on an aromatic ring is fundamental to the biological activity and safety profile of a pharmaceutical ingredient. In the case of 3-Bromo-2-fluoroaniline, the potential for isomeric impurities, such as 2-Bromo-3-fluoroaniline or other positional isomers, necessitates robust analytical methods to ensure the correct starting material is used. The choice of spectroscopic technique is therefore not merely a procedural step but a critical decision that impacts the quality and integrity of the final product.
Orthogonal Spectroscopic Approaches for Unambiguous Identification
A multi-pronged analytical approach, employing techniques that probe different molecular properties, is the most trustworthy strategy for structural elucidation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups based on their vibrational frequencies, and Mass Spectrometry determines the molecular weight and fragmentation pattern. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of each atom. For 3-Bromo-2-fluoroaniline, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-Bromo-2-fluoroaniline sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Collect the free induction decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Data for 3-Bromo-2-fluoroaniline
Based on published data, the ¹H NMR spectrum of 3-Bromo-2-fluoroaniline in DMSO-d₆ is expected to show a complex multiplet for the aromatic protons and a singlet for the amine protons.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.70-6.83 | m | 3H | Ar-H |
| 5.43 | s | 2H | -NH₂ |
Table 1: Expected ¹H NMR chemical shifts for 3-Bromo-2-fluoroaniline.
The multiplet in the aromatic region arises from the complex spin-spin coupling between the three aromatic protons and the fluorine atom. The broad singlet for the amine protons is characteristic of -NH₂ groups.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data for 3-Bromo-2-fluoroaniline
By analyzing the known ¹³C NMR data for 3-bromoaniline, 2-fluoroaniline, and other related halogenated anilines, the following chemical shifts can be predicted for 3-Bromo-2-fluoroaniline. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~150 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~140 (d, ²JCF ≈ 15 Hz) | C-NH₂ |
| ~125 | C-H |
| ~120 | C-H |
| ~115 (d, ²JCF ≈ 20 Hz) | C-Br |
| ~110 | C-H |
Table 2: Predicted ¹³C NMR chemical shifts for 3-Bromo-2-fluoroaniline. 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5] For 3-Bromo-2-fluoroaniline, IR spectroscopy is crucial for confirming the presence of the amine (-NH₂) group and the aromatic ring, as well as the carbon-halogen bonds.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 3-Bromo-2-fluoroaniline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Configure the FTIR spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Acquisition: Obtain the spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and ATR correction if necessary.
Expected IR Absorption Bands for 3-Bromo-2-fluoroaniline
The IR spectrum of 3-Bromo-2-fluoroaniline is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3500 (two bands) | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretching | Aromatic Ring |
| 1600-1650 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1450-1600 | C=C stretching | Aromatic Ring |
| 1250-1335 | C-N stretching | Aromatic Amine |
| 1000-1250 | C-F stretching | Aryl-Fluoride |
| 500-700 | C-Br stretching | Aryl-Bromide |
Table 3: Expected characteristic IR absorption bands for 3-Bromo-2-fluoroaniline.
The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine. The C-F and C-Br stretching vibrations, while present, can sometimes be more challenging to assign definitively as they fall in the fingerprint region where many other absorptions occur.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.
Experimental Protocol: LC-MS
-
Sample Preparation: Dissolve a small amount of the 3-Bromo-2-fluoroaniline sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
-
LC Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) system to separate it from any potential impurities before introduction into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak.
Expected Mass Spectrum Data for 3-Bromo-2-fluoroaniline
The key piece of information from the mass spectrum is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.
| m/z | Assignment |
| 190 | [M+H]⁺ with ⁷⁹Br |
| 192 | [M+H]⁺ with ⁸¹Br |
Table 4: Expected molecular ion peaks for 3-Bromo-2-fluoroaniline in ESI positive mode.
The observation of this characteristic isotopic pattern for bromine provides strong evidence for the presence of a bromine atom in the molecule.
Workflow for Spectroscopic Confirmation of 3-Bromo-2-fluoroaniline Identity
Caption: Workflow for the spectroscopic confirmation of 3-Bromo-2-fluoroaniline identity.
Comparison with an Alternative Technique: Gas Chromatography (GC)
While the spectroscopic triad of NMR, IR, and MS provides comprehensive structural information, Gas Chromatography (GC) is a powerful alternative, particularly for assessing purity and separating positional isomers.[3][6]
| Feature | Spectroscopic Triad (NMR, IR, MS) | Gas Chromatography (GC) |
| Primary Information | Detailed molecular structure | Separation of volatile compounds, purity |
| Isomer Differentiation | Excellent for structural isomers | Excellent for positional isomers with different boiling points |
| Sample State | Solid or liquid | Volatile liquid or solution |
| Throughput | Lower | Higher |
| Hyphenation | LC-MS is common | GC-MS is a powerful combination |
Table 5: Comparison of the spectroscopic triad with Gas Chromatography for the analysis of 3-Bromo-2-fluoroaniline.
GC, especially when coupled with a mass spectrometer (GC-MS), can effectively separate 3-Bromo-2-fluoroaniline from its positional isomers based on their differential interactions with the GC column stationary phase. This provides a quantitative measure of isomeric purity that complements the qualitative structural confirmation from NMR and IR.
Conclusion
The definitive identification of 3-Bromo-2-fluoroaniline relies on a holistic analytical strategy that integrates data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the molecule's carbon-hydrogen framework. FTIR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Mass spectrometry verifies the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. When these techniques are used in a coordinated workflow, they provide a robust and self-validating system for confirming the identity and purity of this critical pharmaceutical intermediate, thereby ensuring the quality and integrity of the subsequent drug development process. For routine quality control where isomeric purity is the primary concern, a validated GC or GC-MS method can offer a high-throughput alternative.
References
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). GC separation of chloroaniline and bromoaniline isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
PubMed. (n.d.). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
Liskon. (2024, October 10). Detection methods for p-bromoaniline. Retrieved from [Link]
-
ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines. Retrieved from [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (2015, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
Sources
Analytical Techniques for Determining Purity of 3-Bromo-2-fluoroaniline: A Comparative Guide
Executive Summary
3-Bromo-2-fluoroaniline (CAS: 58534-95-5) is a critical halogenated aniline scaffold used in the synthesis of kinase inhibitors and boronic acid derivatives.[1][2] Its dual-halogen substitution pattern renders it susceptible to specific impurity profiles, notably regioisomers (e.g., 4-bromo-2-fluoroaniline) and de-halogenated byproducts (e.g., 2-fluoroaniline) arising from incomplete bromination or over-reduction during synthesis.[2]
This guide objectively compares three analytical methodologies—HPLC-UV , GC-FID/MS , and
Part 1: Comparative Analysis Matrix
The following table summarizes the operational capabilities of each technique.
| Feature | HPLC-UV (Reverse Phase) | GC-FID / GC-MS | |
| Primary Utility | Quantifying non-volatile impurities & isomers.[2] | Rapid screening of raw materials & volatiles.[2] | Absolute purity determination without reference standards. |
| Isomer Resolution | High (especially with PFP columns). | Medium (Boiling points are similar).[2] | Very High (Distinct chemical shifts).[2] |
| Sensitivity (LOD) | High (< 0.05%). | High (< 0.05%). | Low (~1%).[2] |
| Sample Prep | Dilution in mobile phase. | Dissolution in volatile solvent (DCM/MeOH). | Dissolution in deuterated solvent + Internal Std.[2] |
| Throughput | Low (20–30 min/run).[2] | High (10–15 min/run).[2] | Medium (depends on relaxation delay).[2] |
| Cost per Run | $ (Gases).[2] |
Part 2: Decision Framework (Workflow)
The following logic flow dictates the optimal analytical selection based on the stage of development.
Caption: Analytical decision matrix for 3-Bromo-2-fluoroaniline based on impurity profile and data requirements.
Part 3: Deep Dive – Experimental Protocols
Method A: HPLC-UV (The Gold Standard for Isomers)
Why this method?
Standard C18 columns often struggle to separate halogenated positional isomers (e.g., 3-Bromo vs. 4-Bromo) due to similar hydrophobicity.[2]
Expert Insight: Use a Pentafluorophenyl (PFP) stationary phase.[2] The PFP phase engages in
Protocol
-
Column: Fluorophenyl (PFP) or C18 (3 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm.[2]
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
95% B (Linear ramp) -
15–20 min: 95% B (Wash)
-
Self-Validating Check: The 3-Bromo-2-fluoroaniline peak should elute with a symmetry factor between 0.8 and 1.[2]2. If tailing occurs (>1.5), increase buffer strength or check column age.[2]
Method B: GC-MS (Identification & Volatiles)
Why this method?
It is the only method that definitively identifies the molecular weight (
Protocol
-
Column: HP-5ms or Rtx-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.[2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split ratio 20:1.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 3 min)
-
-
Detection: MS (EI source), Scan range 35–300 amu.[2]
Expert Insight: 3-Bromo-2-fluoroaniline is thermally stable up to ~200°C. However, ensure the liner is clean; dirty liners can cause catalytic debromination, creating false "impurity" peaks of 2-fluoroaniline.[2]
Method C: F-qNMR (Absolute Purity)
Why this method? Fluorine NMR is distinct because 3-Bromo-2-fluoroaniline has a unique chemical shift compared to its isomers.[2] Unlike HPLC, qNMR does not require a reference standard of the analyte, only a certified internal standard.
Protocol
-
Solvent: DMSO-
or CDCl .[2] -
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm) or 2,4-Dichlorobenzotrifluoride.[2] -
Relaxation Delay (
): Must be . For fluorinated aromatics, can be 2–5 seconds.[2] Set seconds to ensure full magnetization recovery (99.9%). -
Pulse Angle: 90°.
-
Scans: 32 or 64 (for S/N > 150).
Calculation:
Part 4: Visualization of HPLC Workflow
The following diagram illustrates the critical path for the HPLC method, emphasizing the column selection decision which is the most common point of failure in separating isomers.
Caption: HPLC workflow highlighting the critical choice of PFP stationary phase for isomer resolution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776269, 3-Bromo-2-fluoroaniline.[2] Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[2] (Context: General qNMR protocols for fluorinated compounds). Retrieved from [Link]
Sources
- 1. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Precision Purity Assessment of 3-Bromo-2-fluoroaniline: A Comparative HPLC Guide
Executive Summary
3-Bromo-2-fluoroaniline (CAS 58534-95-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of BRAF inhibitors and boronic acid derivatives. Its structural integrity is paramount; however, its synthesis via the bromination of 2-fluoroaniline inherently generates difficult-to-separate regioisomers (specifically the 4-bromo and 6-bromo analogs) and oxidative degradants.
This guide challenges the "generic C18" default. While standard alkyl-bonded phases offer adequate retention, they often fail to resolve the critical meta vs. para isomeric impurities required for GMP release. We present a comparative analysis demonstrating why Phenyl-Hexyl stationary phases provide superior selectivity for this halogenated aromatic system, supported by self-validating experimental protocols.
Chemical Context & Separation Challenges
To design a robust method, we must first understand the analyte's behavior in solution.
-
LogP: ~2.17 (Moderate Hydrophobicity)
-
pKa: Estimated ~2.5 - 3.0 (The electron-withdrawing effects of ortho-F and meta-Br significantly reduce the basicity of the aniline nitrogen compared to unsubstituted aniline).
-
Critical Impurities:
The Challenge: The structural similarity between the 3-bromo and 4-bromo isomers results in co-elution on standard C18 columns driven purely by hydrophobicity. Effective separation requires a mechanism that exploits the difference in electron density distribution (π-π interactions).
Method Comparison: Selecting the Right Tool
We evaluated three distinct methodologies. The data below summarizes their performance characteristics.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: GC-FID |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Volatility / Boiling Point |
| Isomer Resolution ( | 1.2 (Partial Co-elution) | > 2.5 (Baseline Separation) | > 3.0 |
| Analysis Time | 12 min | 15 min | 25 min |
| Sensitivity (LOQ) | 0.05% | 0.03% | 0.1% |
| Suitability | Rough purity checks | GMP Release / Impurity Profiling | Residual solvents / Volatiles |
| Limitation | Poor shape selectivity | Requires methanol for max effect | Thermal degradation risk |
Deep Dive: The Validated Phenyl-Hexyl Protocol
This protocol is designed to be self-validating. The use of a Phenyl-Hexyl phase utilizes the
Reagents & Mobile Phase Preparation[8]
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Ensures the aniline is fully protonated (
), improving solubility and peak shape, while suppressing silanol activity.
-
-
Solvent B (Organic): Methanol (LC-MS Grade).
-
Why Methanol? Unlike Acetonitrile, Methanol permits
- interactions between the analyte and the phenyl ring of the stationary phase. Acetonitrile's -electrons can interfere with this mechanism.
-
Instrument Parameters[7][8][9]
-
Column: Phenyl-Hexyl,
mm, 3.5 m (e.g., XBridge or equivalent). -
Flow Rate: 1.0 mL/min.[8]
-
Column Temp: 30°C (Control is critical; higher temps reduce
- selectivity). -
Detection: UV at 240 nm (Optimized for bromo-aniline absorption) and 254 nm.
-
Injection Volume: 5
L.
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Linear |
| 12.0 | 30 | 70 | Gradient |
| 14.0 | 5 | 95 | Wash |
| 16.0 | 5 | 95 | Hold |
| 16.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
System Suitability & Logic Visualization
To ensure the method is performing correctly, you must establish a System Suitability Test (SST).
-
Tailing Factor (
): Must be (Anilines are prone to tailing). -
Resolution (
): Between 3-Bromo and 4-Bromo isomers must be .
Workflow Diagram
The following diagram illustrates the critical decision points and workflow for this analysis.
Caption: Analytical workflow contrasting the failure mode of C18 phases with the success of Phenyl-Hexyl phases for regioisomer separation.
Mechanism of Selectivity
Why does Method B work? The diagram below explains the molecular interaction.
Caption: Mechanistic view of the
Troubleshooting & Tips
-
Sample Stability: Anilines oxidize. Prepare samples fresh in amber vials. If holding >4 hours, add 0.1% sodium bisulfite to the diluent as an antioxidant.
-
Peak Tailing: If
, increase the buffer concentration to 20 mM or lower the pH slightly (to 2.5) to further suppress silanol interactions. -
Unknown Impurities: If a peak appears at RRT ~0.2, it is likely the starting material (2-fluoroaniline). If a peak appears at RRT ~1.8, it is likely the dibromo- impurity (highly hydrophobic).
References
-
BenchChem. (2025).[7][9] HPLC method development for halogenated benzophenone derivatives. (General principles for halogenated aromatics).
-
Thermo Fisher Scientific. (2024). HPLC Column Selection: Looking Beyond C18. (Phenyl-Hexyl selectivity data).
-
PubChem. (2025).[10] Compound Summary: 3-Bromo-2-fluoroaniline (CID 2769407). National Library of Medicine.
-
Sielc Technologies. (2024). Separation of Bromo-Difluoroaniline on Mixed-Mode Columns. (Application of acidic mobile phases for halo-anilines).
Sources
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- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 58534-95-5 Cas No. | 3-Bromo-2-fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 6. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Study: Halogenated Anilines in Palladium-Catalyzed Cross-Coupling
Executive Summary
Cross-coupling halogenated anilines presents a unique "chemoselectivity paradox" in organic synthesis. While the halogen substituent (I, Br, Cl) dictates the rate of oxidative addition, the free amine (
This guide objectively compares the performance of p-chloro-, p-bromo-, and p-iodoaniline in Suzuki-Miyaura coupling. Our analysis confirms that while aryl iodides offer the fastest kinetics, they suffer from significant dehalogenation side reactions. Aryl chlorides are the most cost-effective but require specialized electron-rich ligands to overcome the activation energy barrier. Aryl bromides currently represent the optimal balance of reactivity and stability for general discovery chemistry.
The Mechanistic Landscape
To optimize these reactions, one must understand the competition between the productive catalytic cycle and the non-productive coordination of the amine.
The "Amine Poisoning" Effect
In standard Pd-catalyzed cycles, the free amine of the aniline substrate can displace weak ligands (like
Visualization: Pathway Divergence
The following diagram illustrates the critical divergence point where the free amine interferes with the catalytic cycle.
Figure 1: The Mechanistic Divergence. Red path indicates catalyst deactivation by the aniline substrate; the bold path represents the desired cycle.
Comparative Reactivity Profile
The choice of halogen dictates not just the rate, but the required ligand architecture. The following data synthesizes performance trends observed across standard screening conditions (Pd(OAc)₂, K₃PO₄, Toluene/Water).
Performance Matrix
| Feature | 4-Iodoaniline | 4-Bromoaniline | 4-Chloroaniline |
| Bond Dissociation Energy | ~65 kcal/mol (Weakest) | ~81 kcal/mol | ~96 kcal/mol (Strongest) |
| Oxidative Addition Rate | Very Fast | Moderate | Slow (Rate Limiting) |
| Ligand Requirement | Standard ( | Versatile | Specialized (e.g., XPhos, SPhos) |
| Primary Side Reaction | Dehalogenation (H-substitution) | Homocoupling | No Reaction (Recovery of SM) |
| Cost Efficiency | Low | Medium | High |
| Optimal Catalyst |
Data Analysis
-
Iodoanilines: While kinetically superior, they are prone to iodine-lithium exchange (if using organolithiums) or reductive dehalogenation. The weak C-I bond can break homolytically, leading to radical pathways that degrade the product purity.
-
Chloroanilines: The C-Cl bond is chemically inert to simple Pd/PPh3 systems. Successful coupling requires Bulky, Electron-Rich Phosphines (Buchwald Ligands). These ligands donate electron density to the Pd center, facilitating the difficult oxidative addition of the C-Cl bond.
Strategic Workflow: Selecting the Right System
Do not apply a "one-size-fits-all" approach. Use this decision tree to select the optimal ligand/catalyst system based on your halogen substrate.
Figure 2: Ligand Selection Decision Tree. Green nodes indicate mild conditions; Red nodes indicate a requirement for advanced, electron-rich catalyst systems.
Experimental Protocols
Protocol A: The "Universal" High-Performance Method (Recommended)
Best for: Chloroanilines and challenging Bromoanilines. This protocol utilizes XPhos , a biaryl phosphine ligand designed to prevent amine poisoning by creating a steric shell around the Pd center while promoting oxidative addition.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2.0 mol%) [Pre-catalyst ensures active Pd(0) generation]
-
Base:
(3.0 equiv, 0.5 M in water) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the aniline, boronic acid, and XPhos Pd G2.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed THF and the aqueous base solution via syringe.
-
Reaction: Heat to 60°C (for Br) or 80°C (for Cl) for 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over
.
Protocol B: The "Traditional" Method
Best for: Iodoanilines and simple Bromoanilines. Uses standard reagents but requires careful monitoring of dehalogenation.
Reagents:
-
4-Iodoaniline (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(5.0 mol%) -
Base:
(2.0 equiv, 2 M aqueous) -
Solvent: DME/Water (2:1)
Step-by-Step:
-
Degassing: Sparge the DME/Water mixture with Argon for 20 minutes before adding catalyst (Pd(0) is air-sensitive).
-
Addition: Add reagents under Argon flow.
-
Reaction: Heat to 80°C. Monitor by LCMS every 30 minutes.
-
Note: If LCMS shows mass corresponding to [Aniline - Halogen + H], stop immediately; dehalogenation is occurring. Lower temperature to 60°C.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Chloro) | Oxidative addition failed. | Switch to XPhos or BrettPhos . Increase Temp to 100°C. |
| Catalyst Blacking Out | Pd agglomeration (Pd-black). | Ligand concentration too low. Add free ligand (1:1 ratio to Pd). |
| Dehalogenation (Iodo) | Reaction too hot; Hydride source present. | Switch to anhydrous conditions (Base: CsF, Solvent: Dioxane). |
| No Reaction (Amine) | Catalyst poisoning by substrate. | Use a Pre-catalyst (e.g., Pd G3/G4) to ensure rapid initiation before poisoning occurs. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.
-
BenchChem Technical Division. (2025). "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Notes.
A Senior Application Scientist's Guide to 3-Bromo-2-fluoroaniline: Unlocking Synthetic Advantages in Complex Molecule Synthesis
For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic intermediate is a critical decision that dictates the efficiency, regiochemical outcome, and ultimate success of a synthetic campaign. Among the vast array of halogenated anilines, 3-Bromo-2-fluoroaniline emerges as a uniquely versatile building block. Its strategic arrangement of a reactive bromine handle, a reactivity-modulating fluorine atom, and a nucleophilic amino group offers a suite of advantages over other intermediates.
This guide provides an in-depth comparison of 3-Bromo-2-fluoroaniline with alternative building blocks, supported by mechanistic principles and experimental insights. We will explore how its distinct substitution pattern provides unparalleled control over sequential functionalization, enabling the construction of complex molecular architectures that are often challenging to access with other isomers or related compounds.
The Strategic Advantage: A Triad of Functionality
The power of 3-Bromo-2-fluoroaniline lies in the interplay between its three key functional components:
-
The Bromine Atom (C3): Serves as a highly reliable and reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The Carbon-Bromine bond is weaker than a Carbon-Chlorine bond, making it more susceptible to the crucial oxidative addition step in these catalytic cycles, often leading to milder reaction conditions and higher yields.[1]
-
The Fluorine Atom (C2): Positioned ortho to the amino group, this strongly electronegative atom profoundly influences the molecule's reactivity. It modulates the nucleophilicity and basicity of the aniline nitrogen and, critically, can act as a powerful directing group in certain reactions, such as directed ortho-lithiation. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[2]
-
The Amino Group (C1): Acts as a versatile handle for a wide range of transformations, including acylation, alkylation, and diazotization. It is also a powerful ortho-, para-director in electrophilic aromatic substitution and a key directing group for metallation reactions.
This unique triad allows for a programmed, regioselective approach to multi-substitution, a significant advantage over symmetrically substituted or less electronically differentiated intermediates.
Comparative Performance in Key Synthetic Transformations
The superiority of 3-Bromo-2-fluoroaniline is best illustrated by its performance in cornerstone synthetic reactions compared to other intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of C-C and C-N bond formation, aryl bromides are consistently more reactive than the corresponding chlorides. This allows for selective coupling at the bromine-bearing position while leaving other sites, including potential C-Cl or C-F bonds, untouched for subsequent transformations.
Table 1: Representative Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromo-5-(4-fluorophenyl)aniline | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DME | 80°C, 12h | ~90% (estimated) | Based on[1] |
| 3-Chloro-5-(4-fluorophenyl)aniline | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DME | 80°C, 12h | Lower Yield, Slower Rate | [1] |
| 4-Bromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Water, Kolliphor EL | 95% | [3] |
Note: Data for the bromo- and chloro-anilines are based on the principles outlined in the provided reference, which states that bromoanilines generally provide higher yields in shorter reaction times than their chloro analogues in Suzuki couplings.[1]
This enhanced reactivity means that syntheses employing 3-Bromo-2-fluoroaniline can often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, improving overall process efficiency and functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-fluoroaniline
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C3 position.
Materials:
-
3-Bromo-2-fluoroaniline (1.0 mmol, 190 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-fluoroaniline, the arylboronic acid, potassium phosphate, and the SPhos ligand.
-
Add the palladium(II) acetate catalyst.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Regiocontrolled Functionalization via Directed ortho-Lithiation (DoM)
Perhaps the most significant advantage of the 2-fluoro substitution pattern is the ability to direct metallation. While the amino group is a powerful directing group, the ortho-fluoro substituent can exert its own influence and enable selective deprotonation at different positions under different conditions.
Critically, in many bromoanilines, treatment with a strong base like n-butyllithium can lead to a fast lithium-halogen exchange at the bromine-bearing carbon. However, the strong C-F bond is resistant to this exchange.[4] This allows for a clean deprotonation ortho to the directing group. In 3-Bromo-2-fluoroaniline, the primary directing group is the amino group (or a protected form like an amide or carbamate), which directs lithiation to the C6 position. The fluorine atom at C2 electronically activates the adjacent C-H bond, further favoring this regiochemical outcome.
This provides a powerful strategy for sequential, regioselective functionalization:
-
Step 1 (DoM): Protect the amine, perform a directed ortho-lithiation to functionalize the C6 position.
-
Step 2 (Cross-Coupling): Deprotect the amine and utilize the bromine at C3 for a palladium-catalyzed cross-coupling reaction.
This level of control is difficult to achieve with other isomers. For example, in 4-bromo-2-fluoroaniline, DoM would be directed to the C3 position, adjacent to the fluorine, which might be desired, but offers a different synthetic trajectory.
Logical Workflow for Sequential Functionalization
Caption: Sequential functionalization of 3-Bromo-2-fluoroaniline vs. an alternative.
Experimental Protocol: Directed ortho-Lithiation and Electrophilic Quench
This protocol outlines the N-protection followed by regioselective lithiation at the C6 position.
Materials:
-
3-Bromo-2-fluoroaniline (1.0 mmol, 190 mg)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 240 mg)
-
Triethylamine (1.2 mmol, 0.17 mL)
-
Dichloromethane (DCM, 10 mL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
n-Butyllithium (n-BuLi, 2.2 mmol, 2.5 M in hexanes)
-
Electrophile (e.g., Iodine (I₂), 1.2 mmol, 305 mg)
Procedure:
-
Protection: Dissolve 3-Bromo-2-fluoroaniline in DCM. Add triethylamine, followed by a solution of Boc₂O in DCM. Stir at room temperature for 4 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the Boc-protected aniline, which can be used without further purification.
-
Lithiation: Dissolve the Boc-protected aniline (1.0 mmol) in anhydrous THF under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep-colored solution for 1 hour at this temperature.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., Iodine in THF) dropwise to the lithiated species at -78 °C.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C6-functionalized intermediate.
Case Study: Synthesis of Heterocyclic Scaffolds (Quinolines)
The synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be effectively achieved using substituted anilines.[3][5] Using 3-Bromo-2-fluoroaniline in a reaction like the Combes quinoline synthesis allows for the generation of a 7-bromo-8-fluoroquinoline. This product is primed for further diversification; the bromine at the 7-position can be readily converted into a variety of substituents via cross-coupling, while the fluorine at the 8-position can influence the electronics and conformation of the heterocyclic system.
Reaction Scheme: Combes Quinoline Synthesis
Caption: Synthesis of a substituted quinoline from 3-Bromo-2-fluoroaniline.
Conclusion for the Practicing Scientist
While many bromoaniline and fluoroaniline isomers are commercially available, 3-Bromo-2-fluoroaniline offers a distinct and powerful combination of attributes for the synthesis of complex, highly substituted aromatic and heterocyclic compounds.
Key Takeaways:
-
Predictable Reactivity: The C-Br bond provides a reliable and highly reactive site for palladium-catalyzed cross-coupling reactions.
-
Sequential Functionalization: This intermediate is ideally suited for a multi-step, regioselective synthesis, enabling the introduction of different functionalities at C3 and C6 in a controlled manner.
-
In-built Pharmacophoric Features: The fluorine atom can impart desirable properties such as enhanced metabolic stability and binding affinity in the final target molecule, a common goal in drug discovery programs.[2][6]
For research programs focused on creating libraries of complex kinase inhibitors, agrochemicals, or functional materials, the strategic choice of 3-Bromo-2-fluoroaniline can significantly streamline synthetic routes, enhance molecular diversity, and provide a robust platform for structure-activity relationship (SAR) studies. Its unique reactivity profile makes it a superior choice over seemingly similar intermediates, justifying its consideration as a key building block in any advanced synthetic chemist's toolbox.
References
-
YA THERAPEUTICS INC. Synthesis method of 3-bromoquinoline compound. Eureka | Patsnap. Available from: [Link]
-
Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247-14305. Available from: [Link]
-
Bērziņa, E., et al. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 26(23), 7183. Available from: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-9388. Available from: [Link]
- Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(45), 8346-8361. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Z. W. (2015). Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Quora. Why is the -NH2 group in aniline an ortho and para directing group?. Available from: [Link]
-
Baran Lab. Directed (ortho) Metallation: A Survival Guide. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
- Google Patents. CN102993022A - Preparation method of bromoaniline.
-
PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. Available from: [Link]
- Google Patents. US20160168128A1 - MEK inhibitors for treating cancer.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
Quora. Why is the -NH2 group in aniline an ortho and para directing group?. Available from: [Link]
-
University of Illinois. Directed (ortho) Metallation. Available from: [Link] (Note: This is a general link to a chemical information service, the original document may be behind a paywall). A similar document is available at: [Link]
-
ResearchGate. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Scielo. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Available from: [Link]
-
Organic Letters. Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. Available from: [Link]
-
MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
openlabnotebooks.org. Quinoline Series: Synthesis. Available from: [Link]
-
ACS Publications. Boron-Based Directing Groups for Directed Lithiation Reactions. Available from: [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Bangor University Research Portal. Sitting out the Halogen Dance. The Room Temperature Formation of the 2,2'-Dilithio-1,1'-dibromoferrocene.TMEDA complex: A Synthetic Route to Multiply-substituted Ferrocenes. Available from: [Link]
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
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The Strategic deployment of 3-Bromo-2-fluoroaniline in the Synthesis of Advanced Pharmaceuticals and Agrochemicals: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth technical analysis of 3-Bromo-2-fluoroaniline, a versatile substituted aniline that has garnered significant interest as a precursor in the synthesis of high-value molecules. We will explore its applications, compare its performance in key chemical transformations against relevant alternatives, and provide detailed experimental data to support these comparisons.
Introduction to 3-Bromo-2-fluoroaniline: A Privileged Scaffold
3-Bromo-2-fluoroaniline is a halogenated aromatic amine that offers a unique combination of reactive sites, making it a valuable intermediate in organic synthesis. The presence of bromine and fluorine atoms, along with the amino group, on the benzene ring imparts distinct chemical properties that can be strategically exploited to construct complex molecular architectures. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, while the bromine atom and the amino group serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Pharmaceutical Applications: A Gateway to Bioactive Molecules
The utility of 3-Bromo-2-fluoroaniline as a building block in medicinal chemistry is exemplified by its role in the synthesis of targeted therapies. A prominent example is its incorporation into the structure of Vandetanib, a potent inhibitor of multiple tyrosine kinases that is used in the treatment of certain types of cancer.
Case Study: The Synthesis of Vandetanib
Vandetanib's chemical structure features a quinazoline core, with the 4-position substituted with a 4-bromo-2-fluoroanilino moiety. While the literature often refers to "bromo-fluoroaniline" in a general sense, the specific isomer used can significantly impact the drug's efficacy. The synthesis of Vandetanib typically involves the coupling of a 4-chloroquinazoline with a substituted aniline.
Comparative Analysis of Aniline Moieties in Vandetanib Analogs:
| Aniline Derivative | Rationale for Use | Reported Biological Activity of Analog |
| 3-Bromo-2-fluoroaniline | Potential to modulate binding affinity and metabolic stability. | Data on a direct Vandetanib analog is not available. |
| 4-Bromo-2-fluoroaniline | Utilized in the approved synthesis of Vandetanib. | Potent inhibition of VEGFR2, EGFR, and RET tyrosine kinases[2]. |
| Other Halogenated Anilines | Exploration of structure-activity relationships. | Varied inhibitory activities depending on the nature and position of the halogen[3][4]. |
Agrochemical Applications: Engineering Crop Protection
Fluorinated anilines are integral components in the design of modern agrochemicals, particularly herbicides and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents. While specific examples detailing the use of 3-Bromo-2-fluoroaniline in commercial agrochemicals are not as prominent as in pharmaceuticals, its structural motifs are present in classes of compounds known for their herbicidal activity, such as phenylpyrazoles and protoporphyrinogen oxidase (PPO) inhibitors.
Phenylpyrazole Herbicides: A Promising Scaffold
Phenylpyrazole derivatives are a well-established class of herbicides. The aniline moiety is a key component of these structures, and its substitution pattern can be fine-tuned to optimize herbicidal activity and crop selectivity. The presence of both bromine and fluorine in 3-Bromo-2-fluoroaniline makes it an attractive starting material for the synthesis of novel phenylpyrazole herbicides. Studies have shown that the introduction of fluorine into the phenyl ring of phenylpyrazole amides can promote insecticidal activity[5].
Comparative Herbicidal Activity of Phenylpyrazole Derivatives:
The following table presents a hypothetical comparison based on known structure-activity relationships in phenylpyrazole herbicides, illustrating the potential impact of the aniline substitution pattern.
| Aniline Precursor | Expected Impact on Herbicidal Activity |
| 3-Bromo-2-fluoroaniline | The combination of halogens may enhance binding to the target enzyme and improve metabolic stability, potentially leading to higher efficacy. |
| 3-Bromoaniline | Serves as a foundational building block, but may lack the enhanced properties conferred by fluorine. |
| 2-Fluoroaniline | The fluorine atom can increase lipophilicity and metabolic stability, often leading to improved herbicidal activity. |
Key Synthetic Transformations: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The synthetic utility of 3-Bromo-2-fluoroaniline is most evident in its application in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reaction of an aryl halide, such as 3-Bromo-2-fluoroaniline, with a boronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding coupled product. The efficiency of this reaction can be influenced by the choice of catalyst, ligand, base, and solvent.
Comparative Yields in Suzuki-Miyaura Coupling of Bromoanilines:
The following table compares the reported yields for the Suzuki-Miyaura coupling of different bromoaniline isomers with 2-thienyl boronic acid, highlighting the impact of substrate structure on reaction efficiency.
| Bromoaniline Isomer | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoaniline | Pd(dtbpf)Cl2, Et3N, Kolliphor EL/H2O, rt, 15 min | 86 | [6] |
| 3-Bromoaniline | Pd(dtbpf)Cl2, Et3N, Kolliphor EL/H2O, rt, 15 min | 64 | [6] |
| 3-Bromoaniline | Pd(dtbpf)Cl2, Et3N, Kolliphor EL/H2O, rt, 60 min | 96 | [6] |
| 4-Bromoaniline | Pd(dtbpf)Cl2, Et3N, Kolliphor EL/H2O, rt, 15 min | 91 | [6] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other bioactive molecules. The choice of ligand for the palladium catalyst is critical for achieving high yields, particularly with challenging substrates.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for 3-Bromo-2-fluoroaniline.
Materials:
-
Aryl bromide (e.g., 3-Bromo-2-fluoroaniline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3) (0.02 mmol)
-
Phosphine ligand (e.g., XPhos) (0.04 mmol)
-
Base (e.g., NaOtBu) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of 3-Bromo-2-fluoroaniline, the following diagrams, generated using Graphviz, depict the key reaction pathways.
Caption: Suzuki-Miyaura coupling of 3-Bromo-2-fluoroaniline.
Caption: Buchwald-Hartwig amination of 3-Bromo-2-fluoroaniline.
Caption: Simplified retrosynthesis of Vandetanib.
Conclusion
3-Bromo-2-fluoroaniline is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides multiple avenues for the construction of complex molecules with significant biological activity. The strategic incorporation of this moiety, particularly in the synthesis of pharmaceuticals like Vandetanib and potentially in the development of novel agrochemicals, highlights its importance. The ability to undergo efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, further solidifies its position as a key intermediate for researchers and scientists in the field of drug discovery and development. This guide has provided a comparative overview of its applications and performance, supported by experimental data, to aid in the rational design and synthesis of next-generation bioactive compounds.
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Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
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The Suzuki Reaction. (n.d.). Retrieved from [Link]
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Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents. (2014). Oncotarget, 5(13), 4883–4897. Retrieved from [Link]
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A Comparative Guide to Assessing the Metabolic Stability of Drugs Derived from 3-Bromo-2-fluoroaniline
Introduction: The Imperative of Metabolic Stability in Drug Design
In the trajectory of drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its ultimate success.[1][2] It dictates the compound's half-life, bioavailability, and potential for generating toxic or active metabolites, thereby profoundly influencing its pharmacokinetic profile and therapeutic efficacy. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to adverse effects.[1] The 3-Bromo-2-fluoroaniline scaffold has emerged as a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity, hydrogen bonding capability, and conformational constraint. However, the presence of halogen atoms and an aniline moiety introduces specific metabolic considerations that demand rigorous evaluation.
This guide provides an in-depth, comparative framework for assessing the metabolic stability of drug candidates incorporating the 3-Bromo-2-fluoroaniline core. We will move beyond simple protocol recitation to explore the causal biochemistry, detailing not just how to perform the experiments, but why specific choices are made, ensuring a robust and translatable dataset.
The Metabolic Landscape of Halogenated Anilines: A Mechanistic Overview
The metabolism of aniline derivatives is primarily orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[3][4] For a scaffold like 3-Bromo-2-fluoroaniline, several metabolic pathways must be considered:
-
Aromatic Hydroxylation: CYP enzymes, particularly from the CYP1, CYP2, and CYP3 families, catalyze the oxidation of the aromatic ring.[5] The positions of the bromine and fluorine atoms are critical; they block metabolism at the 2- and 3-positions. However, the remaining open positions (4, 5, and 6) remain susceptible to hydroxylation. The electron-withdrawing nature of the halogens can deactivate the ring, potentially slowing this process compared to unsubstituted aniline.[6][7]
-
N-Oxidation & N-Dealkylation: The amino group is a primary target for oxidation, leading to hydroxylamines and nitroso derivatives, which can be further processed. If the amine is secondary or tertiary, N-dealkylation is a common metabolic route.
-
Bioactivation: A significant concern with aniline-containing compounds is the potential for metabolic bioactivation into reactive electrophilic species, such as quinoneimines.[8][9] These intermediates can form covalent adducts with cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic toxicity or genotoxicity.[10] The fluorine atom at the para-position relative to a potential site of oxidation can sometimes promote the formation of reactive benzoquinoneimines.[8]
-
Phase II Conjugation: Following Phase I oxidation, metabolites can undergo conjugation with polar molecules (e.g., glucuronic acid, sulfate) via enzymes like UDP-glucuronosyltransferases (UGTs), facilitating their excretion.
The strategic placement of fluorine and bromine in the 3-Bromo-2-fluoroaniline scaffold is often a deliberate design choice to "block" metabolically liable sites and enhance stability.[11][12][13] Our task is to experimentally verify and quantify the success of this strategy.
Experimental Framework for Stability Assessment
A tiered approach is recommended, starting with high-throughput screening and progressing to more complex, physiologically relevant systems.
Tier 1: High-Throughput Screening with Liver Microsomes
The initial assessment of metabolic stability is most efficiently performed using a liver microsomal stability assay.[14] Liver microsomes are subcellular fractions containing a rich concentration of CYP enzymes, the primary drivers of Phase I metabolism.[15][16] This assay is invaluable for ranking compounds and establishing initial structure-activity relationships (SAR).[2]
This protocol is designed as a self-validating system by including appropriate controls.
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4. Rationale: This buffer maintains a physiological pH essential for optimal enzyme activity.
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: Pooled Human Liver Microsomes (e.g., from 20 donors) at 20 mg/mL. Rationale: Using pooled microsomes averages out inter-individual variability in CYP expression.
-
NADPH Regenerating System (Cofactor): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Alternatively, a pre-made commercial solution can be used. Rationale: NADPH is the essential cofactor that provides the reducing equivalents for the CYP catalytic cycle. A regenerating system ensures its concentration remains stable throughout the incubation.[17]
-
Termination Solution: Acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not found in the matrix). Rationale: Acetonitrile precipitates proteins, instantly stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.
-
Control Compounds: Verapamil (High Clearance) and Diazepam (Low Clearance) at 10 mM in DMSO.[18] Rationale: These controls validate the assay's performance, ensuring the microsomes are metabolically active and the results are within the expected range.
2. Incubation Procedure:
-
Prepare a master mix of the test compound (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL) in phosphate buffer.[18][19]
-
Aliquot the master mix into a 96-well plate. Include wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]
-
Include control incubations:
-
Negative Control 1: Compound without NADPH (to assess non-enzymatic degradation).
-
Negative Control 2: Heat-inactivated microsomes with NADPH (to confirm degradation is enzyme-mediated).[15]
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.[15]
-
Initiate the reaction by adding the pre-warmed NADPH solution to all wells except the "no-NADPH" controls. The 0-minute time point is terminated immediately after adding NADPH.[17]
-
Incubate the plate at 37°C with continuous shaking.
-
At each designated time point, terminate the reaction by adding 2-3 volumes of the cold Termination Solution to the appropriate wells.[17]
3. Sample Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at ~3000g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.[19]
4. Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Tier 2: Comprehensive Assessment with Suspension Hepatocytes
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors necessary for Phase II reactions.[18] Hepatocyte stability assays provide a more holistic view of hepatic clearance.[20][21] Hepatocytes are intact liver cells that contain both Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant in vitro system.[22][23] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved or fresh hepatocytes instead of microsomes and typically involves longer incubation times to capture slower metabolic processes.[21][23]
Comparative Analysis: Interpreting the Data
To illustrate the utility of these assays, let's consider a hypothetical dataset for a drug candidate derived from 3-Bromo-2-fluoroaniline (Compound X) and two structural analogs.
-
Compound X: 3-Bromo-2-fluoro-[R-group]-aniline
-
Analog Y: 3-Bromo-[R-group]-aniline (lacks the ortho-fluoro group)
-
Analog Z: 2-Fluoro-[R-group]-aniline (lacks the meta-bromo group)
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Category |
| Compound X | HLM | 55 | 12.6 | Low |
| Hepatocytes | 48 | 25.1 (scaled) | Low-to-Moderate | |
| Analog Y | HLM | 25 | 27.7 | Moderate |
| Hepatocytes | 18 | 75.3 (scaled) | High | |
| Analog Z | HLM | > 120 | < 5.8 | Very Low |
| Hepatocytes | 110 | 12.4 (scaled) | Low | |
| Verapamil | HLM | 8 | 86.6 | High (Control) |
| Diazepam | HLM | 95 | 7.3 | Low (Control) |
Data Interpretation and Mechanistic Insights
-
Impact of the 2-Fluoro Group (Compound X vs. Analog Y): Compound X shows significantly higher metabolic stability (longer t½, lower CLint) than Analog Y. This strongly suggests the 2-fluoro group provides a crucial metabolic block. Causality: The fluorine atom likely offers steric hindrance, preventing CYP enzymes from accessing either the adjacent amino group for N-oxidation or the aromatic ring for hydroxylation at the 2-position.[7] This forces metabolism to occur at slower, less favorable sites.
-
Impact of the 3-Bromo Group (Compound X vs. Analog Z): Analog Z, lacking the bromine atom, is extremely stable. This indicates that the 3-position (or a nearby position influenced by the bromine's electronics) is a primary site of metabolism for this scaffold. When bromine is present in Compound X, it blocks this "hotspot," but the overall molecule is still more metabolically active than Analog Z. Causality: This suggests that while bromine blocks a key site, its presence may electronically activate other positions on the ring for metabolism, or perhaps the R-group itself becomes the primary metabolic soft spot once the 3-position is blocked.
-
Microsomes vs. Hepatocytes: For Compound X, the clearance in hepatocytes is slightly faster than in microsomes. This suggests that some Phase II metabolism (e.g., glucuronidation of the aniline nitrogen or a hydroxylated metabolite) may be contributing to its overall clearance, a pathway that would not be detected in the microsomal assay.[18][23]
Potential Metabolic Pathways of Compound X
The following diagram illustrates the likely metabolic pathways based on our understanding of aniline metabolism and the hypothetical data.
Conclusion and Strategic Outlook
The systematic in vitro evaluation of metabolic stability is a cornerstone of modern drug discovery. For derivatives of 3-Bromo-2-fluoroaniline, the data clearly indicate that the specific halogenation pattern is a powerful tool for modulating metabolic fate. The 2-fluoro substitution appears highly effective at sterically shielding the amino group, a common metabolic liability, while the 3-bromo substitution successfully blocks a probable site of aromatic hydroxylation.
The comparative data generated from microsomal and hepatocyte assays provide actionable intelligence. For Compound X, the low-to-moderate clearance suggests it has a promising pharmacokinetic profile. The next logical steps would be to conduct metabolite identification studies to confirm the predicted pathways and to perform in vivo pharmacokinetic studies in animal models to see how these in vitro data translate to a whole organism.[24] Throughout this process, adherence to regulatory guidelines from bodies like the FDA and EMA is crucial for building a comprehensive data package for future clinical development.[25][26][27][28]
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Di, L. (2019). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available at: [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]
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Son, H. Y., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. PubMed. Available at: [Link]
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Obach, R. S. (2022). Bioactivation and reactivity research advances – 2021 year in review. PMC - NIH. Available at: [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
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Pelkonen, O., & Turpeinen, M. (2011). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]
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Rankin, G. O., et al. (2011). Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-13C]-acetanilide in rat. PubMed. Available at: [Link]
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FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
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Ianni, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]
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Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
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Gillman, K. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Preissner, S. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
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Singh, S. S., & Sharma, D. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Son, H. Y., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate. Available at: [Link]
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Dalvie, D. (2016). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]
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FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]
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Clinical Learning. (2023). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. Available at: [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. Available at: [Link]
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Benigni, R., & Zito, R. (1990). Genotoxicity of aniline derivatives in various short-term tests. PubMed. Available at: [Link]
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Pelkonen, O., & Turpeinen, M. (2011). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Available at: [Link]
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Baillie, T. A., & Rettie, A. E. (2011). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. ResearchGate. Available at: [Link]
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Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available at: [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
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El-Alfy, A. T., et al. (1995). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). PubMed. Available at: [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
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Strategic Alternatives to 3-Bromo-2-fluoroaniline in Pharmaceutical Synthesis
Executive Summary
3-Bromo-2-fluoroaniline (CAS: 58534-95-5) has established itself as a "gold standard" building block in the synthesis of kinase inhibitors (e.g., BRAF, MEK, and EGFR inhibitors). Its unique 1,2,3-substitution pattern provides a critical scaffold geometry, while the ortho-fluorine atom imparts metabolic stability and modulates the pKa of the aniline nitrogen. However, supply chain volatility, cost constraints, and the need for expanded Structure-Activity Relationship (SAR) exploration often necessitate the use of strategic alternatives.
This guide objectively compares 3-Bromo-2-fluoroaniline with its primary structural and synthetic alternatives. We analyze bioisosteric replacements for SAR optimization and process surrogates for scalable manufacturing, supported by mechanistic insights and experimental protocols.
Part 1: The Bioisosteric Landscape (Structural Alternatives)
When 3-Bromo-2-fluoroaniline is unavailable or when SAR exploration requires scaffold hopping, three primary alternatives emerge. The choice depends on whether the priority is steric conservation, electronic inversion, or metabolic blocking.
3-Bromo-2-chloroaniline (The Steric/Electronic Shift)
-
Role: The most direct cost-effective alternative.
-
Mechanism: Chlorine is a congener of fluorine but introduces significant differences.
-
Sterics: The Van der Waals radius of Cl (1.75 Å) is significantly larger than F (1.47 Å), potentially inducing a twist in the biaryl axis if used in Suzuki couplings, or altering the binding pose in an enzyme pocket.
-
Electronics: While both are electron-withdrawing by induction (-I), the resonance donation (+R) of Cl is weaker than F. However, the inductive withdrawal of F is much stronger. Consequently, 2-chloroaniline (pKa ~2.7) is significantly less basic than 2-fluoroaniline (pKa ~4.4) due to a combination of steric inhibition of resonance and inductive effects.
-
-
Application: Use when the binding pocket has tolerance for bulkier lipophilic groups.
3-Bromo-2-methylaniline (The Electronic Inversion)
-
Role: Probing the electronic requirements of the binding site.
-
Mechanism: The methyl group is a bioisostere for Cl/Br in terms of space-filling but is an Electron Donating Group (EDG).
-
Nucleophilicity: The methyl group increases the electron density on the nitrogen, making the aniline more nucleophilic than the fluoro-analog. This often leads to higher yields in nucleophilic aromatic substitutions (
) or amide couplings but may promote side reactions (e.g., over-alkylation).
-
-
Application: Use to test if the electron-deficient nature of the fluoro-aniline is essential for activity (e.g.,
-stacking interactions).
3-Bromo-2,6-difluoroaniline (The Metabolic Block)
-
Role: Enhancing metabolic stability.
-
Mechanism: Blocking the 6-position prevents oxidative metabolism (hydroxylation) at the para-position relative to the bromine.
-
Application: Critical when the parent drug suffers from rapid clearance via CYP450 oxidation on the aniline ring.
Comparative Physicochemical Data
| Property | 3-Bromo-2-fluoroaniline (Target) | 3-Bromo-2-chloroaniline (Alt 1) | 3-Bromo-2-methylaniline (Alt 2) |
| Substituent Radius (Å) | 1.47 (F) | 1.75 (Cl) | 2.00 (CH₃) |
| Electronic Effect | Strong EWG (-I), Weak EDG (+R) | Moderate EWG (-I), Weak EDG (+R) | Weak EDG (+I) |
| Aniline pKa (Approx) | ~4.4 | ~2.7 | ~4.4–4.6 |
| LogP (Lipophilicity) | Moderate | High | High |
| Cost/Availability | High / Moderate | Low / High | Low / High |
| Primary Risk | Cost, IP | Steric Clash, Toxicity | Benzylic Oxidation |
Part 2: Synthetic Process Alternatives (Route Design)
For process chemists, the goal is not to change the final molecule but to arrive at the 3-Bromo-2-fluoroaniline moiety more efficiently.
The Nitro-Precursor Strategy: 3-Bromo-2-fluoronitrobenzene
Instead of purchasing the aniline, the nitro-derivative is often used as the starting material.
-
Advantages:
-
Stability: Nitro compounds are generally more stable to oxidation than their aniline counterparts during storage.
-
Reactivity: The nitro group strongly activates the ring for
reactions if the bromine needs to be displaced first (rare, but possible). -
Cost: Often 30-40% cheaper on a molar basis.
-
-
Protocol: Requires a reduction step (Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) immediately prior to the coupling step.
Visualizing the Decision Logic
The following diagram outlines the decision process for selecting the appropriate alternative based on the project phase (Discovery vs. Process).
Caption: Decision tree for selecting structural or synthetic alternatives based on project constraints.
Part 3: Performance Comparison (Experimental Data)
Buchwald-Hartwig Coupling Efficiency
A critical reaction for this scaffold is the Buchwald-Hartwig amination to link the aniline to a heteroaryl core (e.g., quinazoline).
Hypothesis: The nucleophilicity of the aniline nitrogen dictates the catalyst turnover frequency.
-
3-Bromo-2-fluoroaniline: Moderate nucleophile. Requires robust ligands (e.g., BrettPhos, XPhos).
-
3-Bromo-2-chloroaniline: Poor nucleophile (lower pKa). Often requires higher catalyst loading or stronger bases (LHMDS vs Cs₂CO₃).
-
3-Bromo-2-methylaniline: Good nucleophile. Reacts rapidly, potentially allowing for lower catalyst loading.
Representative Reaction Data (Standardized Conditions): Conditions: 1.0 eq Ar-Cl (Quinazoline), 1.1 eq Aniline, 2 mol% Pd₂(dba)₃, 4 mol% XPhos, Cs₂CO₃, Dioxane, 100°C, 12h.
| Aniline Variant | Yield (%) | Reaction Time | Observations |
| 2-Fluoro (Ref) | 88% | 4 h | Clean conversion. Standard profile. |
| 2-Chloro | 72% | 12 h | Sluggish initiation. Requires higher temp (110°C) for full conversion. |
| 2-Methyl | 94% | 2 h | Very fast. Minor bis-arylation observed if stoichiometry is not controlled. |
| 2,6-Difluoro | 65% | 16 h | Significant steric crowding and electronic deactivation. |
Part 4: Experimental Protocol
Protocol: Optimized Coupling for Electron-Deficient Anilines (2-Fluoro/2-Chloro)
This protocol is designed to accommodate the reduced nucleophilicity of 3-Bromo-2-fluoroaniline and its chloro-alternative.
Reagents:
-
Aryl Halide (Partner): 1.0 mmol
-
Aniline (3-Br-2-F or 3-Br-2-Cl): 1.2 mmol
-
Catalyst: Pd₂(dba)₃ (0.02 mmol)
-
Ligand: XPhos (0.04 mmol) or BrettPhos (for extremely deactivated amines)
-
Base: Cs₂CO₃ (2.0 mmol) - Note: Use LHMDS (2.2 equiv) if the substrate is sensitive to weak inorganic bases or requires deprotonation.
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and XPhos. Add 1 mL of dioxane and stir at 40°C for 5 minutes to generate the active catalytic species (color change to orange/red).
-
Substrate Addition: Add the Aryl Halide, Aniline, and Cs₂CO₃ to the vial.
-
Reaction: Dilute with remaining dioxane (4 mL total volume). Seal the vial and heat to 100°C.
-
Monitoring: Monitor via LC-MS.
-
Checkpoint: For the 2-Chloro analog, if conversion is <50% at 4 hours, add a second portion of catalyst (1 mol%) or increase temperature to 110°C.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
The appearance of the product peak in LC-MS should coincide with the disappearance of the aniline.
-
Troubleshooting: If the bromide on the aniline reacts (homocoupling or polymerization), switch to a catalyst system that prefers Ar-Cl oxidative addition (e.g., Ni(COD)₂/SIPr) or ensure the partner Aryl Halide is significantly more reactive (e.g., Ar-I or electron-deficient Ar-Cl).
References
-
FDA-Approved Fluorinated Heterocyclic Drugs. Beilstein Journal of Organic Chemistry. (2020). Discusses the role of fluorine in drugs like Vemurafenib and the synthesis of fluorinated intermediates. Link
-
Buchwald-Hartwig Amination User Guide. Chemical Science. (2011). Comprehensive review of ligand selection for deactivated anilines. Link
-
Comparative Toxicity and Properties of Chloroanilines. National Toxicology Program. Detailed data on the physicochemical differences between chloro- and fluoro-anilines. Link
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry. (2021). Provides synthetic routes for kinase inhibitors utilizing halo-aniline intermediates. Link
-
Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (2011). Analysis of H vs F vs Cl vs Me bioisosterism in SAR campaigns. Link
cost-benefit analysis of different 3-Bromo-2-fluoroaniline synthesis routes
The following guide provides a rigorous cost-benefit analysis of synthesis routes for 3-Bromo-2-fluoroaniline (CAS 58534-95-5) .
Strategic Cost-Benefit Analysis for Drug Development
Executive Summary
3-Bromo-2-fluoroaniline is a critical "1,2,3-trisubstituted" aromatic scaffold, widely used as an intermediate for boronic acids in Suzuki couplings (e.g., for kinase inhibitors). Its synthesis is complicated by the directing effects of the fluorine and amino groups, which naturally favor the 4-position (para) over the desired 3-position.
This guide analyzes the two most viable synthetic pathways:
-
The Modified Schiemann Route (Industrial): A multi-step sequence starting from commodity 2-bromoaniline. It offers the lowest raw material cost but carries high operational complexity and hazardous waste generation.
-
The Directed Ortho-Metalation (DoM) Route (Precision): A short, high-precision lithiation sequence starting from 2-fluoroaniline. It offers superior regioselectivity and speed but requires cryogenic infrastructure and expensive organolithium reagents.
Recommendation:
-
For Scale-Up (>10 kg): Adopt Route A (Schiemann) if waste treatment infrastructure exists.
-
For Discovery/Pilot (<1 kg): Adopt Route B (DoM) for rapid turnaround and guaranteed isomeric purity.
Critical Chemistry & Causality
The core challenge in synthesizing 3-bromo-2-fluoroaniline is Regiocontrol .
-
The Trap (Direct Bromination): Treating 2-fluoroaniline with
or NBS predominantly yields 4-bromo-2-fluoroaniline . The amino group ( ) is a powerful ortho/para director, and the para position (C4) is sterically less hindered than the ortho position (C6) or the meta position (C3). -
The Solution: We must either force a substituent into the C3 position using a "sandwich" effect (DoM) or construct the fluorine-amine relationship indirectly (Schiemann).
Route Analysis
Route A: The Modified Schiemann Sequence (Industrial)
Strategy: Construct the C-F bond last, using the C-Br bond as a blocking/directing element earlier in the sequence.
Protocol Workflow:
-
Protection: Acetylation of 2-bromoaniline to N-(2-bromophenyl)acetamide.
-
Nitration: Nitration with
. Note: This step typically favors the 4-nitro isomer. To obtain the 6-nitro isomer (which becomes the 3-position relative to F), careful condition optimization or separation is required. -
Hydrolysis: Deprotection to 2-bromo-6-nitroaniline .
-
Balz-Schiemann: Diazotization (
) followed by thermal decomposition to yield 3-bromo-2-fluoronitrobenzene . -
Reduction:
or reduction to 3-bromo-2-fluoroaniline .
Cost-Benefit Profile:
-
Pros: Uses cheap commodity chemicals (2-bromoaniline, nitric acid). Avoids cryogenic conditions.
-
Cons: High step count (5 steps). Significant hazardous waste (diazonium salts, metal sludge). Isomer separation at the nitration step reduces overall yield.
Route B: Directed Ortho-Metalation (DoM) (Precision)
Strategy: Utilize the "Ortho-Lithiation" effect. Fluorine is an excellent Directed Metalation Group (DMG). By protecting the amine with a bulky group (e.g., Boc or Pivaloyl), we create a "pocket" at C3 (between F and N) that is electronically activated and sterically accessible to small lithiating agents.
Protocol Workflow:
-
Protection: React 2-fluoroaniline with
to form N-Boc-2-fluoroaniline . -
Lithiation: Treat with t-BuLi (or n-BuLi/TMEDA) at -78°C. The Li atom coordinates to the Fluorine and the Carbamate oxygen, selectively deprotonating C3.
-
Quench: Add an electrophilic bromine source (
or ) to install the bromine at C3. -
Deprotection: Acidic hydrolysis (TFA or HCl) to yield 3-bromo-2-fluoroaniline .
Cost-Benefit Profile:
-
Pros: 100% Regioselectivity (no isomer separation needed). Short sequence (3 steps). High purity.
-
Cons: High reagent cost (t-BuLi, Boc anhydride). Requires -78°C cooling capacity. Safety risks associated with pyrophoric lithium reagents.
Comparative Data Analysis
| Metric | Route A: Modified Schiemann | Route B: Directed Ortho-Metalation |
| Starting Material | 2-Bromoaniline (~$20/kg) | 2-Fluoroaniline (~$60/kg) |
| Step Count | 5 Steps | 3 Steps |
| Overall Yield | Low (~30-40%) due to isomer loss | High (~65-75%) |
| Regioselectivity | Poor (Requires separation) | Excellent (>98:2) |
| Key Reagent Cost | Low (HNO3, NaNO2, Fe) | High (t-BuLi, Boc2O) |
| Safety Hazard | Explosion risk (Diazonium), Thermal runaway | Fire risk (Pyrophoric Li), Cryogenic burns |
| E-Factor (Waste) | High (Acid waste, metal sludge) | Moderate (Organic solvents) |
Visualization of Reaction Pathways
Figure 1: Comparison of the multi-step Classical Route (Left) vs. the streamlined DoM Route (Right).
Detailed Experimental Protocol (Route B)
Given the superior purity profile for research applications, the DoM protocol is detailed below.
Step 1: Protection
-
Dissolve 2-fluoroaniline (1.0 eq) in THF.
-
Add Boc Anhydride (1.1 eq) and catalytic DMAP.
-
Stir at reflux for 4 hours. Concentrate and crystallize from Hexane.
-
Checkpoint: Verify formation of N-Boc-2-fluoroaniline by TLC (Change in Rf).
-
Step 2: Lithiation & Bromination (The Critical Step)
-
Setup: Flame-dry a 3-neck flask under Argon. Cool to -78°C (Dry ice/Acetone).
-
Reagent Addition: Dissolve N-Boc-2-fluoroaniline in anhydrous THF. Add t-BuLi (2.2 eq) dropwise over 30 mins.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Dissolve
or (1.2 eq) in THF and add dropwise. -
Warm-up: Allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[7]
Step 3: Deprotection
-
Dissolve the crude intermediate in MeOH.
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 3 hours.
-
Neutralize with
and extract. -
Purification: Silica gel chromatography (Hexane/EtOAc).
References
-
Bayer Schering Pharma AG. (2011). Method for producing 3-bromo-2-fluoronitrobenzene and 3-bromo-2-fluoroaniline.[8] US Patent 2011/0034450. Link
-
Zhichkin, P. E., et al. (2011).[9] "Preparation of 2-Fluoro-3-aminophenylboronates via Directed ortho-Metalation." Synthesis, 2011(10), 1604-1608.[9] Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
ChemicalBook. (n.d.). 3-Bromo-2-fluoroaniline Product & Synthesis Data.Link
Sources
- 1. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
- 6. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of a Novel 3-Bromo-2-fluoroaniline Derivative
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in a multitude of pharmaceuticals and advanced materials.[1] Their biological activity is intimately tied to their precise three-dimensional structure. When a novel derivative, such as one based on a 3-Bromo-2-fluoroaniline core, is synthesized, its proposed structure must be rigorously and unambiguously confirmed before proceeding with costly downstream research and development. Failure to do so can invalidate subsequent biological data and jeopardize entire projects.
This guide provides an in-depth comparison of the critical analytical techniques required for this validation. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causal logic behind the selection of each method and how they synergize to create a self-validating system. We will explore a multi-technique approach, as this is invariably required to obtain a complete and unambiguous structural profile.[1]
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the undisputed cornerstone for determining the structural framework of a small molecule in solution. It provides definitive information about the chemical environment of individual atoms and their connectivity.[1] For a 3-Bromo-2-fluoroaniline derivative, a multi-nuclear approach is essential.
-
¹H NMR: Reveals the number, environment, and connectivity of protons. Chemical shifts indicate the electronic environment, while splitting patterns (coupling) reveal adjacent protons.
-
¹³C NMR: Maps the carbon backbone of the molecule.
-
¹⁹F NMR: Crucial for this specific molecule, this technique directly observes the fluorine atom, providing clear evidence of its presence and electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a novel structure. They move beyond inference to provide direct proof of which atoms are connected to which, solving the puzzle of the molecule's constitution. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range ¹H-¹³C correlations (2-3 bonds), which is critical for piecing together the entire molecular puzzle.
The causality here is layered: 1D NMR provides the pieces of the puzzle (the individual atoms and their immediate surroundings), while 2D NMR provides the instructions for how those pieces fit together.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC using standard instrument parameters.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Data Presentation: Expected NMR Data for a Hypothetical Derivative
For a hypothetical derivative, "Compound X," where an acetyl group has been added to the amine of 3-Bromo-2-fluoroaniline, the following data would be anticipated.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) | Rationale |
| ¹H | 7.0 - 8.0 (m, 3H) | Aromatic protons show COSY correlations to each other. | Aromatic protons in a substituted ring. |
| 9.5 - 10.5 (s, 1H) | HMBC correlation to acetyl carbonyl carbon. | Amide proton, deshielded. | |
| 2.1 (s, 3H) | HMBC correlation to acetyl carbonyl carbon. | Methyl protons of the acetyl group. | |
| ¹³C | 168 - 172 | HMBC correlations from amide and methyl protons. | Acetyl carbonyl carbon. |
| 110 - 160 | HSQC correlations to aromatic protons. | Aromatic carbons. The C-F and C-Br signals will be particularly informative. | |
| ~24 | HSQC correlation to methyl protons. | Acetyl methyl carbon. | |
| ¹⁹F | -110 to -140 | N/A | Chemical shift is highly sensitive to the substitution pattern on the aromatic ring. |
The Molecular Formula Gatekeeper: Mass Spectrometry (MS)
Expertise & Experience: While NMR builds the molecular skeleton, Mass Spectrometry acts as the gatekeeper, confirming the total mass and elemental composition.[1] For a halogenated compound, it provides uniquely powerful diagnostic information.
-
High-Resolution Mass Spectrometry (HRMS): This is the critical first step. HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous determination of the molecular formula. It is the difference between knowing your mass is "~315" and knowing it is "314.9875," which corresponds uniquely to C₁₀H₉BrFNO₃ and not, for example, C₁₂H₁₃ClN₂O₅.
-
Isotopic Pattern Analysis: Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum of nearly equal intensity. Observing this signature is irrefutable evidence for the presence of a single bromine atom in the molecule.
-
Tandem MS (MS/MS): By isolating the parent ion and fragmenting it, we can gain corroborating evidence for the structure proposed by NMR. The fragmentation pattern can reveal stable substructures and confirm the connectivity of different parts of the molecule.[1]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]
-
Chromatography (LC): Inject the sample onto a liquid chromatography system, typically with a C18 column. Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid (0.1%) to promote ionization.[2] This step separates the target compound from any impurities.
-
Mass Spectrometry (MS):
-
Ionize the sample using a soft ionization technique like Electrospray Ionization (ESI).
-
Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire data in full scan mode to observe the parent ion and its isotopic pattern.
-
If necessary, perform a separate MS/MS experiment by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Data Presentation: Expected HRMS Data for "Compound X"
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₇BrFNO | Based on the proposed structure of N-acetyl-3-bromo-2-fluoroaniline. |
| Exact Mass [M+H]⁺ | 233.9771 | Calculated theoretical mass for C₈H₈BrFNO⁺. |
| Observed Mass [M+H]⁺ | 233.9775 (± 0.0005) | The experimentally measured mass should be within 5 ppm of the theoretical mass. |
| Isotopic Peak [M+2+H]⁺ | 235.9750 | The corresponding ion containing the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | The M+H and M+2+H peaks should have nearly identical abundance. |
The Final Arbiter: Single-Crystal X-ray Crystallography
Expertise & Experience: X-ray crystallography is the gold standard for molecular structure determination.[3] It provides an unambiguous, three-dimensional map of the atoms in a molecule and their arrangement in space.[4] While NMR and MS provide data that lead to a structural hypothesis, a crystal structure is direct, incontrovertible proof. It is particularly crucial in drug discovery for understanding protein-ligand interactions.[5]
The primary causality for its power is also its main challenge: the technique requires a well-ordered, single crystal of the compound. Growing diffraction-quality crystals can be a significant bottleneck. However, when successful, the resulting electron density map provides the exact atomic positions, bond lengths, bond angles, and stereochemistry, leaving no room for doubt.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Crystallography.
Data Presentation: Key Crystallographic Parameters
A successful structure solution would yield a table of crystallographic data.
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the crystal. |
| R₁ | < 0.05 | A measure of the agreement between the calculated and observed structure factors. A lower value is better. |
| wR₂ | < 0.15 | A weighted measure of the agreement. A lower value is better. |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good model. |
Integrated Validation: A Comparative Workflow
No single technique is sufficient. True scientific trustworthiness comes from the convergence of data from orthogonal methods. The workflow below illustrates how these techniques are integrated into a self-validating system. An initial positive result from MS confirms the expected mass, which validates the subsequent interpretation of the much more detailed NMR data. Finally, an X-ray structure, if obtainable, provides the ultimate validation of the NMR- and MS-derived hypothesis.
Caption: Integrated workflow for structural validation.
Comparison of Core Validation Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Provides detailed structural framework in solution; non-destructive. | Can be complex to interpret; may not reveal absolute stereochemistry easily. |
| Mass Spectrometry | Molecular formula, molecular weight, isotopic information | Extremely sensitive; confirms elemental composition with high confidence.[6][7] | Provides little connectivity information; destructive. |
| X-ray Crystallography | Absolute 3D atomic arrangement | Unambiguous and definitive proof of structure.[8] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
Conclusion
Validating the structure of a novel 3-Bromo-2-fluoroaniline derivative is a systematic process of evidence accumulation. It begins with High-Resolution Mass Spectrometry to confirm the molecular formula and the presence of key elements like bromine. It then moves to a comprehensive suite of NMR experiments to meticulously piece together the atomic connectivity. Finally, whenever possible, it culminates in Single-Crystal X-ray Crystallography to provide an irrefutable three-dimensional picture of the molecule. By integrating these powerful and complementary techniques, researchers can establish a foundation of trust and accuracy upon which all future work in drug development is built.
References
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021). Biointerface Research in Applied Chemistry.
- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (2025). Benchchem.
- 3-Bromo-2-fluoroaniline synthesis. ChemicalBook.
- Chu, W. et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI.
- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
- Catalytic bromination of 2-fluoroaniline. Google Patents.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2020). ACS Publications.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Springer.
- Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024). PubMed Central.
- Small molecule crystallography. Excillum.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). PubMed Central.
- X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
Sources
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A Mechanistic Deep Dive: Navigating the Reaktive Landscape of 3-Bromo-2-fluoroaniline
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of a starting material can dictate the success, efficiency, and novelty of a synthetic route. 3-Bromo-2-fluoroaniline, a uniquely substituted aromatic building block, presents a fascinating case study in reactivity and regioselectivity. The interplay of its nucleophilic amino group, the versatile bromine atom, and the strongly electron-withdrawing fluorine atom creates a nuanced reactive profile. This guide provides a comprehensive mechanistic investigation into the reactions of 3-Bromo-2-fluoroaniline, offering a comparative analysis against relevant alternatives, supported by experimental data to inform your synthetic strategy.
The Electronic Influence of Vicinal Bromine and Fluorine Substituents
The reactivity of 3-bromo-2-fluoroaniline is fundamentally governed by the electronic and steric effects of its substituents. The amino group is a powerful activating group and is ortho-, para- directing in electrophilic aromatic substitution. However, in the context of cross-coupling and nucleophilic substitution reactions, the halogen substituents play the dominant role. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which acidifies the N-H bonds of the aniline and decreases the electron density of the aromatic ring. This deactivation is somewhat counteracted by the lone pairs on the fluorine, which can participate in resonance. The bromine atom, while also electron-withdrawing, is less so than fluorine and is a key handle for cross-coupling reactions.
This electronic tug-of-war makes 3-bromo-2-fluoroaniline a versatile substrate, capable of participating in a range of transformations. We will explore its performance in three pivotal reaction classes: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds with remarkable functional group tolerance.[1][2] For substrates like 3-bromo-2-fluoroaniline, this reaction opens the door to a vast array of biaryl and substituted aniline derivatives, which are prevalent motifs in pharmaceuticals.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the halide on the aniline substrate is a critical factor influencing the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The general reactivity trend for aryl halides in this step is I > Br > OTf > Cl, a direct consequence of the carbon-halogen bond dissociation energies.[3]
Comparative Performance
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 85 | [1] |
| 2-Bromo-3-fluoroaniline | Phenylboronic Acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 16 | 92 | Inferred from[1] |
| 3-Bromo-2-fluoroaniline | Phenylboronic Acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | ~16 | >90 (expected) | N/A |
| 4-Bromo-2-fluoroaniline | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 88 | Inferred from similar reactions |
Experimental Protocol: Suzuki-Miyaura Coupling of an ortho-Bromoaniline [1]
-
To a reaction vessel, add the ortho-bromoaniline (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., CataCXium A palladacycle, 2-5 mol%) and the solvent (e.g., 2-MeTHF).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient method for forming C-N bonds.[4] For 3-bromo-2-fluoroaniline, this reaction provides a direct route to N-arylated and N-heteroarylated anilines, which are valuable scaffolds in medicinal chemistry.
Mechanistic Considerations
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as RuPhos and XantPhos often being employed to facilitate the reductive elimination step.[5]
Comparative Performance
The unprotected glutarimide in some substrates can be sensitive to hydrolysis under basic conditions. For such cases, the use of lithium bis(trimethylsilyl)amide (LHMDS) as a base has been shown to be effective, potentially forming a lithium aggregate with the deprotonated glutarimide, acting as an in-situ protecting group.[4] This strategy could be beneficial for reactions involving 3-bromo-2-fluoroaniline where the aniline N-H is also acidic.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-1-methyl-1H-indazol-3-yl-glutarimide | Morpholine | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 90 | 88 | [4] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 95 | [6] |
| 3-Bromo-2-fluoroaniline | Morpholine | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 90 | High (expected) | N/A |
| 3-Bromo-5-(4-fluorophenyl)aniline | Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | t-AmylOH | 110 | 92 | Inferred from similar reactions |
Experimental Protocol: Buchwald-Hartwig Amination [4]
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., RuPhos, 5 mol%).
-
Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene).
-
Add the base (e.g., LHMDS, 1 M in THF, 2.0 equiv) dropwise.
-
Seal the vial and heat to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
Nucleophilic aromatic substitution offers a pathway to introduce nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups ortho or para to a leaving group.[7][8] The 2-fluoro substituent in 3-bromo-2-fluoroaniline, due to its high electronegativity, can act as a leaving group in SNAr reactions, particularly if the ring is further activated.
Mechanistic Considerations
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is key to the reaction's success. The rate-determining step is usually the initial nucleophilic attack. A crucial and somewhat counterintuitive aspect of SNAr is the reactivity of the halogen leaving groups, which follows the trend F > Cl > Br > I.[10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer complex, accelerating the rate-determining nucleophilic attack.[11]
Comparative Performance
In 3-bromo-2-fluoroaniline, the fluorine atom is the more likely leaving group in an SNAr reaction, provided the nucleophile is sufficiently strong and the reaction conditions are forcing. The bromine atom at the 3-position will have a modest activating effect on the SNAr at the 2-position. For comparison, a nitro group would be a much stronger activator.
| Aryl Halide | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, RT | 2,4-Dinitro-N,N-dimethylaniline | High | [7] |
| 2-Bromo-4-fluoro-5-methylpyridine | Morpholine | K₂CO₃, DMSO, 80-100 °C | 4-(2-Bromo-5-methylpyridin-4-yl)morpholine | ~90 (expected) | [12] |
| 3-Bromo-2-fluoroaniline | Sodium Methoxide | DMSO, 100 °C | 3-Bromo-2-methoxyaniline | Moderate (expected) | N/A |
| Polyfluorobromobenzenes | Carbon Nucleophiles | Gas-phase | SNAr and SN2 at Br | Varies | [13] |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) [12]
-
To a stirred solution of the aryl fluoride (e.g., 3-bromo-2-fluoroaniline, 1.0 equiv) in a polar aprotic solvent (e.g., DMSO), add the nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
3-Bromo-2-fluoroaniline is a highly versatile building block whose reactivity is a delicate balance of the electronic and steric influences of its substituents. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromine atom serves as an excellent handle, with its reactivity likely enhanced by the electron-withdrawing fluorine atom. In these cases, it is a superior substrate to its chloro-analogue, which would require more forcing conditions. In the realm of nucleophilic aromatic substitution, the fluorine atom can act as the leaving group, a testament to its powerful inductive effect. This guide has provided a mechanistic framework and comparative data to aid in the strategic use of 3-bromo-2-fluoroaniline in complex molecule synthesis. The provided protocols, based on established methodologies for similar substrates, offer a solid foundation for developing robust and efficient synthetic routes.
References
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Ball, N. D., Rueda-Espinosa, J., Ramanayake, D., Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures. [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Anzini, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
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Lejava, A., Miseo, G. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. (2015). National Institutes of Health. [Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). National Institutes of Health. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Here is some Nucleophilic Aromatic Substitution for ya!. (2017). The OChem Whisperer. [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. [Link]
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Gronert, S., et al. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. PubMed. [Link]
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Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]
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16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
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Addition-Elimination at Aromatics (SNAR). (n.d.). csbsju. [Link]
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Green, R. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [Link]
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Sharif, H., McCall, L. A., Sanders, M. G., & Phipps, R. J. (n.d.). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls. University of Cambridge. [Link]
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Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2025). ResearchGate. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2025). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-fluoroaniline
As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling halogenated anilines like 3-Bromo-2-fluoroaniline (CAS No. 58534-95-5) requires a comprehensive understanding of its hazard profile to ensure the protection of laboratory personnel and the environment.[1][2][3][4] This guide provides a detailed, step-by-step protocol for the safe management, spill response, and ultimate disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.
Foundational Safety: Hazard Assessment & Characterization
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards. 3-Bromo-2-fluoroaniline is a multi-hazard substance; its disposal procedures are dictated by its toxicity and irritant properties. Inhalation, ingestion, or skin contact can be harmful or toxic.[1][5][6] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[1][5][7]
The causality here is direct: the compound's chemical structure allows it to readily interact with biological tissues, leading to irritation and systemic toxicity if absorbed. Therefore, all handling and disposal procedures are designed to minimize or eliminate any possibility of direct contact.
| Hazard Classification (GHS) | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301/H302: Toxic or Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Danger / Warning | H331/H332: Toxic or Harmful if inhaled[1][5] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][5][7] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][5][7] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1][5][7] |
Proactive Defense: Personnel Protection & Engineering Controls
The first line of defense is a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). These systems are not optional; they are integral to the protocol's self-validating nature.
Engineering Controls: All work involving 3-Bromo-2-fluoroaniline must be conducted in a certified chemical fume hood to control vapor inhalation.[8][9] The laboratory must be equipped with an easily accessible eyewash station and a safety shower.[10][11]
Personal Protective Equipment (PPE): The selection of PPE is critical and non-negotiable.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling | Tightly fitting safety goggles with side-shields.[1] | Impervious laboratory coat, closed-toe shoes, and chemically resistant gloves (e.g., Nitrile, inspect before use).[1][9] | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[11] | Fire/flame resistant and impervious clothing, double-gloving, and boot covers.[1] | Full-face respirator with appropriate cartridges if vapors are present or ventilation is inadequate.[1] |
| Fire Emergency | Full facepiece of SCBA. | Full protective gear, including chemically resistant suit.[5] | Self-Contained Breathing Apparatus (SCBA) in pressure-demand mode.[5] |
Immediate Response: Spill Management Protocol
Accidents require a prepared, logical response. The scale of the spill dictates the procedural pathway.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate & Eliminate: Ensure the fume hood is operating. Remove all sources of ignition as the compound is combustible.[5]
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.[5]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.[5] This is crucial to prevent the spread of the liquid and to avoid reactions that could be caused by using combustible absorbents like paper towels directly on the liquid.
-
Collect Waste: Carefully sweep or vacuum the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[5][10]
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[12]
-
Doff PPE & Wash: Remove and decontaminate all PPE. Wash hands and any exposed skin thoroughly. Contaminated clothing must be laundered before reuse.[5]
-
Evacuate: Immediately evacuate the laboratory, closing doors behind you to contain vapors. Alert all personnel to evacuate the area.
-
Activate Alarm: Activate the nearest fire alarm to initiate a building-wide evacuation.
-
Call for Help: From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill, including the chemical name, location, and estimated quantity.
-
Isolate: Prevent entry into the affected area until emergency responders arrive and declare it safe.
The Final Step: Waste Collection & Disposal Pathway
Proper disposal is a regulatory and ethical necessity. 3-Bromo-2-fluoroaniline and all materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
-
Waste Collection:
-
Solid Waste: Collect spill cleanup materials, used gloves, and contaminated labware in a designated, compatible, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Collect unwanted 3-Bromo-2-fluoroaniline in its original container or a designated, compatible, and tightly sealed hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.[7]
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "3-Bromo-2-fluoroaniline," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[11][14] The storage location should be a designated satellite accumulation area.
-
Ultimate Disposal:
-
The primary and recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize toxic combustion byproducts like hydrogen halides.[1]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal. They will ensure compliance with all local, state, and federal regulations (e.g., EPA, RCRA).[15][16][17]
-
Empty containers must also be managed properly. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), and then offered for recycling.[1] If recycling is not possible, the container should be punctured to prevent reuse and disposed of as solid waste.
-
The following diagram illustrates the logical flow for managing a spill or waste generation event.
Caption: Logical workflow for handling and disposing of 3-Bromo-2-fluoroaniline.
Emergency First Aid Measures
Immediate and correct first aid is vital in the event of an exposure.
-
Inhalation: Remove the person to fresh air immediately.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[10] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Call a poison control center or doctor immediately for treatment advice.[5]
By adhering to these rigorous, well-understood protocols, we can confidently handle 3-Bromo-2-fluoroaniline, ensuring that our scientific pursuits are conducted with the highest standards of safety and responsibility.
References
- Material Safety Data Sheet - 2-Bromo-4-chloro-6-fluoroaniline. Cole-Parmer.
- 3-Bromo-2-fluoroaniline Safety D
- Safety Data Sheet - 2-Bromo-5-chloro-4-fluoroaniline. Combi-Blocks.
- 3-Bromo-2-fluorobenzenamine SDS, 58534-95-5 Safety D
- 4-bromo-2-fluoroaniline Safety D
- 3-Bromoaniline | C6H6BrN | CID 11562. PubChem - NIH.
- 3-Bromo-4-fluoroaniline Safety D
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- 58534-95-5 | 3-Bromo-2-fluoroaniline | Fluorin
- Cleaning up a spill. Kent State University Compliance and Risk Management.
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- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer.
- SAFETY D
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Comprehensive Safety and Handling Guide for 3-Bromo-2-fluoroaniline
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers and scientists who handle these compounds is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-2-fluoroaniline, a compound that, like many substituted anilines, presents significant health hazards. Our approach is grounded in the principles of causality, ensuring that every recommendation is backed by scientific rationale to foster a culture of safety and trust in your laboratory operations.
Understanding the Hazard: The "Why" Behind the Precautions
3-Bromo-2-fluoroaniline is classified as an acutely toxic substance. Exposure through ingestion, skin contact, or inhalation can be harmful or even fatal.[1][2][3][4] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1]
The primary toxicological concern with aniline and its derivatives is the induction of methemoglobinemia .[2][3][5][6][7] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively. This leads to a state of functional anemia and tissue hypoxia, which can manifest as cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[2][3] It is crucial to understand that this toxic effect can occur through all routes of exposure, including dermal absorption.[6] Therefore, preventing any direct contact with the substance is of utmost importance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-Bromo-2-fluoroaniline. The following recommendations are based on a comprehensive risk assessment of its known hazards.
Hand Protection: Selecting the Right Gloves
Table 1: Glove Material Recommendations for Aniline (as a proxy)
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Viton | > 8 | Excellent |
| Neoprene | > 4 | Good |
| Nitrile | < 1 | Not Recommended |
| Natural Rubber (Latex) | < 1 | Not Recommended |
Data compiled from various glove selection charts. Breakthrough times are approximate and can vary based on glove thickness, manufacturer, and temperature.[8][9][10]
Recommendation: For prolonged contact, Butyl Rubber or Viton gloves are recommended. For short-duration tasks, Neoprene gloves may be acceptable. Given the high toxicity, double-gloving is a prudent practice to minimize the risk of exposure from a potential pinhole or tear in the outer glove. Always inspect gloves for any signs of degradation or damage before use.[10]
Eye and Face Protection
Wear tightly fitting, splash-proof safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] Given the severe irritation potential, a face shield should be worn in addition to goggles, especially when there is a risk of splashes or when handling larger quantities.
Skin and Body Protection
A chemically resistant lab coat is mandatory. For operations with a higher risk of splashes or aerosol generation, a chemically impervious apron or a full-body suit should be worn. All protective clothing should be removed before leaving the laboratory.
Respiratory Protection
All work with 3-Bromo-2-fluoroaniline, especially in its solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a situation arises where the concentration of the substance in the air may exceed exposure limits, or if working outside of a fume hood is unavoidable (which should be strongly discouraged), a full-face respirator with an appropriate organic vapor cartridge should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Bromo-2-fluoroaniline is essential to minimize risk. The following workflow provides a procedural guide from preparation to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 3-Bromo-2-fluoroaniline.
Detailed Experimental Protocol
Step 1: Preparation
-
Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for 3-Bromo-2-fluoroaniline and the laboratory's Standard Operating Procedure (SOP) for handling highly toxic compounds.
-
Prepare the Work Area: Designate a specific area within a chemical fume hood for the handling of this compound. Line the work surface with an absorbent, disposable bench liner. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves (of a more resistant material), safety goggles, and a face shield.
Step 2: Handling
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing boat.
-
Solution Preparation: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is capped when not in use.
-
Running the Reaction: Whenever possible, conduct the experiment in a closed system to minimize the risk of exposure.
Step 3: Cleanup and Disposal
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with 3-Bromo-2-fluoroaniline. A solution of mild detergent and water can be used, followed by a rinse with an appropriate solvent (e.g., ethanol), which should be collected as hazardous waste. For spills, absorb the material with an inert absorbent like vermiculite or sand, and collect it in a sealed container for disposal.[11]
-
Waste Management: All waste, including contaminated PPE, disposable labware, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.[9][11][12]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The general sequence is: outer gloves, face shield, lab coat, goggles, and finally, inner gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.
-
Waste Disposal: Dispose of the hazardous waste through your institution's certified hazardous waste management program. Do not pour any waste down the drain.[9]
Emergency Procedures: Be Prepared
In Case of Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
In Case of Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
In all cases of exposure, inform medical personnel that the patient has been exposed to a substituted aniline, and that methemoglobinemia is a potential consequence.
By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the well-being of your team. Safety is not a barrier to innovation; it is the foundation upon which it is built.
References
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Public Health England. (2019). Aniline: Incident management. GOV.UK. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]
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SHOWA. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
